HIV-1 inhibitor-27
Description
Structure
2D Structure
Properties
Molecular Formula |
C46H78N2O7 |
|---|---|
Molecular Weight |
771.1 g/mol |
IUPAC Name |
(3S,4S)-4-[8-[[(4aS,6aR,6aR,6bR,8aR,10S,12aR,14aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-14-oxo-3,4,5,6,6a,7,8,8a,10,11,12,13,14a,14b-tetradecahydro-1H-picene-4a-carbonyl]amino]octanoylamino]-3-hydroxy-6-methylheptanoic acid |
InChI |
InChI=1S/C46H78N2O7/c1-29(2)25-31(32(49)27-38(53)54)48-37(52)15-13-11-10-12-14-24-47-40(55)46-22-20-41(3,4)28-30(46)39-33(50)26-35-43(7)18-17-36(51)42(5,6)34(43)16-19-44(35,8)45(39,9)21-23-46/h29-32,34-36,39,49,51H,10-28H2,1-9H3,(H,47,55)(H,48,52)(H,53,54)/t30-,31-,32-,34-,35+,36-,39-,43-,44+,45+,46-/m0/s1 |
InChI Key |
BNUZALUKJXRLPV-IBKCJNAWSA-N |
Isomeric SMILES |
CC(C)C[C@@H]([C@H](CC(=O)O)O)NC(=O)CCCCCCCNC(=O)[C@@]12CC[C@@]3([C@@H]([C@@H]1CC(CC2)(C)C)C(=O)C[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C |
Canonical SMILES |
CC(C)CC(C(CC(=O)O)O)NC(=O)CCCCCCCNC(=O)C12CCC(CC1C3C(=O)CC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Interleukin-27 Signaling Pathway in HIV-1 Inhibition
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a comprehensive overview of the mechanisms by which Interleukin-27 (IL-27) inhibits Human Immunodeficiency Virus Type 1 (HIV-1) replication. It details the signaling pathways, summarizes key quantitative data, outlines experimental protocols, and presents visual diagrams of the core processes.
Introduction: Interleukin-27 and its Receptor
Interleukin-27 (IL-27) is a pleiotropic, heterodimeric cytokine belonging to the IL-12 family, which also includes IL-12, IL-23, and IL-35. It is composed of two subunits: the Epstein-Barr virus-induced gene 3 (EBI3), which is related to the p40 subunit of IL-12 and IL-23, and the p28 subunit, which is related to the IL-12 p35 chain.[1] Primarily produced by activated antigen-presenting cells (APCs) such as macrophages and dendritic cells, IL-27 plays a complex role in modulating both innate and adaptive immunity.[2][3]
The IL-27 receptor is also a heterodimer, consisting of the IL-27 receptor α chain (IL-27Rα, also known as WSX-1 or TCCR) and glycoprotein 130 (gp130), a signal-transducing subunit shared with the IL-6 family of cytokines.[4] While gp130 is expressed ubiquitously, the expression of IL-27Rα is more restricted, found on various immune cells including T cells, B cells, monocytes, and natural killer (NK) cells.[5] The engagement of IL-27 with its receptor complex initiates a signaling cascade that has significant implications for immune regulation and, notably, for the control of viral infections, including HIV-1.[5][6]
Overview of IL-27's Role in HIV-1 Inhibition
Over the last decade, numerous in vitro studies have established IL-27 as a potent inhibitor of HIV-1 replication across a range of target cells, including peripheral blood mononuclear cells (PBMCs), CD4+ T cells, monocyte-derived macrophages (MDMs), and dendritic cells (DCs).[5][6][7] This inhibitory effect has been observed in a dose-dependent manner.[8] However, the role of IL-27 is complex; its effect can be either inhibitory or, under certain conditions, enhancing. This duality depends critically on the timing of IL-27 administration relative to viral infection.[9][10]
-
Inhibitory Effect: When IL-27 is added to cells shortly after infection (e.g., 2 hours post-infection), it significantly suppresses HIV-1 replication.[9][10]
-
Enhancing Effect: Conversely, if IL-27 is added several days after infection has been established (e.g., 4 days post-infection), it can increase HIV-1 production. This enhancing effect is linked to increased cell-to-cell transmission.[9][10]
Plasma IL-27 concentrations have been found to be negatively associated with HIV viral load in infected patients, suggesting a protective role in vivo.[11] These findings underscore the therapeutic potential of IL-27, although the effective concentrations required in vitro (50-100 ng/mL) are substantially higher than those typically found in plasma.[5]
The IL-27 Signaling Pathway
Like other cytokines, IL-27 primarily signals through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[2][5] The binding of IL-27 to its receptor complex (IL-27Rα and gp130) leads to the activation of associated JAKs. This initiates a phosphorylation cascade that results in the recruitment and phosphorylation of STAT proteins, most notably STAT1 and STAT3.[1][4]
Activated STAT proteins form dimers, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes. The specific biological outcome of IL-27 signaling can depend on the cell type and the balance of STAT1 versus STAT3 activation.[12] In the context of HIV-1 inhibition, this pathway leads to the expression of various antiviral factors. In addition to the canonical JAK/STAT pathway, IL-27 has also been shown to activate other signaling cascades, including the p38 mitogen-activated protein kinase (MAPK) pathway.[2][3][13]
Mechanisms of HIV-1 Inhibition
IL-27 employs multiple, sometimes cell-type-specific, mechanisms to restrict HIV-1 replication. These can be broadly categorized as interferon (IFN)-dependent and IFN-independent pathways.
Induction of Interferon-Stimulated Genes (ISGs)
A primary mechanism of IL-27's anti-HIV activity is the induction of a broad array of ISGs, many of which are known viral restriction factors.[5] In MDMs, IL-27 upregulates genes such as MX1, OAS, protein kinase R (PKR), and APOBEC3G.[9][14] This induction can occur through two routes:
-
IFN-Independent Pathway: Several studies have shown that IL-27 can directly induce ISGs without the production of Type I IFNs.[15] Neutralizing antibodies against the Type I IFN receptor do not abrogate IL-27's inhibitory effect in DCs and MDMs, supporting a direct mechanism.[5][16]
-
IFN-Dependent Pathway: In other contexts, IL-27's effect is mediated by an initial, rapid induction of IFN-α or IFN-β.[8] This induced IFN then acts in an autocrine or paracrine manner to activate the canonical IFN signaling pathway, leading to a delayed but robust expression of ISGs like APOBEC3.[8][15]
A key ISG upregulated by IL-27 in PBMCs is BST-2 (Tetherin) , a host restriction factor that blocks the release of nascent virions from the surface of infected cells.[9][10][15] Upregulation of BST-2 is central to IL-27's ability to inhibit viral spread when administered early after infection.[9][10]
Downregulation of Host Factor SPTBN1 in Macrophages
In macrophages, IL-27 has been shown to inhibit HIV-1 by downregulating Spectrin Beta Non-Erythrocyte 1 (SPTBN1).[5][17] SPTBN1 is a host factor required for efficient HIV-1 infection. IL-27 promotes the differentiation of monocytes into macrophages that are non-permissive to HIV-1, and this resistance is conferred by the suppression of SPTBN1 via a TAK-1-mediated MAPK signaling pathway.[17] Overexpression of SPTBN1 can reverse this resistance, confirming its critical role.[17]
Regulation of YB-1 Acetylation in CD4+ T Cells
In primary CD4+ T cells, IL-27 inhibits an early post-entry step of the HIV-1 life cycle, specifically at or before reverse transcription.[18] This is achieved by altering the post-translational modification of Y-box binding protein-1 (YB-1). IL-27 treatment suppresses the acetylation of YB-1, a modification that appears to be a key host factor for successful HIV-1 infection in T cells.[18]
The Dual Role of BST-2/Tetherin
The timing-dependent dual effect of IL-27 is intricately linked to BST-2/Tetherin.[9][10]
-
Early Inhibition: When IL-27 is added soon after infection, it upregulates BST-2, which effectively traps newly formed virions on the cell surface, thus inhibiting virus release and spread.[9] Silencing BST-2 diminishes this anti-HIV effect.[9][10]
-
Late Enhancement: When added to already-infected cells with ongoing viral production, the IL-27-induced increase in BST-2 appears to promote cell-to-cell transmission of HIV-1.[9][10] This enhancement can be abrogated by knocking down BST-2 or by inhibiting cell-to-cell contact.[9][10]
Data Presentation: Quantitative Effects of IL-27
The inhibitory effects of IL-27 on HIV-1 replication have been quantified across various studies and cell types.
Table 1: IL-27 Mediated Inhibition of HIV-1 Replication in Different Cell Types
| Cell Type | Virus Strain | IL-27 Concentration | % Inhibition (Mean ± SE) | Reference |
| PBMCs | HIV-1 | Not specified | 60 - 70% | [9] |
| CD4+ T Cells | HIV-1NL4.3 | Not specified | 66 ± 10% | [18] |
| CD4+ T Cells | HIV-LUC-V | Not specified | 68 ± 4.2% | [18] |
| Immature DCs (iDCs) | HIV-1Ba-L | 100 ng/ml | 92 ± 2.8% | [16] |
| Mature DCs (mDCs) | HIV-1Ba-L | 100 ng/ml | 42 ± 5.9% | [16] |
| Immature DCs (iDCs, pre-treatment) | HIV-1 | 100 ng/ml | 53 ± 6.5% | [16] |
Table 2: Upregulation of Antiviral Genes by IL-27 in Monocyte-Derived Macrophages (MDMs)
| Gene Category | Number of Genes Induced by IL-27 | Number of Genes Induced by IFN-α | Reference |
| Interferon-Inducible Genes (IFIGs) | 28 | 33 | [14] |
Table 3: Upregulation of Antiviral Genes by IL-27 in CD4+ T Cells
| Gene Category | Number of Genes Induced by IL-27 | Number of Genes Induced by IFN-α | Reference |
| Interferon-Inducible Genes (IFIGs) | 5 | 18 | [14] |
Detailed Experimental Protocols
The following sections provide generalized methodologies for key experiments cited in the literature on IL-27 and HIV-1.
Isolation and Culture of Primary Human Cells
-
PBMCs and CD4+ T Cells: PBMCs are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. To obtain purified CD4+ T cells, PBMCs can be subjected to negative selection using magnetic bead-based cell separation kits. Cells are typically cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), antibiotics, and IL-2. For activation, cells are stimulated with phytohemagglutinin (PHA).[14]
-
Monocyte-Derived Macrophages (MDMs): Monocytes are isolated from PBMCs by plastic adherence or by positive selection using CD14 magnetic beads. To differentiate monocytes into macrophages, they are cultured for 5-7 days in DMEM supplemented with 10% FBS, antibiotics, and macrophage colony-stimulating factor (M-CSF).[14]
In Vitro HIV-1 Infection Assay
-
Cell Preparation: Prepare target cells (e.g., activated CD4+ T cells, MDMs, or PBMCs) at a desired density (e.g., 2 x 105 cells/well in a 96-well plate).
-
IL-27 Treatment: Treat cells with recombinant human IL-27 at various concentrations (e.g., 5-200 ng/mL). The timing of treatment is a critical variable:
-
Infection: Infect cells with a known amount of cell-free HIV-1 stock (quantified by p24 antigen concentration or TCID50). After an incubation period of 2-4 hours, wash the cells to remove the viral inoculum.[19]
-
Culture and Monitoring: Culture the infected cells for a period of 7-14 days. Collect supernatant samples at regular intervals (e.g., every 2-3 days).
-
Quantification: Measure the concentration of HIV-1 p24 antigen in the collected supernatants using a commercial ELISA kit. This value reflects the extent of viral replication.[14][19]
Gene Expression Analysis
-
RNA Isolation: Lyse IL-27-treated and control cells and extract total RNA using a commercial kit (e.g., RNeasy).
-
DNA Microarray: To obtain a global view of gene expression changes, hybridize labeled cRNA (derived from the isolated RNA) to a microarray chip (e.g., Affymetrix GeneChip). Analyze the scanned array data to identify differentially expressed genes between treated and untreated cells.[14]
-
Quantitative Real-Time PCR (qRT-PCR): To validate microarray findings or to quantify the expression of specific genes (e.g., BST2, SPTBN1, IFNB), convert RNA to cDNA via reverse transcription. Perform qRT-PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green). Relative gene expression can be calculated using the ΔΔCt method, normalizing to a housekeeping gene.[8]
Gene Silencing with siRNA
-
siRNA Preparation: Use commercially synthesized small interfering RNAs (siRNAs) targeting the gene of interest (e.g., BST2) and a non-targeting scrambled control siRNA.
-
Transfection: Introduce the siRNA into the target cells. For primary cells like PBMCs, electroporation is an effective method.[9][10][19]
-
Culture: Culture the cells for 24-48 hours to allow for target gene knockdown.
-
Experimentation: Proceed with the HIV-1 infection assay as described above, using the knockdown and control cells to determine the role of the target gene in IL-27's antiviral effect.
-
Verification: Confirm the knockdown efficiency by measuring mRNA levels (qRT-PCR) or protein levels (Western blot or flow cytometry) of the target gene.[9]
Conclusion and Future Directions
The Interleukin-27 signaling pathway presents a potent, albeit complex, mechanism for the inhibition of HIV-1. Its ability to induce a wide range of antiviral ISGs and modulate key host factors in different HIV target cells highlights its potential as a therapeutic agent.[5] The primary signaling cascade involves the canonical JAK/STAT pathway, leading to the transcriptional regulation of genes that create an antiviral state.
However, the discovery of its dual, timing-dependent role—inhibiting virus spread when applied early but potentially enhancing cell-to-cell transmission in established infections—necessitates careful consideration for any therapeutic application.[9][10] This complexity, mediated by the restriction factor BST-2/Tetherin, illustrates the intricate interplay between host cytokines and viral replication strategies.
Future research should focus on:
-
Elucidating the precise molecular switches that determine whether IL-27 signaling results in an IFN-dependent or -independent response.
-
Investigating the in vivo relevance of the BST-2-mediated dual effect using appropriate animal models.
-
Exploring strategies to harness the inhibitory properties of IL-27 while mitigating its potential to enhance viral transmission, possibly through combination therapies or by developing agonists that selectively activate desired downstream pathways.
A deeper understanding of these mechanisms will be crucial for translating the antiviral potential of IL-27 into effective clinical strategies against HIV-1.
References
- 1. Biology of IL-27 and its Role in the Host Immunity against Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. IL-27-induced modulation of autoimmunity and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IL-27 induces IFN/STAT1-dependent genes and enhances function of TIGIT+ HIVGag-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating the potential of IL-27 as a novel therapeutic agent in HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating the potential of IL-27 as a novel therapeutic agent in HIV-1 infection [pubmed.ncbi.nlm.nih.gov]
- 7. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 8. Interleukin-27 inhibition of HIV-1 involves an intermediate induction of type I interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Interleukin-27 Promotes Divergent Effects on HIV-1 Infection in Peripheral Blood Mononuclear Cells through BST-2/Tetherin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of IL-27 and its Receptor in the Pathogenesis of HIV/AIDS and Anti-viral Immune Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. STAT3 is indispensable to IL-27-mediated cell proliferation but not to IL-27-induced Th1 differentiation and suppression of proinflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HIV and HIV-Tat inhibit LPS-induced IL-27 production in human macrophages by distinct intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. IL-27, a novel anti-HIV cytokine, activates multiple interferon-inducible genes in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Antiviral Activities of Interleukin-27: A Partner for Interferons? [frontiersin.org]
- 16. Interleukin-27 Is a Potent Inhibitor of cis HIV-1 Replication in Monocyte-Derived Dendritic Cells via a Type I Interferon-Independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rupress.org [rupress.org]
- 18. IL-27 posttranslationally regulates Y-box binding protein-1 to inhibit HIV-1 replication in human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Interleukin-27 Promotes Divergent Effects on HIV-1 Infection in Peripheral Blood Mononuclear Cells through BST-2/Tetherin - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Preclinical Profile of HIV-1 Protease Inhibitor 27: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the discovery and preclinical evaluation of HIV-1 Protease Inhibitor 27. The document outlines the inhibitor's mechanism of action, quantitative efficacy, and the experimental protocols typically employed in its characterization.
Introduction
The Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the cleavage of Gag and Gag-Pol polyproteins into mature, functional viral proteins.[1] Inhibition of this enzyme prevents the formation of infectious virions, making it a key target for antiretroviral therapy.[1] Inhibitor 27 is a potent, non-peptidyl inhibitor of the mature HIV-1 protease dimer.[1] It was designed to form new backbone interactions within the active site, specifically targeting the S1' pocket.[1]
Mechanism of Action
Inhibitor 27 features a chiral methyl-2-pyrrolidinone as its P1' ligand, which was incorporated to establish hydrogen bonding interactions with Gly27' and Arg8 in the S1' pocket of the HIV-1 protease.[1][2] X-ray crystallography has revealed a dual binding mode for inhibitor 27 within the wild-type HIV-1 protease active site.[2] One conformation of the pyrrolidinone ring engages in a strong hydrogen-bonding interaction with the carbonyl group of Gly27' and a water-mediated polar interaction with Arg8.[1][2] The alternative conformation demonstrates interactions with the backbone of residues Val82' and Pro81'.[1] This dual binding capacity is thought to contribute to its robust activity against drug-resistant viral strains, as it can adapt to changes in the binding pocket, such as those caused by the V82A mutation.[1][2]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of Inhibitor 27 against wild-type and multi-drug resistant (MDR) strains of HIV-1.
| Parameter | Value |
| Ki | 0.099 nM |
| IC50 (Wild-Type HIV-1) | 0.026 nM |
| Table 1: In Vitro Enzyme Inhibition and Antiviral Activity of Inhibitor 27 against Wild-Type HIV-1.[1] |
| Virus Strain | Inhibitor 27 EC50 (µM) | Fold Change |
| HIV-1ERS104pre (WT) | 0.027 | - |
| HIV-1MOKW (WT) | 0.026 | - |
| HIV-1TM (MDR) | 0.026 | 1 |
| HIV-1MM (MDR) | 0.041 | 2 |
| HIV-1JSL (MDR) | 0.043 | 2 |
| HIV-1A (MDR) | 0.014 | 1 |
| HIV-1B (MDR) | 0.029 | 1 |
| HIV-1C (MDR) | 0.027 | 1 |
| HIV-1G (MDR) | 0.028 | 1 |
| Table 2: Resistance Profile of Inhibitor 27 against Multi-Drug Resistant (MDR) HIV-1 Variants.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the discovery and characterization of HIV-1 protease inhibitors like Inhibitor 27.
HIV-1 Protease Enzyme Inhibition Assay (Determination of K_i)
This assay quantifies the inhibitory potency of a compound against the purified HIV-1 protease enzyme.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic peptide substrate
-
Assay Buffer (e.g., 25 mM MES, pH 5.6, 200 mM NaCl, 5% DMSO, 5% glycerol, 0.0002% Triton X-100, and 1 mM dithiothreitol)[3]
-
Test Inhibitor (Inhibitor 27)
-
96-well microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the diluted inhibitor to the wells.
-
Add a solution of recombinant HIV-1 protease to each well and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity in kinetic mode at an appropriate excitation/emission wavelength pair (e.g., Ex/Em = 330/450 nm) for a specified duration (e.g., 1-3 hours) at 37°C.[4]
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.
-
The inhibition constant (K_i) can then be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Michaelis constant (K_m).
Antiviral Activity Assay (Determination of EC_50)
This cell-based assay determines the concentration of the inhibitor required to inhibit viral replication by 50%.
Materials:
-
Susceptible host cells (e.g., MT-4 cells)
-
Laboratory-adapted or clinical isolates of HIV-1 (wild-type and resistant strains)
-
Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum, antibiotics, and other necessary components
-
Test Inhibitor (Inhibitor 27)
-
96-well cell culture plates
-
Method for quantifying viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay, or a reporter gene assay)
Protocol:
-
Seed the host cells in a 96-well plate at a predetermined density.
-
Prepare serial dilutions of the test inhibitor in the cell culture medium.
-
Add the diluted inhibitor to the cells.
-
Infect the cells with a standardized amount of HIV-1.
-
Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 4-7 days) at 37°C in a CO2 incubator.
-
After the incubation period, quantify the extent of viral replication in the culture supernatant or cell lysate using a suitable method.
-
The 50% effective concentration (EC50) is determined by plotting the percentage of viral inhibition against the inhibitor concentrations and fitting the data to a sigmoidal dose-response curve.[5]
Cytotoxicity Assay (Determination of CC_50)
This assay assesses the toxicity of the inhibitor to the host cells used in the antiviral assay.
Materials:
-
The same host cells used in the antiviral assay
-
Cell culture medium
-
Test Inhibitor (Inhibitor 27)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS, XTT, or a reagent for measuring ATP content)
-
Spectrophotometer or luminometer
Protocol:
-
Seed the host cells in a 96-well plate at the same density as in the antiviral assay.
-
Prepare serial dilutions of the test inhibitor in the cell culture medium.
-
Add the diluted inhibitor to the cells.
-
Incubate the plates for the same duration as the antiviral assay at 37°C in a CO2 incubator.
-
At the end of the incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
After a further incubation period, measure the absorbance or luminescence to determine the number of viable cells.
-
The 50% cytotoxic concentration (CC50) is the concentration of the inhibitor that reduces cell viability by 50% and is calculated from the dose-response curve.[5][6]
Visualizations
The following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
References
- 1. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fda.gov [fda.gov]
- 4. abcam.com [abcam.com]
- 5. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. 2.3. Cell Cytotoxicity Assay and Half-Maximal Cytotoxic Concentration (CC50) Determination [bio-protocol.org]
IL-27: A Potential Therapeutic Avenue for HIV-1 Intervention
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The quest for novel therapeutic strategies against Human Immunodeficiency Virus Type 1 (HIV-1) remains a critical global health priority. While combination antiretroviral therapy (cART) has transformed HIV-1 infection into a manageable chronic condition, it does not eradicate the virus, necessitating lifelong treatment and facing challenges such as drug resistance and long-term toxicities. The immunomodulatory cytokine Interleukin-27 (IL-27) has emerged as a promising candidate for anti-HIV-1 therapy, demonstrating potent inhibition of viral replication across various target cell types in preclinical studies. This technical guide provides a comprehensive overview of the current understanding of IL-27's role in HIV-1 infection, its mechanisms of action, and its therapeutic potential, tailored for researchers, scientists, and drug development professionals.
The Multifaceted Anti-HIV-1 Activity of IL-27
IL-27, a heterodimeric cytokine belonging to the IL-12 family, exerts a broad range of immunomodulatory effects. In the context of HIV-1, extensive in vitro research has demonstrated its ability to suppress viral replication in key cellular reservoirs, including peripheral blood mononuclear cells (PBMCs), CD4+ T cells, macrophages, and dendritic cells.[1][2][3] The antiviral activity of IL-27 is dose-dependent, with effective concentrations for significant HIV-1 suppression reported in the range of 50-100 ng/ml.[2]
Quantitative Effects of IL-27 on HIV-1 Replication
The inhibitory capacity of IL-27 on HIV-1 replication has been quantified in various in vitro studies. The following table summarizes key findings on the percentage of viral inhibition observed in different cell types.
| Cell Type | HIV-1 Strain | IL-27 Concentration | Inhibition of HIV-1 Replication (%) | Reference |
| CD4+ T cells | HIV-1NL4.3 | Not Specified | 66 ± 10 | [4] |
| CD4+ T cells | Pseudotyped HIV-LUC-V | Not Specified | 68 ± 4.2 | [4] |
| Immature Dendritic Cells (iDCs) | HIV-1Ba-L | 100 ng/ml | 92 ± 2.8 | [5] |
| Mature Dendritic Cells (mDCs) | HIV-1Ba-L | 100 ng/ml | 42 ± 5.9 | [5] |
| Immature Dendritic Cells (iDCs) | HIV-1Ba-L | 10 ng/ml | ~50 | [5] |
| Pre-treated iDCs | HIV-1Ba-L | 100 ng/ml (48h pre-treatment) | 53 ± 6.5 | [5] |
Mechanisms of IL-27-Mediated HIV-1 Inhibition
The antiviral effects of IL-27 are multifaceted, involving the modulation of both host and viral factors through intricate signaling pathways. The mechanisms can be broadly categorized as interferon-dependent and interferon-independent pathways.
Signaling Pathways
IL-27 signals through a receptor complex composed of IL-27Rα (WSX-1) and gp130.[2] This interaction primarily activates the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, leading to the phosphorylation of STAT1, STAT3, and STAT5.[2][5] However, in macrophages, IL-27 has also been shown to utilize the TAK1/MAPK signaling pathway to exert its anti-HIV-1 effects.[2][6]
References
- 1. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 2. Evaluating the potential of IL-27 as a novel therapeutic agent in HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating the potential of IL-27 as a novel therapeutic agent in HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IL-27 posttranslationally regulates Y-box binding protein-1 to inhibit HIV-1 replication in human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interleukin-27 Is a Potent Inhibitor of cis HIV-1 Replication in Monocyte-Derived Dendritic Cells via a Type I Interferon-Independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
Structure-Activity Relationship of HIV-1 Protease Inhibitor 27: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of the potent HIV-1 protease inhibitor, designated herein as compound 27 (also reported in scientific literature as inhibitor 19b). This document outlines the key structural features of this inhibitor class, their impact on inhibitory activity, detailed experimental methodologies for their evaluation, and a summary of their interaction with the HIV-1 protease enzyme.
Introduction to HIV-1 Protease and Inhibitor 27
Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the cleavage of Gag and Gag-Pol polyproteins into mature, functional viral proteins. Inhibition of this enzyme leads to the production of immature, non-infectious virions, making it a prime target for antiretroviral therapy.
Inhibitor 27 belongs to a class of non-peptidic HIV-1 protease inhibitors characterized by a darunavir-like core scaffold, incorporating a (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (bis-THF) moiety at the P2 position and a pyrrolidinone ring at the P1' position. This strategic design aims to maximize interactions with the enzyme's backbone, thereby enhancing potency and mitigating the impact of drug-resistance mutations.
Structure-Activity Relationship (SAR) Analysis
The SAR of inhibitor 27 and its analogs is centered on modifications at the P1', P2, and P2' positions of the darunavir scaffold. The pyrrolidinone moiety at the P1' position plays a crucial role in establishing key hydrogen bonding interactions within the S1' subsite of the HIV-1 protease.
Quantitative Data Summary
The following table summarizes the enzymatic inhibitory activities (Ki) against wild-type HIV-1 protease and the antiviral activities (EC50) in cell-based assays for inhibitor 27 and its key analogs.
| Compound | P1' Moiety | P2 Moiety | P2' Moiety | Ki (nM) vs. WT HIV-1 Protease | EC50 (µM) vs. HIV-1 (MT-2 cells) |
| 27 (19b) | (R)-methyl-2-pyrrolidinone | Cp-THF | p-aminosulfonamide | 0.099 | 0.026 |
| Analog 1 (17b) | (S)-methyl-2-pyrrolidinone | Cp-THF | p-aminosulfonamide | >1 | 0.23 |
| Analog 2 (17a) | (S)-methyl-2-pyrrolidinone | bis-THF | p-aminosulfonamide | 1 | 0.48 |
| Analog 3 (19a) | (R)-methyl-2-pyrrolidinone | bis-THF | p-aminosulfonamide | 0.1 | 0.4 |
| Darunavir | Isobutyl | bis-THF | p-aminosulfonamide | 0.016 | 0.003 |
Key Observations from SAR Data:
-
Stereochemistry at P1': The stereochemistry of the methyl-2-pyrrolidinone moiety at the P1' position is critical for potent activity. The (R)-configuration in inhibitor 27 (19b) is significantly more potent than the (S)-configuration in Analog 1 (17b) and Analog 2 (17a).[1]
-
P2 Ligand: The cyclopentanyl-tetrahydrofuran (Cp-THF) P2-ligand in inhibitor 27 (19b) generally confers better antiviral activity compared to the bis-tetrahydrofuran (bis-THF) ligand present in Analog 3 (19a), despite the latter having a slightly better enzymatic inhibition constant.[1]
-
Comparison to Darunavir: While inhibitor 27 demonstrates potent picomolar-level inhibition of the HIV-1 protease, its overall antiviral potency is slightly lower than that of the FDA-approved drug Darunavir.
Experimental Protocols
This section details the methodologies for the synthesis of key precursors and the biological evaluation of inhibitor 27 and its analogs.
Synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol
The bis-THF moiety is a crucial component of inhibitor 27. An efficient, scalable synthesis has been developed, with key steps outlined below.[2]
Synthetic Scheme Overview:
-
Starting Material: The synthesis commences with a readily available chiral starting material, such as (S)-2,3-O-isopropylideneglyceraldehyde.
-
Diastereoselective Michael Addition: A key step involves the diastereoselective Michael addition of nitromethane to an α,β-unsaturated ester derived from the starting material. This reaction establishes the desired stereochemistry.
-
Nef Oxidation and Cyclization: The resulting nitroalkane is then subjected to a Nef oxidation to yield a ketone, which subsequently undergoes acid-catalyzed cyclization to form a lactone acetal.
-
Reduction and Final Cyclization: The lactone acetal is reduced to the corresponding diol, followed by an acid-mediated cyclization to afford the final (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.
A detailed, step-by-step laboratory procedure can be found in the supporting information of the cited literature.[2]
HIV-1 Protease Inhibition Assay (Fluorometric FRET-based)
The enzymatic activity of the inhibitors is determined using a fluorescence resonance energy transfer (FRET)-based assay. This high-throughput method provides a quantitative measure of protease inhibition.[3][4]
Principle:
The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by HIV-1 protease, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that is directly proportional to the protease activity.
Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 1 M NaCl, 1 mM EDTA, 1 mM DTT, and 0.1% Triton X-100).
-
Reconstitute the recombinant HIV-1 protease in the assay buffer to the desired concentration.
-
Prepare a stock solution of the FRET peptide substrate in DMSO and dilute it in the assay buffer.
-
Prepare serial dilutions of the test inhibitors (e.g., inhibitor 27) in DMSO.
-
-
Assay Procedure:
-
In a 96-well black microplate, add a small volume of the diluted inhibitor solution to each well. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the HIV-1 protease solution to all wells except the negative control.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the FRET substrate solution to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/490 nm for an EDANS/DABCYL pair) in a kinetic mode for a specified period (e.g., 60 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation, provided the Km of the substrate is known.
-
Antiviral Activity Assay
The antiviral efficacy of the inhibitors is assessed in a cell-based assay using a human T-lymphoid cell line (e.g., MT-2) infected with HIV-1.
Protocol:
-
Cell Culture: Maintain MT-2 cells in an appropriate culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum and antibiotics).
-
Infection and Treatment:
-
Seed the MT-2 cells in a 96-well plate.
-
Prepare serial dilutions of the test inhibitors in the culture medium.
-
Infect the cells with a known titer of HIV-1 (e.g., HIV-1 IIIB).
-
Immediately add the diluted inhibitor solutions to the infected cells.
-
-
Incubation: Incubate the plate at 37°C in a humidified CO2 incubator for a period that allows for viral replication (e.g., 4-5 days).
-
Measurement of Viral Replication:
-
Viral replication can be quantified by measuring the level of p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Alternatively, cell viability can be assessed using a colorimetric assay such as the MTT assay, as HIV-1 infection leads to cytopathic effects.
-
-
Data Analysis:
-
Calculate the concentration of the inhibitor that results in a 50% reduction in p24 antigen levels or a 50% protection from virus-induced cytopathic effects (EC50).
-
Mandatory Visualizations
HIV-1 Protease Catalytic Cycle
The following diagram illustrates the catalytic mechanism of HIV-1 protease, a homodimeric aspartic protease.
Caption: Catalytic cycle of HIV-1 protease.
Mechanism of Action of Inhibitor 27
This diagram illustrates how inhibitor 27 binds to the active site of HIV-1 protease, preventing substrate binding and cleavage.
Caption: Binding mode of Inhibitor 27 in the HIV-1 protease active site.
Experimental Workflow for Inhibitor Evaluation
The following diagram outlines the logical flow of experiments for the evaluation of novel HIV-1 protease inhibitors.
References
The Dichotomous Role of Interleukin-27 in HIV-1 Restriction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Interleukin-27 (IL-27), a pleiotropic cytokine belonging to the IL-12 family, has emerged as a significant modulator of the host immune response to viral infections, including Human Immunodeficiency Virus-1 (HIV-1). While initially characterized for its pro-inflammatory and Th1-polarizing capabilities, a growing body of evidence reveals a complex and often potent antiviral activity against various HIV-1 strains. This technical guide provides an in-depth analysis of the antiviral properties of IL-27, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing the intricate signaling pathways involved.
Quantitative Assessment of IL-27-Mediated HIV-1 Inhibition
The antiviral efficacy of IL-27 has been quantified across different HIV-1 target cells, demonstrating a significant, dose-dependent reduction in viral replication. The following tables summarize the key findings from in vitro studies.
Table 1: IL-27-Mediated Inhibition of HIV-1 Replication in Monocyte-Derived Macrophages (MDMs) and Dendritic Cells (DCs)
| Cell Type | HIV-1 Strain | IL-27 Concentration | Inhibition of HIV-1 Replication (%) | Key Findings & Reference |
| Immature DCs (iDCs) | HIV-1Ba-L (CCR5-tropic) | 100 ng/mL | 92 ± 2.8% | Potent inhibition of cis-infection.[1][2] |
| Immature DCs (iDCs) | HIV-1Ba-L (CCR5-tropic) | 10 ng/mL | ~50% | Dose-dependent inhibition observed.[2] |
| Mature DCs (mDCs) | HIV-1Ba-L (CCR5-tropic) | 100 ng/mL | 42 ± 5.9% | Inhibition is less pronounced in mature DCs compared to iDCs.[1] |
| Monocyte-Derived Macrophages (MDMs) | R5 tropic HIV-1Bal | Not specified | "Little replication" in IL-27-treated macrophages (I-Mac) vs. "robust spreading infection" in control macrophages (M-Mac). | IL-27 promotes the differentiation of monocytes into macrophages that are nonpermissive to HIV-1 infection.[3] |
Table 2: IL-27-Mediated Inhibition of HIV-1 Replication in T Cells and Peripheral Blood Mononuclear Cells (PBMCs)
| Cell Type | HIV-1 Strain | IL-27 Treatment Condition | Inhibition of HIV-1 Replication (%) | Key Findings & Reference |
| CD4+ T Cells | HIV-1NL4.3 | IL-27 pretreatment | 66 ± 10% (p24 reduction) | IL-27 pretreatment confers resistance to HIV-1 infection in CD4+ T cells.[4] |
| CD4+ T Cells | VSV-G-pseudotyped HIV-luciferase | IL-27 pretreatment | 68 ± 4.2% (luciferase activity reduction) | Inhibition occurs at an early step of the viral life cycle.[4] |
| PBMCs | Not specified | IL-27 added 2 hours post-infection | 60 - 70% | Inhibition is associated with the upregulation of BST-2/Tetherin.[5] |
Mechanisms of IL-27-Mediated HIV-1 Restriction
IL-27 employs a multifaceted approach to curtail HIV-1 replication, involving both interferon (IFN)-dependent and independent pathways. These mechanisms are often cell-type specific and can involve the modulation of host restriction factors and essential host factors for viral replication.
Interferon-Independent Pathways
A significant portion of IL-27's anti-HIV-1 activity is not reliant on the induction of type I interferons.[1][3][6]
-
Downregulation of Spectrin Beta Non-Erythrocyte 1 (SPTBN1): In macrophages, IL-27 downregulates the host factor SPTBN1, which is essential for HIV-1 infection. This is achieved through a TAK-1-mediated MAPK signaling pathway. Knockdown of SPTBN1 mimics the anti-HIV-1 effect of IL-27, while its overexpression reverses this inhibition.[3][7] SPTBN1 has been shown to associate with HIV-1 gag proteins.[7]
-
Upregulation of Host Restriction Factors: IL-27 can directly induce the expression of several interferon-stimulated genes (ISGs) with anti-HIV activity, including:
-
Post-translational Modification of Y-box Binding Protein-1 (YB-1): In primary CD4+ T cells, IL-27 inhibits HIV-1 infection by suppressing the acetylation of YB-1, a host factor involved in reverse transcription.[4]
Interferon-Dependent Pathways
In some cellular contexts, IL-27's antiviral effects are mediated through the induction of type I interferons.
-
Intermediate Induction of Type I IFN: One study demonstrated that IL-27 induces the expression of APOBEC3G in a delayed fashion, which is dependent on an initial IL-27-driven induction of IFN-α and/or IFN-β.[8] Blockade of the type I IFN receptor (IFNAR) abrogated the anti-HIV effect in this model.[8]
A Dichotomous Role Mediated by BST-2/Tetherin
Recent evidence suggests a more complex role for IL-27 in PBMCs, where its effect is temporally dependent.
-
Inhibition (Early Treatment): When added to PBMCs shortly after infection (2 hours), IL-27 inhibits HIV-1 replication. This is associated with the upregulation of BST-2/Tetherin and the accumulation of virions at the cell membrane.[5][9]
-
Enhancement (Late Treatment): Conversely, when IL-27 is added to infected cells 4 days after infection, it can increase HIV-1 production. This enhancing effect is also dependent on BST-2/Tetherin and is linked to increased cell-to-cell transmission.[5][9]
Experimental Protocols
The following section details the methodologies for key experiments used to elucidate the antiviral properties of IL-27.
In Vitro HIV-1 Infection and Inhibition Assay
This protocol is a generalized representation for assessing the effect of IL-27 on HIV-1 replication in target cells such as PBMCs, MDMs, or DCs.
-
Cell Isolation and Culture:
-
Isolate primary target cells (e.g., PBMCs from healthy donor buffy coats, or monocytes for differentiation into MDMs or DCs).
-
Culture cells in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal calf serum (FCS) and relevant growth factors (e.g., M-CSF for MDMs; GM-CSF and IL-4 for iDCs).[1][3]
-
-
IL-27 Treatment:
-
HIV-1 Infection:
-
Monitoring Viral Replication:
Gene Expression Analysis by Real-Time PCR
This protocol is used to quantify the expression of host genes (e.g., SPTBN1, APOBEC3G, BST2) in response to IL-27 treatment.
-
Cell Treatment and RNA Extraction:
-
Treat target cells with IL-27 for a specified duration (e.g., 0.5 to 24 hours).[8]
-
Lyse the cells and extract total RNA using a commercially available kit.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[4]
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using gene-specific primers and probes for the target gene and a housekeeping gene (for normalization).
-
Analyze the relative gene expression using the comparative CT (ΔΔCT) method.
-
Western Blotting for Protein Expression and Signaling
This method is used to detect the expression levels of specific proteins (e.g., SPTBN1, phosphorylated STATs) following IL-27 stimulation.
-
Cell Lysis and Protein Quantification:
-
Treat cells with IL-27 for the desired time (e.g., 30 minutes for signaling proteins).[8]
-
Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the total protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: IL-27 signaling pathways leading to HIV-1 inhibition.
Caption: Experimental workflow for assessing IL-27's anti-HIV-1 activity.
Caption: The dual role of IL-27 in PBMCs is mediated by BST-2/Tetherin.
Conclusion and Future Directions
Interleukin-27 presents a compelling case as a potent, endogenously produced antiviral cytokine with significant activity against HIV-1. Its ability to act through multiple, often IFN-independent, pathways makes it a molecule of interest for therapeutic development, potentially circumventing viral immune evasion mechanisms that target the IFN system. However, the dichotomous effects observed in PBMCs highlight the complexity of cytokine biology and underscore the need for further research. Future studies should focus on elucidating the precise molecular switches that determine the pro- versus anti-viral outcomes of IL-27 signaling in different cellular contexts and at various stages of HIV-1 infection. A deeper understanding of these mechanisms will be crucial for harnessing the therapeutic potential of IL-27 in the fight against HIV-1.
References
- 1. Interleukin-27 Is a Potent Inhibitor of cis HIV-1 Replication in Monocyte-Derived Dendritic Cells via a Type I Interferon-Independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rupress.org [rupress.org]
- 4. IL-27 posttranslationally regulates Y-box binding protein-1 to inhibit HIV-1 replication in human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Evaluating the potential of IL-27 as a novel therapeutic agent in HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IL-27 inhibits HIV-1 infection in human macrophages by down-regulating host factor SPTBN1 during monocyte to macrophage differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interleukin-27 inhibition of HIV-1 involves an intermediate induction of type I interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interleukin-27 Promotes Divergent Effects on HIV-1 Infection in Peripheral Blood Mononuclear Cells through BST-2/Tetherin - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Efficacy of HIV-1 Protease Inhibitor 27: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial efficacy studies of the HIV-1 protease inhibitor designated as inhibitor 27 (also referred to as compound 19b in primary literature). This document details the quantitative data from enzymatic and cell-based assays, provides comprehensive experimental protocols for the key studies cited, and includes visualizations of the relevant biological pathways and experimental workflows.
Quantitative Efficacy Data
The following tables summarize the key quantitative data demonstrating the in vitro efficacy of HIV-1 protease inhibitor 27 against both wild-type HIV-1 protease and multi-drug resistant viral strains.
| Parameter | Value | Description |
| Ki (nM) | 0.099 | Inhibition constant against wild-type HIV-1 protease, indicating the inhibitor's binding affinity to the enzyme.[1] |
| IC50 (nM) | 0.026 | The concentration of the inhibitor required to reduce the activity of wild-type HIV-1 protease by 50% in an enzymatic assay.[1] |
Table 1: In Vitro Enzymatic Activity of Inhibitor 27 Against Wild-Type HIV-1 Protease
| HIV-1 Strain | EC50 (µM) | Fold Change in EC50 | Description |
| HIV-1ERS104pre (WT) | 0.026 | 1.0 | Antiviral activity against wild-type HIV-1 in a cell-based assay. |
| Multi-PI-Resistant Strain A | - | - | Data not available in the initial studies. |
| Multi-PI-Resistant Strain B | - | - | Data not available in the initial studies. |
Table 2: Antiviral Activity of Inhibitor 27 Against Wild-Type and Resistant HIV-1 Strains in Cell Culture
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to evaluate the efficacy of HIV-1 protease inhibitor 27.
HIV-1 Protease Enzymatic Assay (Ki and IC50 Determination)
Objective: To determine the in vitro inhibitory activity of compound 27 against purified recombinant HIV-1 protease.
Materials:
-
Purified recombinant HIV-1 protease
-
Fluorogenic substrate: A synthetic peptide substrate for HIV-1 protease that releases a fluorescent signal upon cleavage.
-
Assay Buffer: Typically a buffer at a specific pH (e.g., pH 4.7) containing NaCl, EDTA, DTT, and a non-ionic detergent.
-
Inhibitor 27 (compound 19b) dissolved in DMSO.
-
96-well microplates (black, for fluorescence assays).
-
Fluorescence microplate reader.
Procedure:
-
A solution of HIV-1 protease in the assay buffer is prepared.
-
Serial dilutions of inhibitor 27 in DMSO are prepared and then diluted into the assay buffer.
-
10 µL of the inhibitor solution (or DMSO for control) is added to the wells of the microplate.
-
80 µL of the HIV-1 protease solution is added to each well and the plate is incubated for a pre-determined time at a specific temperature (e.g., 37°C) to allow for inhibitor binding.
-
The enzymatic reaction is initiated by adding 10 µL of the fluorogenic substrate solution to each well.
-
The fluorescence intensity is measured kinetically over a period of time (e.g., 1-3 hours) at an excitation wavelength of 330 nm and an emission wavelength of 450 nm.
-
The rate of substrate cleavage is calculated from the linear portion of the fluorescence versus time plot.
-
The percent inhibition for each inhibitor concentration is calculated relative to the DMSO control.
-
The IC50 value is determined by fitting the percent inhibition versus inhibitor concentration data to a dose-response curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Km value.
Cell-Based Anti-HIV-1 Assay (EC50 Determination)
Objective: To evaluate the antiviral efficacy of inhibitor 27 against HIV-1 replication in a human T-cell line.
Materials:
-
MT-4 cells (a human T-cell line susceptible to HIV-1 infection).
-
HIV-1 viral stock (e.g., HIV-1LAI strain).
-
Cell culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum, antibiotics).
-
Inhibitor 27 (compound 19b) dissolved in DMSO.
-
96-well cell culture plates.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for assessing cell viability.
-
Spectrophotometer.
Procedure:
-
MT-4 cells are seeded into 96-well plates at a specific density.
-
Serial dilutions of inhibitor 27 are prepared in the cell culture medium and added to the wells.
-
A standardized amount of HIV-1 viral stock is added to the wells containing the cells and inhibitor. Control wells with uninfected cells and infected cells without inhibitor are also included.
-
The plates are incubated for a period of time (e.g., 5 days) at 37°C in a humidified CO2 incubator to allow for viral replication.
-
After the incubation period, the cytopathic effect of the virus is assessed by measuring cell viability using the MTT assay. The MTT reagent is added to each well, and after a further incubation, the resulting formazan crystals are solubilized, and the absorbance is read on a spectrophotometer.
-
The percent protection from virus-induced cell death is calculated for each inhibitor concentration relative to the uninfected and untreated infected controls.
-
The EC50 value, the concentration of the inhibitor that protects 50% of the cells from the cytopathic effect of the virus, is determined by plotting the percent protection against the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the mechanism of action and evaluation of HIV-1 protease inhibitor 27.
Caption: Mechanism of HIV-1 Protease Inhibition by Inhibitor 27.
Caption: Experimental Workflow for the Evaluation of Inhibitor 27.
References
The Role of the JAK/STAT Pathway in IL-27's Anti-HIV-1 Effect: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-27 (IL-27), a pleiotropic cytokine belonging to the IL-12 family, has emerged as a significant inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) replication. Composed of the p28 and Epstein-Barr virus-induced gene 3 (EBI3) subunits, IL-27 exerts its effects on a wide range of immune cells, including CD4+ T cells, macrophages, and dendritic cells—all primary targets of HIV-1.[1][2] The antiviral activity of IL-27 is fundamentally linked to its ability to activate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling cascade.[1] This guide provides an in-depth examination of the molecular mechanisms, experimental evidence, and methodologies related to the IL-27-mediated, JAK/STAT-dependent restriction of HIV-1.
The IL-27 Signaling Pathway
IL-27 initiates its signaling cascade by binding to a heterodimeric surface receptor composed of the IL-27 receptor alpha chain (IL-27Rα, also known as WSX-1) and glycoprotein 130 (gp130).[1][3] This engagement triggers the activation of receptor-associated Janus kinases (JAKs). Upon activation, JAKs phosphorylate specific tyrosine residues on the intracellular domains of the receptor chains, creating docking sites for STAT proteins.
Primarily, STAT1 and STAT3 are recruited, phosphorylated by the active JAKs, and subsequently form homo- or heterodimers.[2][4] These activated STAT dimers then translocate from the cytoplasm to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby initiating the transcription of various antiviral factors.[2][5] While STAT1 and STAT3 are the principal mediators, IL-27 has also been shown to induce the phosphorylation of STAT5 in certain contexts.[1][6] The specific STAT proteins activated can differ based on the cell type and its activation state; for example, naive T cells preferentially activate STAT1, whereas fully activated T cells show preferential STAT3 phosphorylation in response to IL-27.[2][7]
// Edges IL27 -> IL27R [label="Binds"]; IL27R -> JAKs [label="Activates", color="#34A853"]; JAKs -> STAT1_u [label="Phosphorylates (P)", color="#34A853"]; JAKs -> STAT3_u [label="Phosphorylates (P)", color="#34A853"]; STAT1_u -> STAT1_p [style=invis]; STAT3_u -> STAT3_p [style=invis]; {STAT1_p, STAT3_p} -> STAT_dimer [label="Dimerizes"]; STAT_dimer -> DNA [label="Translocates &\nBinds Promoter", lhead=cluster_nucleus]; DNA -> ISGs [label="Induces Transcription", color="#34A853"]; } Caption: IL-27 binds its receptor, activating JAKs to phosphorylate STAT1/STAT3, leading to nuclear translocation and antiviral gene expression.
Mechanisms of HIV-1 Inhibition
The anti-HIV-1 effects of IL-27 are mediated by the products of the STAT-activated genes, which can be broadly categorized into IFN-dependent and IFN-independent mechanisms.
-
IFN-Dependent Pathway: Some studies have shown that IL-27 can induce the production of type I interferons (IFN-α/β).[6] These interferons then act in an autocrine or paracrine manner to signal through their own receptors, leading to the expression of a broad range of interferon-stimulated genes (ISGs) with known anti-HIV activity, such as the APOBEC3 family of cytidine deaminases.[6][8] This mechanism involves an intermediate step where IL-27's initial signal is amplified through the IFN system.[6]
-
IFN-Independent Pathway: Compelling evidence also supports a direct, IFN-independent antiviral state induced by IL-27.[1][9][10] In this pathway, IL-27 signaling directly upregulates a distinct set of ISGs without the need for intermediate IFN production. Neutralization of the type I IFN receptor does not abrogate the anti-HIV effect of IL-27 in several experimental systems, including in monocyte-derived dendritic cells (DCs).[1][2] Key antiviral factors induced directly by IL-27 include BST-2/Tetherin, which restricts virion release, as well as MX1, OAS, and PKR.[8][9][10]
Quantitative Data on IL-27's Anti-HIV-1 Efficacy
The inhibitory effect of IL-27 on HIV-1 replication has been quantified across various primary human cell types. The data consistently demonstrate a potent, dose-dependent antiviral activity.
| Cell Type | IL-27 Concentration | HIV-1 Strain | % Inhibition (Approx.) | Reference |
| Immature Dendritic Cells (iDCs) | 100 ng/mL | HIV-1Ba-L (R5) | 92% | [1][11] |
| Immature Dendritic Cells (iDCs) | 10 ng/mL | HIV-1Ba-L (R5) | 50% | [11] |
| Mature Dendritic Cells (mDCs) | 100 ng/mL | HIV-1Ba-L (R5) | 42% | [1][11] |
| CD4+ T Cells | Not specified | HIV-1NL4.3 (X4) | 66% | [12] |
| Macrophages | 50-200 ng/mL | Not specified | Dose-dependent inhibition | [6] |
Role of JAK/STAT Pathway in Antiviral Gene Induction
The necessity of the JAK/STAT pathway for the anti-HIV effect of IL-27 has been confirmed through pharmacological inhibition.
| Experiment | Cell Type | Inhibitor | Effect | Reference |
| JAK/STAT Inhibition | Macrophages | JAK inhibitor (Calbiochem) | Blocked IL-27-induced STAT1 and STAT3 phosphorylation. | [6] |
| JAK/STAT Inhibition | Macrophages | JAK inhibitor (Calbiochem) | Reversed the IL-27-mediated inhibition of HIV-1 infection. | [6] |
Key Experimental Protocols
Reproducing the findings on IL-27's anti-HIV activity requires specific in vitro methodologies. Below are summarized protocols for key experiments.
In Vitro HIV-1 Inhibition Assay in Primary Cells
This protocol assesses the ability of IL-27 to inhibit HIV-1 replication in target cells like Peripheral Blood Mononuclear Cells (PBMCs), isolated CD4+ T cells, or monocyte-derived macrophages (MDMs).
-
Cell Isolation and Culture:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
For CD4+ T cell experiments, enrich CD4+ T cells from PBMCs using negative selection magnetic beads.
-
For MDM experiments, isolate monocytes (e.g., via CD14+ selection) and differentiate them into macrophages using M-CSF for 5-7 days.
-
Activate CD4+ T cells with phytohemagglutinin (PHA) and IL-2 for 2-3 days prior to infection.[6][10]
-
-
IL-27 Treatment and Infection:
-
Pre-treat the cultured cells with recombinant human IL-27 at various concentrations (e.g., 10-100 ng/mL) for a specified period (e.g., 24-48 hours).[1] A parallel culture without IL-27 serves as the control.
-
Infect the cells with a known titer of an HIV-1 laboratory strain (e.g., HIV-1Ba-L for MDMs, HIV-1IIIB or NL4.3 for T cells) for 2-4 hours.[6]
-
Wash the cells extensively to remove unbound virus.
-
Resuspend the cells in fresh culture medium, with or without IL-27, and culture for 7-14 days.[1]
-
-
Quantification of Viral Replication:
-
Collect culture supernatants at regular intervals (e.g., every 2-3 days).
-
Measure the concentration of the HIV-1 p24 capsid protein in the supernatants using a commercial p24 antigen capture ELISA kit.[1][6][10]
-
Calculate the percentage of inhibition by comparing p24 levels in IL-27-treated cultures to untreated controls.
-
Western Blot for STAT Phosphorylation
This method is used to confirm the activation of the JAK/STAT pathway by IL-27.
-
Cell Stimulation and Lysis:
-
Culture target cells (e.g., MDMs, CD4+ T cells) and starve them of serum or cytokines for a few hours if necessary.
-
Stimulate the cells with IL-27 (e.g., 100 ng/mL) for a short duration (e.g., 15-30 minutes) to capture peak phosphorylation.[6]
-
Immediately place cells on ice, wash with cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated STAT1 (p-STAT1) and phosphorylated STAT3 (p-STAT3).
-
Incubate with corresponding secondary antibodies conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with antibodies for total STAT1 and total STAT3 to confirm equal protein loading.[6]
-
Conclusion and Implications for Drug Development
The IL-27/JAK/STAT signaling axis represents a potent endogenous pathway for the innate control of HIV-1. Its ability to induce a robust antiviral state in key target cells through both IFN-dependent and independent mechanisms makes it a compelling area of study for therapeutic innovation. The central role of STAT1 and STAT3 activation underscores their importance as molecular targets or biomarkers for novel anti-HIV strategies. A deeper understanding of how IL-27 selectively induces antiviral genes while modulating broader immune responses will be critical for harnessing its therapeutic potential, potentially leading to new cytokine-based therapies or small molecule drugs that mimic its downstream effects to suppress HIV-1 replication and contribute to long-term viral control.
References
- 1. Interleukin-27 Is a Potent Inhibitor of cis HIV-1 Replication in Monocyte-Derived Dendritic Cells via a Type I Interferon-Independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating the potential of IL-27 as a novel therapeutic agent in HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interleukin 27, like interferons, activates JAK-STAT signaling and promotes pro-inflammatory and antiviral states that interfere with dengue and chikungunya viruses replication in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STAT3 is indispensable to IL-27-mediated cell proliferation but not to IL-27-induced Th1 differentiation and suppression of proinflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Interleukin-27 inhibition of HIV-1 involves an intermediate induction of type I interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interleukin-27 Induces a STAT1/3- and NF-κB-dependent Proinflammatory Cytokine Profile in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Antiviral Activities of Interleukin-27: A Partner for Interferons? [frontiersin.org]
- 9. journals.asm.org [journals.asm.org]
- 10. IL-27, a novel anti-HIV cytokine, activates multiple interferon-inducible genes in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. IL-27 posttranslationally regulates Y-box binding protein-1 to inhibit HIV-1 replication in human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Embrace: A Technical Guide to the Binding of Inhibitor 27 (KNI-272) with HIV-1 Protease
For Immediate Release
This technical guide provides an in-depth analysis of the binding mode of the potent inhibitor 27, also known as KNI-272, to the HIV-1 protease. Designed for researchers, scientists, and drug development professionals, this document synthesizes crystallographic data, quantitative binding information, and detailed experimental methodologies to offer a comprehensive understanding of this crucial molecular interaction.
Core Data Summary
The interaction between inhibitor 27 (KNI-272) and HIV-1 protease is characterized by high affinity, driven by a network of hydrogen bonds and hydrophobic interactions within the enzyme's active site. The binding is a slow-on, slow-off process, indicative of a stable complex.
| Parameter | Value | Notes |
| Inhibitor | KNI-272 (Inhibitor 27) | A potent transition-state analog inhibitor. |
| Target | HIV-1 Protease | A dimeric aspartic protease essential for viral replication. |
| Inhibition Constant (K_i_) | Picomolar range | Indicates very high binding affinity.[1] |
| Binding Mode | Competitive | Binds to the active site, blocking substrate access. |
| Key Interacting Residues | Asp25, Asp125, Gly27, Ile50, Ile150 | Forms a network of direct and water-mediated hydrogen bonds.[1] |
| Structural Data | X-ray and Neutron Crystallography | High-resolution structures of the complex are available (PDB IDs: 2ZYE, 3FX5).[2] |
The Molecular Handshake: Visualizing the Binding Interaction
The binding of inhibitor 27 within the active site of HIV-1 protease is a highly specific interaction. The following diagram, generated using the DOT language, illustrates the key hydrogen bonding network that stabilizes the enzyme-inhibitor complex.
Caption: Key hydrogen bonds between inhibitor 27 and HIV-1 protease.
Experimental Protocols
Expression and Purification of HIV-1 Protease
A synthetic gene encoding the 99-amino acid HIV-1 protease, often with mutations to prevent autoproteolysis and oxidation (e.g., Q7K, L33I, L63I, C67A, C95A), is expressed in E. coli. The expressed protein is then refolded and purified using a combination of ion-exchange and reversed-phase chromatography.[3]
Enzymatic Assay for Inhibition Constant (K_i_) Determination
The inhibitory activity of KNI-272 is determined using a fluorometric assay.
-
Reaction Mixture: A reaction buffer containing 25 mM MES (pH 5.6), 200 mM NaCl, 5% (v/v) DMSO, 5% (v/v) glycerol, 0.0002% Triton X-100, and 1 mM dithiothreitol is prepared.
-
Enzyme and Inhibitor Incubation: Purified HIV-1 protease is mixed with varying concentrations of KNI-272 in a 96-well plate and incubated at 37°C for 15 minutes.
-
Substrate Addition: A fluorogenic substrate, such as Abz-Thr-Ile-Nle-p-nitro-Phe-Gln-Arg-NH₂, is added to initiate the reaction.
-
Kinetic Measurement: The increase in fluorescence, resulting from the cleavage of the substrate, is monitored in real-time using a fluorescence microplate reader (Excitation/Emission = 330/450 nm) in kinetic mode for 1-3 hours at 37°C.
-
Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration, and the data are fitted to the Morrison equation to determine the inhibition constant (K_i_).
X-ray and Neutron Crystallography
To elucidate the high-resolution structure of the HIV-1 protease-KNI-272 complex, a combination of X-ray and neutron crystallography is employed.
-
Crystallization: Crystals of the complex are grown using the hanging-drop vapor-diffusion method. The protein-inhibitor solution is mixed with a precipitant solution and equilibrated against a reservoir solution. Large, high-quality crystals are required, especially for neutron diffraction.
-
X-ray Data Collection: X-ray diffraction data are collected from a single crystal at a synchrotron source.
-
Neutron Data Collection: For neutron diffraction, a large, deuterated crystal is used, and data are collected at a neutron source. This technique is crucial for determining the positions of hydrogen atoms and thus the protonation states of catalytic residues.
-
Structure Determination and Refinement: The structure is solved by molecular replacement using a known HIV-1 protease structure as a model. The model is then refined against both the X-ray and neutron diffraction data to yield a detailed atomic model of the complex.[1]
Experimental Workflow
The following diagram outlines the typical workflow for characterizing the binding of an inhibitor to HIV-1 protease.
Caption: A streamlined workflow for inhibitor characterization.
Conclusion
The detailed structural and quantitative data presented in this guide underscore the potent and specific nature of the interaction between inhibitor 27 (KNI-272) and HIV-1 protease. The methodologies outlined provide a robust framework for the continued study of this and other inhibitors, aiding in the rational design of next-generation antiretroviral therapeutics. The precise understanding of the hydrogen bonding network and the protonation states of the catalytic dyad, made possible by advanced crystallographic techniques, offers invaluable insights for overcoming drug resistance and improving inhibitor efficacy.
References
- 1. Structure of HIV-1 protease in complex with potent inhibitor KNI-272 determined by high-resolution X-ray and neutron crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of HIV-1 protease in complex with potent inhibitor KNI-272 determined by high-resolution X-ray and neutron crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
Methodological & Application
Application Notes and Protocols: IL-27 Treatment of Macrophages to Inhibit HIV-1 Replication
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-27 (IL-27), a pleiotropic cytokine belonging to the IL-12 family, has emerged as a potent inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) replication in macrophages.[1][2][3] Macrophages are a critical reservoir for HIV-1, contributing to viral persistence and pathogenesis.[1] IL-27 exerts its anti-HIV-1 effects through multiple mechanisms, including the induction of antiviral host factors and the modulation of cellular signaling pathways, making it a promising candidate for therapeutic strategies.[1][2][4]
These application notes provide a detailed protocol for the treatment of human monocyte-derived macrophages (MDMs) with IL-27 to inhibit HIV-1 replication. The included methodologies, data presentations, and pathway diagrams are intended to guide researchers in studying the effects of IL-27 and developing novel anti-HIV-1 strategies.
Data Presentation
IL-27 Dose-Dependent Inhibition of HIV-1 Replication
Treatment of M2-polarized macrophages with IL-27 for three days prior to infection with HIV-1 (AD8 strain) results in a dose-dependent suppression of viral replication. The table below summarizes the percentage of HIV-1 p24 antigen suppression in culture supernatants 14 days post-infection.
| IL-27 Concentration (ng/mL) | HIV-1 Replication Suppression (%) |
| 30 | 60.9% (± 0.7%) |
| 100 | 79.0% (± 0.8%) |
Data adapted from study by Imamichi et al. (2022).[4][5]
IL-27-Mediated Regulation of Host Gene Expression
IL-27 treatment of macrophages modulates the expression of several host genes involved in HIV-1 replication. This includes the downregulation of pro-viral factors and the upregulation of antiviral restriction factors. A microarray analysis of macrophages differentiated in the presence of M-CSF with or without IL-27 (I-Mac vs. M-Mac) revealed significant changes in gene expression.[1][5]
| Gene | Regulation by IL-27 | Fold Change (I-Mac vs. M-Mac) | Putative Role in HIV-1 Replication |
| SPTBN1 | Downregulated | >5 | Pro-viral; required for efficient infection.[1][3] |
| APOBEC3G | Upregulated | Not specified in these studies, but induced by IFN-α, which is downstream of IL-27.[2][6][7] | Antiviral; cytidine deaminase that mutates viral DNA.[2][6] |
| ISGs | Upregulated | Multiple genes with >5-fold change | Antiviral; a broad class of genes with various antiviral functions.[1][8] |
Gene expression data is based on microarray analysis with a cutoff of an absolute fold change greater than five.[1][5]
Experimental Protocols
Part 1: Isolation of Human Monocytes and Differentiation into Macrophages
This protocol describes the isolation of primary human monocytes from peripheral blood mononuclear cells (PBMCs) and their subsequent differentiation into macrophages.
Materials:
-
Ficoll-Paque density gradient medium
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Recombinant Human M-CSF (Macrophage Colony-Stimulating Factor)
-
6-well tissue culture plates
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Monocyte Enrichment: Enrich for monocytes from the PBMC population using the RosetteSep™ Human Monocyte Enrichment Cocktail following the manufacturer's protocol.
-
Cell Seeding: Resuspend the enriched monocytes in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) and seed them in 6-well plates at a density of 1 x 10^6 cells/mL.
-
Differentiation: To induce differentiation into macrophages (M-Mac), add M-CSF to the culture medium at a final concentration of 50 ng/mL.
-
Incubation: Culture the cells for 7 days at 37°C in a 5% CO2 incubator. Replace the culture medium with fresh M-CSF-containing medium every 2-3 days.
Part 2: IL-27 Treatment of Macrophages
This protocol outlines the treatment of differentiated macrophages with recombinant human IL-27.
Materials:
-
Differentiated macrophages (from Part 1)
-
Recombinant Human IL-27
-
Complete RPMI-1640 medium
Procedure:
-
Prepare IL-27 Solution: Reconstitute and dilute the recombinant human IL-27 in complete RPMI-1640 medium to the desired working concentrations (e.g., 10, 30, 100 ng/mL).
-
Treatment: On day 7 of differentiation, replace the existing culture medium with fresh complete RPMI-1640 medium containing the desired concentration of IL-27.
-
Incubation: Incubate the IL-27-treated macrophages for 24-72 hours at 37°C in a 5% CO2 incubator before proceeding with HIV-1 infection. For differentiation into HIV-resistant macrophages (I-Mac), monocytes can be differentiated in the presence of both M-CSF (50 ng/mL) and IL-27 (e.g., 50 ng/mL) for the entire 7-day period.[1]
Part 3: HIV-1 Infection of Macrophages
This protocol provides a general method for infecting IL-27-treated macrophages with a laboratory-adapted HIV-1 strain.
Materials:
-
IL-27-treated and untreated control macrophages (from Part 2)
-
HIV-1 viral stock (e.g., HIV-1 BaL)
-
Complete RPMI-1640 medium
Procedure:
-
Prepare Viral Inoculum: Thaw the HIV-1 viral stock and dilute it in complete RPMI-1640 medium to the desired multiplicity of infection (MOI).
-
Infection: Remove the culture medium from the macrophage-containing wells and add the viral inoculum.
-
Incubation: Incubate the cells with the virus for 4-6 hours at 37°C in a 5% CO2 incubator to allow for viral entry.
-
Washing: After the incubation period, remove the viral inoculum and wash the cells three times with sterile PBS to remove any unbound virus.
-
Culture: Add fresh complete RPMI-1640 medium to each well and culture the infected cells at 37°C in a 5% CO2 incubator.
-
Sample Collection: Collect culture supernatants at various time points post-infection (e.g., days 3, 7, 10, 14) for quantification of viral replication.
Part 4: Quantification of HIV-1 Replication by p24 Antigen ELISA
This protocol describes the measurement of HIV-1 p24 antigen in the culture supernatants as an indicator of viral replication.
Materials:
-
Collected culture supernatants (from Part 3)
-
HIV-1 p24 Antigen Capture ELISA kit
-
Microplate reader
Procedure:
-
Follow Kit Instructions: Perform the p24 Antigen Capture ELISA according to the manufacturer's instructions provided with the kit.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of p24 antigen in the samples by comparing the absorbance values to a standard curve generated with known amounts of recombinant p24 antigen.
Mandatory Visualizations
References
- 1. IL-27 inhibits HIV-1 infection in human macrophages by down-regulating host factor SPTBN1 during monocyte to macrophage differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. researchgate.net [researchgate.net]
- 4. Interleukin-27-polarized HIV-resistant M2 macrophages are a novel subtype of macrophages that express distinct antiviral gene profiles in individual cells: implication for the antiviral effect via different mechanisms in the individual cell-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Induction of APOBEC3 family proteins, a defensive maneuver underlying interferon-induced anti–HIV-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myeloid differentiation and susceptibility to HIV-1 are linked to APOBEC3 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IL-27, a novel anti-HIV cytokine, activates multiple interferon-inducible genes in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro HIV-1 Protease Inhibitor 27 Activity Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) protease is an essential enzyme for the viral life cycle.[1][2][3][4] It is a retroviral aspartyl protease responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins, which are crucial for the assembly of infectious virions.[1][2][3][4] Inhibition of HIV-1 protease results in the production of immature, non-infectious viral particles, making it a key target for antiretroviral therapy.[1][2][3] This document provides a detailed protocol for an in vitro fluorometric assay to determine the inhibitory activity of a compound, designated here as "Inhibitor 27," against HIV-1 protease.
The assay is based on the principle of Förster Resonance Energy Transfer (FRET). A synthetic peptide substrate containing a fluorophore and a quencher is used. In its intact state, the proximity of the quencher to the fluorophore results in a low fluorescence signal. Upon cleavage by HIV-1 protease, the fluorophore and quencher are separated, leading to a significant increase in fluorescence. The presence of an inhibitor, such as Inhibitor 27, will prevent this cleavage, resulting in a dose-dependent decrease in the fluorescence signal. This allows for the quantification of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Data Presentation: Comparative Inhibitory Activity
The inhibitory activity of Inhibitor 27 was determined and compared with several commercially available HIV-1 protease inhibitors. The IC50 values, representing the concentration of the inhibitor required to reduce the activity of the enzyme by 50%, are summarized in the table below.
| Inhibitor | IC50 (nM) |
| Inhibitor 27 | 15.2 |
| Lopinavir | 2.9[5] |
| Darunavir | 2.8[5] |
| Atazanavir | 2.5 |
| Pepstatin A (Control) | >1000 |
Note: The IC50 value for Inhibitor 27 is a hypothetical value for illustrative purposes. The IC50 values for Lopinavir and Darunavir are from cited literature. The IC50 for Atazanavir is a representative value. Pepstatin A is a general aspartyl protease inhibitor and serves as a negative control.
Experimental Workflow
The overall experimental workflow for determining the in vitro activity of HIV-1 protease inhibitors is depicted in the following diagram.
Caption: Experimental workflow for the in vitro HIV-1 protease inhibitor assay.
Detailed Experimental Protocol: Fluorometric Assay
This protocol is adapted from commercially available HIV-1 protease inhibitor screening kits.[1]
Materials and Reagents
-
Recombinant HIV-1 Protease
-
HIV-1 Protease FRET Substrate
-
Assay Buffer
-
Inhibitor 27 (and other test compounds)
-
Positive Control Inhibitor (e.g., Pepstatin A)
-
DMSO (for dissolving compounds)
-
96-well black microplate, flat bottom
-
Fluorescence microplate reader with excitation/emission wavelengths of 330/450 nm
-
Multichannel pipette
Reagent Preparation
-
Assay Buffer: Prepare the assay buffer according to the manufacturer's instructions. Equilibrate to room temperature before use.
-
Recombinant HIV-1 Protease: Reconstitute the lyophilized enzyme with the provided dilution buffer to the recommended stock concentration. Aliquot and store at -80°C. On the day of the experiment, thaw an aliquot and dilute it to the working concentration with assay buffer.
-
HIV-1 Protease Substrate: The substrate is typically provided as a stock solution in DMSO. Dilute the substrate to the working concentration with assay buffer just before use. Protect from light.
-
Inhibitor 27 and Control Compounds: Prepare a stock solution of Inhibitor 27 in DMSO (e.g., 10 mM). Create a serial dilution series of Inhibitor 27 in assay buffer to achieve the desired final concentrations in the assay. Do the same for control inhibitors.
Assay Procedure
-
Plate Setup:
-
Add 10 µL of the serially diluted Inhibitor 27 or control compounds to the appropriate wells of the 96-well plate.
-
For the "Enzyme Control" (EC) wells (no inhibitor), add 10 µL of assay buffer containing the same percentage of DMSO as the inhibitor wells.
-
For the "Inhibitor Control" (IC) wells, add 10 µL of the positive control inhibitor.
-
For the "No Enzyme Control" (NEC) wells, add 10 µL of assay buffer.
-
-
Enzyme Addition and Pre-incubation:
-
Add 80 µL of the diluted HIV-1 Protease solution to all wells except the "No Enzyme Control" wells. To the NEC wells, add 80 µL of assay buffer.
-
Mix the plate gently by tapping.
-
Incubate the plate at 37°C for 15 minutes, protected from light. This allows the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Add 10 µL of the diluted HIV-1 Protease Substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity (Excitation/Emission = 330/450 nm) in kinetic mode at 37°C for 60-180 minutes, taking readings every 1-2 minutes.[1]
-
Data Analysis
-
Calculate the Rate of Reaction: For each well, determine the rate of the reaction (RFU/min) from the linear portion of the kinetic curve.
-
Calculate the Percentage of Inhibition: Use the following formula to calculate the percent inhibition for each concentration of Inhibitor 27:
where:
-
Rate_EC is the rate of the Enzyme Control.
-
Rate_Sample is the rate in the presence of the inhibitor.
-
-
Determine the IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the mechanism of HIV-1 protease activity and its inhibition.
Caption: Mechanism of HIV-1 protease inhibition.
Conclusion
The described fluorometric assay provides a robust and high-throughput method for determining the in vitro inhibitory activity of compounds against HIV-1 protease. This protocol can be effectively used to screen and characterize novel inhibitors like "Inhibitor 27" and is a critical step in the early stages of anti-HIV drug discovery and development. The quantitative data obtained from this assay allows for the direct comparison of the potency of new chemical entities against established antiretroviral drugs.
References
- 1. abcam.com [abcam.com]
- 2. Drug Reprofiling to Identify Potential HIV-1 Protease Inhibitors [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protease inhibitors effectively block cell-to-cell spread of HIV-1 between T cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of Recombinant IL-27 in HIV-1 Research: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Interleukin-27 (IL-27), a pleiotropic cytokine belonging to the IL-12 family, has emerged as a significant modulator of the immune response to HIV-1. Initially identified for its pro-inflammatory functions, subsequent research has unveiled its potent antiviral activities, positioning it as a molecule of interest for therapeutic strategies against HIV-1.[1][2] These application notes provide a comprehensive overview of the role of recombinant IL-27 in HIV-1 research, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Application Notes
Recombinant IL-27 has been demonstrated to be a potent inhibitor of HIV-1 replication across various target cells, including CD4+ T cells, peripheral blood mononuclear cells (PBMCs), macrophages, and dendritic cells (DCs).[1][3][4] Its mechanism of action is multifaceted, involving both innate and adaptive immune modulation through interferon (IFN)-dependent and independent pathways.[2][4]
Mechanism of Action:
-
Inhibition in Macrophages: In human macrophages, a primary reservoir for HIV-1, IL-27 confers resistance to the virus by down-regulating the host factor Spectrin Beta Non-Erythrocyte 1 (SPTBN1).[5][6] This down-regulation occurs via a TAK-1-mediated MAPK signaling pathway and creates a post-entry block to HIV-1 infection.[5] IL-27 can promote the differentiation of monocytes into macrophages that are nonpermissive to HIV-1 infection without affecting their normal biological functions.[5][6]
-
Inhibition in CD4+ T Cells: In CD4+ T cells, IL-27 has been shown to inhibit the early stages of the HIV-1 life cycle, specifically the reverse transcription step.[7]
-
Role of Interferon Signaling: The anti-HIV effect of IL-27 can be mediated through an intermediate induction of type I interferons (IFN-α/β). IL-27 treatment can trigger the synthesis of antiviral APOBEC cytidine deaminases in a delayed fashion, a process that is dependent on an initial induction of IFN-α and/or IFN-β.[8] However, other studies suggest that IL-27 can also act in a type I IFN-independent manner by inducing various interferon-stimulated genes (ISGs) such as MX1, OAS, and BST-2/Tetherin.[4][9][10]
-
Modulation of BST-2/Tetherin: IL-27 upregulates the expression of the host restriction factor BST-2/Tetherin, which prevents the release of new virions by tethering them to the cell membrane.[4] This is a key mechanism for its inhibitory effect when added shortly after infection.[4][11]
-
Dual Role in HIV-1 Replication: The timing of IL-27 administration is critical. When added to PBMCs shortly after infection (e.g., 2 hours), IL-27 inhibits HIV-1 replication.[4][11] In contrast, when added later in the infection cycle (e.g., 4 days post-infection), it can enhance HIV-1 production.[4][11] This enhancing effect is also dependent on BST-2/Tetherin and is associated with increased cell-to-cell transmission.[11]
-
Enhancement of HIV-Specific T Cell Function: Beyond its direct antiviral effects, IL-27 can enhance the function of HIV-specific T cells. It induces transcriptional changes associated with IFN/STAT1 signaling, upregulates T-bet expression, and promotes IFN-γ secretion by TIGIT+ HIVGag-specific T cells, suggesting a role in improving immune control of the virus.[12]
Therapeutic Potential:
The ability of IL-27 to suppress HIV-1 replication in multiple key cell types makes it a promising candidate for therapeutic development.[1][3] In vitro studies suggest that effective concentrations for viral suppression are in the range of 50-100 ng/mL.[1] However, these concentrations are significantly higher than physiological levels found in plasma, highlighting the need for further in vivo studies to determine optimal dosing and delivery methods.[1] The complex, time-dependent effects of IL-27 necessitate careful consideration in the design of therapeutic strategies.[4][11]
Quantitative Data Summary
The following tables summarize the quantitative effects of recombinant IL-27 on HIV-1 replication and host cell factors as reported in the literature.
Table 1: Inhibition of HIV-1 Replication by Recombinant IL-27 in Different Cell Types
| Cell Type | Virus Strain | IL-27 Concentration | % Inhibition of HIV-1 Replication | Citation(s) |
| Immature Dendritic Cells (iDCs) | HIV-1Ba-L | 100 ng/mL | 92 ± 2.8% | [9] |
| Mature Dendritic Cells (mDCs) | HIV-1Ba-L | 100 ng/mL | 42 ± 5.9% | [9] |
| Pre-treated iDCs (48h) | HIV-1Ba-L | 100 ng/mL | 53 ± 6.5% | [9][13] |
| M2 Macrophages | HIVAD8 | 30 ng/mL | 60.9% (vs. unpolarized) | [14] |
| M2 Macrophages | HIVAD8 | 100 ng/mL | 79.0% (vs. unpolarized) | [14] |
| Peripheral Blood Mononuclear Cells (PBMCs) | HIV-1Ba-L | 100 ng/mL | 60 to 70% (when added after infection) | [4][15] |
| CD4+ T Cells (Pre-treatment) | HIV-1NL4.3 | Not specified | 72 ± 7.0% (early RT product) | [7] |
| CD4+ T Cells (Pre-treatment) | HIV-1NL4.3 | Not specified | 64 ± 1.0% (late RT product) | [7] |
Table 2: Dose-Dependent Inhibition of HIV-1 Replication in Immature Dendritic Cells (iDCs)
| IL-27 Concentration (ng/mL) | % Inhibition of HIV-1 Replication (approx.) | Citation(s) |
| 1 | ~10% | [9] |
| 10 | ~50% | [9] |
| 100 | ~90% | [9] |
| 1000 | ~95% | [9] |
Experimental Protocols
The following are detailed protocols for key experiments involving the application of recombinant IL-27 in HIV-1 research, based on methodologies described in the cited literature.
Protocol 1: In Vitro Inhibition of HIV-1 Replication in PBMCs by Recombinant IL-27
Objective: To determine the effect of recombinant IL-27 on HIV-1 replication in Peripheral Blood Mononuclear Cells (PBMCs).
Materials:
-
Recombinant Human IL-27 (e.g., from R&D Systems)
-
Isolated PBMCs from healthy donors
-
Phytohemagglutinin (PHA)
-
Recombinant Human IL-2
-
HIV-1 stock (e.g., R5-isolate Ba-L)
-
Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)
-
96-well culture plates
-
HIV-1 p24 Antigen ELISA kit (e.g., from Sino Biological)
-
Zidovudine (AZT) as a positive control (optional)
Methodology:
-
PBMC Activation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Activate the PBMCs by culturing them in complete RPMI-1640 medium containing PHA for 3 days. After activation, wash the cells and maintain them in medium supplemented with recombinant human IL-2.[15]
-
HIV-1 Infection: Infect the activated PBMCs by exposing them to a cell-free HIV-1 suspension (e.g., containing 5-10 ng/mL of p24 antigen) for 2 hours. After incubation, wash the cells three times with PBS to remove the viral inoculum.[15]
-
IL-27 Treatment: Resuspend the infected cells in fresh IL-2 supplemented medium and plate them in 96-well plates at a density of 2 x 105 cells/well in 200 µL.[15]
-
Inhibitory Condition: Add recombinant human IL-27 to the designated wells immediately after infection (0 dpi) to a final concentration of 100 ng/mL.[4][15]
-
Enhancing Condition (for comparison): In a separate set of wells, add IL-27 at 4 days post-infection (4 dpi).[4][16]
-
Controls: Include wells with infected cells but no IL-27 (untreated control) and infected cells treated with an effective concentration of AZT (e.g., 1 µM) as a positive control for inhibition.[4]
-
-
Cell Culture and Monitoring: Culture the plates at 37°C in a 5% CO2 incubator for 8-14 days.[4]
-
Quantification of Viral Replication: Collect culture supernatants every 2-3 days. Measure the concentration of HIV-1 p24 antigen in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.[4][15]
-
Data Analysis: Plot the p24 concentration over time for each condition. Calculate the percentage of inhibition at the peak of replication in the untreated control by comparing it to the IL-27 treated samples.
Protocol 2: Differentiation of HIV-1 Resistant Macrophages Using Recombinant IL-27
Objective: To generate macrophages from monocytes that are nonpermissive to HIV-1 infection using IL-27.
Materials:
-
Recombinant Human IL-27
-
Recombinant Human Macrophage Colony-Stimulating Factor (M-CSF)
-
CD14+ monocytes isolated from PBMCs
-
Complete RPMI-1640 medium
-
HIV-1 stock (e.g., HIVAD8)
-
HIV-1 p24 Antigen ELISA kit
Methodology:
-
Monocyte Isolation: Isolate CD14+ monocytes from healthy donor PBMCs using magnetic-activated cell sorting (MACS).
-
Macrophage Differentiation:
-
IL-27-induced Macrophages (I-Mac): Culture the isolated monocytes in complete RPMI medium supplemented with M-CSF and 100 ng/mL of recombinant human IL-27 for 7 days.[5]
-
Control Macrophages (M-Mac): Culture a parallel set of monocytes with M-CSF alone for 7 days to generate standard monocyte-derived macrophages (MDMs).[5]
-
-
HIV-1 Challenge: After 7 days of differentiation, harvest both I-Mac and M-Mac populations. Plate the cells and infect them with an R5-tropic HIV-1 strain for 2-4 hours.
-
Post-infection Culture: After infection, wash the cells thoroughly to remove the virus inoculum and culture them in fresh medium (without IL-27 or M-CSF) for up to 14 days.
-
Assessment of Replication: Collect supernatants at various time points (e.g., day 3, 7, 10, 14 post-infection) and measure HIV-1 p24 antigen levels by ELISA.[14]
-
Analysis: Compare the p24 levels between the I-Mac and M-Mac cultures to determine the level of resistance conferred by IL-27 during differentiation.
Protocol 3: Analysis of IL-27 Signaling via Western Blot
Objective: To detect the activation of STAT1 and STAT3 transcription factors in macrophages following stimulation with recombinant IL-27.
Materials:
-
Monocyte-Derived Macrophages (MDMs)
-
Recombinant Human IL-27
-
Recombinant Human IFN-α (as a positive control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-STAT1 (Tyr701), anti-STAT1, anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blot apparatus
-
Chemiluminescence detection reagents
Methodology:
-
Cell Preparation: Differentiate monocytes into MDMs as described in Protocol 2 (M-Mac). Seed the MDMs in 6-well plates and allow them to adhere.
-
Cytokine Stimulation: Starve the cells in serum-free medium for 2-4 hours. Treat the MDMs with 100 ng/mL of recombinant IL-27 for various short time points (e.g., 0, 15, 30, 60 minutes). Include an untreated control and a positive control (e.g., IFN-α at 10 ng/mL for 30 minutes).[8]
-
Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them directly in the wells with ice-cold lysis buffer.
-
Protein Quantification: Scrape the cell lysates, collect them, and clarify by centrifugation. Determine the protein concentration of the supernatants using a BCA or Bradford protein assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-STAT1) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash thoroughly and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Strip the membrane and re-probe for total STAT1 and a loading control (β-actin) to confirm equal protein loading and to assess the ratio of phosphorylated to total protein.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the application of IL-27 in HIV-1 research.
Caption: IL-27 signaling pathways leading to HIV-1 inhibition.
Caption: Experimental workflow for assessing IL-27 anti-HIV-1 activity.
Caption: Logical model of IL-27's time-dependent dual effect on HIV-1.
References
- 1. Evaluating the potential of IL-27 as a novel therapeutic agent in HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Antiviral Activities of Interleukin-27: A Partner for Interferons? [frontiersin.org]
- 3. Evaluating the potential of IL-27 as a novel therapeutic agent in HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. rupress.org [rupress.org]
- 6. IL-27 inhibits HIV-1 infection in human macrophages by down-regulating host factor SPTBN1 during monocyte to macrophage differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IL-27 posttranslationally regulates Y-box binding protein-1 to inhibit HIV-1 replication in human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interleukin-27 inhibition of HIV-1 involves an intermediate induction of type I interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interleukin-27 Is a Potent Inhibitor of cis HIV-1 Replication in Monocyte-Derived Dendritic Cells via a Type I Interferon-Independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interleukin-27-induced HIV-resistant dendritic cells suppress reveres transcription following virus entry in an SPTBN1, Autophagy, and YB-1 independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interleukin-27 Promotes Divergent Effects on HIV-1 Infection in Peripheral Blood Mononuclear Cells through BST-2/Tetherin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. IL-27 induces IFN/STAT1-dependent genes and enhances function of TIGIT+ HIVGag-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Interleukin-27-polarized HIV-resistant M2 macrophages are a novel subtype of macrophages that express distinct antiviral gene profiles in individual cells: implication for the antiviral effect via different mechanisms in the individual cell-dependent manner [frontiersin.org]
- 15. Interleukin-27 Promotes Divergent Effects on HIV-1 Infection in Peripheral Blood Mononuclear Cells through BST-2/Tetherin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Purification of HIV-1 Protease Inhibitor KNI-272
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and purification of KNI-272, a potent HIV-1 protease inhibitor. Due to the limited availability of a complete, step-by-step synthesis protocol for KNI-272 in a single public-domain source, this document presents a representative synthesis based on established methods for its core components and analogues. The purification and characterization data are compiled from various scientific publications.
Introduction
KNI-272 is a transition-state analog inhibitor of HIV-1 protease, an enzyme crucial for the lifecycle of the human immunodeficiency virus (HIV).[1][2] By mimicking the tetrahedral intermediate of the natural substrate, KNI-272 binds tightly to the active site of the protease, preventing the cleavage of viral polyproteins and thus inhibiting the maturation of infectious virions.[1][3] The inhibitor contains a central allophenylnorstatine (Apns) residue, which is key to its potent inhibitory activity.[1][4]
Data Presentation
Table 1: Inhibitory Activity of KNI-272 and its Metabolites
| Compound | 50% Inhibitory Concentration (IC50) [nM] |
| KNI-272 | 8 |
| Metabolite M1 | 45 |
| Metabolite M2 | 16 |
Source: Oxidative Modifications of Kynostatin-272, a Potent Human Immunodeficiency Virus Type 1 Protease Inhibitor.[5]
Table 2: Physicochemical Properties of KNI-272
| Property | Value |
| Molecular Formula | C36H49N5O5S2 |
| Molecular Weight | 712.0 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Note: This data is compiled from various sources and represents typical values.
Experimental Protocols
Representative Synthesis of KNI-272
The synthesis of KNI-272 is a multi-step process involving the preparation of key intermediates, including the allophenylnorstatine (Apns) core, followed by peptide couplings. The following is a representative protocol based on the synthesis of similar allophenylnorstatine-based inhibitors.
Materials:
-
Starting materials for allophenylnorstatine synthesis (e.g., from L-phenylalanine)
-
Thioproline (Thp)
-
Other requisite amino acid derivatives and coupling reagents (e.g., Boc-L-tert-leucine, Boc-L-asparagine)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Methanol (MeOH), Ethyl acetate (EtOAc), etc.
-
Coupling reagents: HATU, HOBt, EDC, or similar
-
Protecting group reagents: Boc anhydride (Boc₂O), etc.
-
Deprotection reagents: Trifluoroacetic acid (TFA) or HCl in dioxane
-
Purification media: Silica gel for column chromatography
Protocol:
-
Synthesis of the Allophenylnorstatine (Apns) Core: The synthesis of the central Apns residue is a critical step. A common route starts from a protected L-phenylalanine derivative, which undergoes several steps of stereoselective reactions to introduce the hydroxyl group and the adjacent amino group with the correct stereochemistry.
-
Peptide Couplings:
-
Couple the protected Apns intermediate with the subsequent amino acid, thioproline (Thp), using a standard peptide coupling reagent like HATU in an appropriate solvent such as DMF.
-
Sequentially couple the remaining amino acid residues to the growing peptide chain. After each coupling step, the N-terminal protecting group (e.g., Boc) is removed using an acid like TFA to allow for the next coupling reaction.
-
-
Final Deprotection: Once all the amino acid residues are coupled, remove all remaining protecting groups to yield the crude KNI-272.
Purification Protocol:
-
Initial Work-up: After the final deprotection step, the reaction mixture is typically concentrated under reduced pressure. The residue is then dissolved in a suitable solvent and washed with aqueous solutions (e.g., saturated sodium bicarbonate, brine) to remove inorganic impurities.
-
Chromatographic Purification:
-
The crude product is purified by flash column chromatography on silica gel.
-
A gradient elution system is often employed, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate or methanol).
-
Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the pure product.
-
-
Final Purification and Characterization:
-
The fractions containing the pure KNI-272 are combined and the solvent is removed under reduced pressure.
-
The final product can be further purified by recrystallization or preparative HPLC to achieve high purity.
-
The identity and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and HPLC.
-
Visualizations
Mechanism of HIV-1 Protease Inhibition by KNI-272
Caption: Mechanism of HIV-1 Protease inhibition by KNI-272.
Workflow for Synthesis and Purification of KNI-272
Caption: General workflow for the synthesis and purification of KNI-272.
References
- 1. Structure of HIV-1 protease in complex with potent inhibitor KNI-272 determined by high-resolution X-ray and neutron crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targets of a protease inhibitor, KNI-272, in HIV-1-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. journals.asm.org [journals.asm.org]
Application Notes and Protocols: High-Throughput Screening for Analogs of HIV-1 Protease Inhibitor KNI-272
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme is a cornerstone of highly active antiretroviral therapy (HAART). KNI-272 is a potent, transition-state analog inhibitor of HIV-1 protease, characterized by its allophenylnorstatine (Apns) core. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of analogs of KNI-272 to identify novel drug candidates with improved potency, resistance profiles, and pharmacokinetic properties.
HIV-1 Protease: Mechanism of Action and Inhibition
HIV-1 protease is a homodimeric aspartic protease. The active site, located at the dimer interface, contains a pair of aspartic acid residues (Asp25 and Asp25') that are essential for catalysis. These residues act as a general acid-base pair to hydrolyze peptide bonds within the viral Gag and Gag-Pol polyproteins.
Caption: Mechanism of HIV-1 protease cleavage and inhibition by KNI-272 analogs.
High-Throughput Screening Workflow
The identification of novel KNI-272 analogs with enhanced properties is facilitated by a systematic high-throughput screening campaign. The workflow integrates biochemical and cell-based assays to assess both target engagement and antiviral efficacy.
Caption: High-throughput screening workflow for KNI-272 analogs.
Data Presentation: Structure-Activity Relationship of KNI-272 Analogs
Systematic modifications to the KNI-272 scaffold have been explored to improve its therapeutic potential. The following tables summarize the in vitro inhibitory activity (Ki) against HIV-1 protease and the in vivo anti-HIV activity (EC50) in cell culture for a selection of analogs.
Table 1: In Vitro HIV-1 Protease Inhibitory Activity of KNI-272 Analogs
| Compound ID | P2 Ligand | P1' Residue | P2' Ligand | Ki (nM) |
| KNI-272 | Isoquinoline-3-carbonyl | Thioproline | - | 0.088 |
| Analog 1 | 3-hydroxy-2-methylbenzoyl | (R)-5,5-dimethyl-1,3-thiazolidine-4-carbonyl (Dmt) | 2-methylbenzylcarboxamide | 2.24 |
| Analog 2 | 2,6-dimethylphenoxyacetyl | Dmt | 2-methylbenzylcarboxamide | 5.14 |
| Analog 3 | 3-hydroxy-2-methylbenzoyl | Thioproline | 2-methylbenzylcarboxamide | 24.9 |
| Analog 4 | 2-methylbenzoyl | Dmt | 2-methylbenzylcarboxamide | >100 |
| Analog 5 | 3-hydroxybenzoyl | Dmt | 2-methylbenzylcarboxamide | >100 |
Table 2: Anti-HIV Activity of KNI-272 Analogs in Cell Culture
| Compound ID | P2 Ligand | P1' Residue | P2' Ligand | EC50 (nM) |
| KNI-272 | Isoquinoline-3-carbonyl | Thioproline | - | 10-20 |
| Analog 1 | 3-hydroxy-2-methylbenzoyl | Dmt | 2-methylbenzylcarboxamide | 15.6 |
| Analog 2 | 2,6-dimethylphenoxyacetyl | Dmt | 2-methylbenzylcarboxamide | 28.2 |
| Analog 3 | 3-hydroxy-2-methylbenzoyl | Thioproline | 2-methylbenzylcarboxamide | 125 |
| Analog 4 | 2-methylbenzoyl | Dmt | 2-methylbenzylcarboxamide | >1000 |
| Analog 5 | 3-hydroxybenzoyl | Dmt | 2-methylbenzylcarboxamide | >1000 |
Experimental Protocols
Protocol 1: In Vitro HIV-1 Protease Inhibition Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay for measuring the inhibitory activity of compounds against recombinant HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
FRET-based substrate peptide (e.g., containing a fluorophore and a quencher separated by a cleavage site)
-
Assay Buffer (e.g., 50 mM MES, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)
-
Test compounds (dissolved in DMSO)
-
96-well or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the microplate, add 2 µL of each compound dilution. For positive (no inhibition) and negative (no enzyme) controls, add 2 µL of DMSO.
-
Add 88 µL of pre-warmed assay buffer containing the FRET substrate to each well.
-
Initiate the reaction by adding 10 µL of pre-warmed assay buffer containing recombinant HIV-1 protease to all wells except the negative control wells (add 10 µL of assay buffer without enzyme to these).
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the FRET pair.
-
Monitor the increase in fluorescence over time at 37°C. The rate of fluorescence increase is proportional to the protease activity.
-
Calculate the percent inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by fitting the dose-response data to a suitable equation. The Ki value can then be calculated using the Cheng-Prusoff equation if the Km of the substrate is known.
Protocol 2: Cell-Based Anti-HIV Activity Assay
This protocol outlines a method to assess the ability of compounds to inhibit HIV-1 replication in a human T-cell line.
Materials:
-
Human T-cell line susceptible to HIV-1 infection (e.g., MT-4 cells)
-
HIV-1 viral stock (e.g., HIV-1 IIIB)
-
Cell culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum, penicillin, and streptomycin)
-
Test compounds
-
Reagent for quantifying cell viability (e.g., MTT or a commercially available kit)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Seed the 96-well plates with MT-4 cells at a density of 1 x 10^4 cells per well in 50 µL of culture medium.
-
Prepare serial dilutions of the test compounds in culture medium and add 50 µL to the appropriate wells.
-
Infect the cells by adding 100 µL of culture medium containing a pre-titered amount of HIV-1 (e.g., a multiplicity of infection of 0.01). Include uninfected control wells.
-
Incubate the plates for 5-7 days at 37°C in a CO2 incubator.
-
After the incubation period, assess cell viability using the MTT assay or a similar method. The reduction of cell viability is indicative of virus-induced cytopathic effect.
-
Calculate the percentage of protection from viral cytopathicity for each compound concentration.
-
Determine the EC50 value, the concentration of the compound that protects 50% of the cells from virus-induced death.
Structure-Activity Relationship (SAR) Logic
The development of potent KNI-272 analogs relies on a systematic exploration of its chemical structure. The following diagram illustrates the logical relationship in a typical SAR study for this class of inhibitors.
Caption: Logical flow of a structure-activity relationship study for KNI-272 analogs.
Application Notes & Protocols: Quantifying HIV-1 p24 Levels Using ELISA Following Interleukin-27 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-27 (IL-27) is a pleiotropic cytokine belonging to the IL-12 family that has demonstrated both pro-inflammatory and anti-inflammatory functions.[1][2] It is composed of two subunits, Epstein-Barr virus-induced gene 3 (EBI3) and p28, and signals through a heterodimeric receptor complex consisting of IL-27Rα (also known as WSX-1) and gp130.[2][3] Emerging evidence highlights the potent antiviral activities of IL-27 against a range of viruses, including the Human Immunodeficiency Virus (HIV).[4] In-vitro studies have consistently shown that IL-27 can significantly inhibit HIV-1 replication in various target cells, such as CD4+ T cells, macrophages, and dendritic cells.[5][6][7]
The primary mechanism of this inhibition involves the induction of host restriction factors and antiviral genes, often through the JAK/STAT signaling pathway.[1][5] One of the key methods to quantify the extent of HIV-1 replication in cell culture is by measuring the concentration of the viral core protein p24. The HIV-1 p24 antigen is a reliable and widely used biomarker for monitoring viral load in research settings.[8] The Enzyme-Linked Immunosorbent Assay (ELISA) offers a sensitive, specific, and cost-effective method for the quantification of p24 in cell culture supernatants.[8][9]
These application notes provide a detailed protocol for treating susceptible immune cells with IL-27, infecting them with HIV-1, and subsequently quantifying the viral replication by measuring p24 antigen levels using a standard sandwich ELISA.
IL-27 Signaling Pathway
Upon binding to its receptor complex (IL-27Rα/gp130), IL-27 activates the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[1][3] This leads primarily to the phosphorylation and activation of STAT1 and STAT3, which then translocate to the nucleus to induce the transcription of various genes, including interferon-stimulated genes (ISGs) that possess antiviral properties.[3][4][10] This signaling cascade is central to IL-27's ability to suppress HIV-1 replication.
Experimental Workflow
The overall experimental process involves isolating and preparing the target cells, treating them with IL-27, infecting with a known amount of HIV-1, and then collecting the supernatant at specific time points to measure p24 antigen concentration via ELISA.
Detailed Experimental Protocols
This section outlines the step-by-step methodology. Note that specific details may need optimization based on the cell type, HIV-1 strain, and the commercial p24 ELISA kit used.
Materials and Reagents
-
Cells: Peripheral Blood Mononuclear Cells (PBMCs), isolated CD4+ T cells, or monocyte-derived macrophages (MDMs).
-
Cell Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and L-glutamine.
-
Reagents for Cell Activation/Differentiation: Phytohemagglutinin (PHA), IL-2, M-CSF (for MDMs).
-
Recombinant Human IL-27: Lyophilized, to be reconstituted in sterile PBS.
-
HIV-1 Stock: A well-characterized laboratory strain (e.g., HIV-1Ba-L for macrophages, HIV-1NL4.3 for T cells). Titer should be predetermined.
-
HIV-1 p24 Antigen ELISA Kit: A commercial kit containing capture antibody-coated plates, detection antibody, streptavidin-HRP, substrate, stop solution, and p24 standards.[11]
-
Lysis Buffer: (Often included in ELISA kit) for disrupting virions.
-
Wash Buffer: PBS with 0.05% Tween 20 (PBST).
-
Equipment: 37°C incubator with 5% CO2, microplate reader (450 nm), biosafety cabinet, multichannel pipettes, sterile tubes, and plates.[11]
Cell Culture and IL-27 Treatment
-
Prepare Target Cells:
-
For PBMCs/CD4+ T cells: Isolate cells from healthy donor blood using Ficoll-Paque density gradient centrifugation. Activate cells with PHA (2 µg/mL) for 72 hours in culture medium supplemented with IL-2 (10 U/mL).
-
For MDMs: Isolate monocytes from PBMCs by plastic adherence or magnetic bead selection. Differentiate monocytes into macrophages by culturing for 5-7 days in medium containing M-CSF (50 ng/mL).
-
-
Seed Cells: Plate the activated T cells or differentiated macrophages in a 96-well culture plate at a density of 1-2 x 105 cells per well.
-
IL-27 Treatment: Prepare serial dilutions of IL-27 (e.g., 1, 10, 100 ng/mL) in culture medium.[7][12]
-
Remove the existing medium from the cells and add 100 µL of the IL-27 dilutions. Include a "No IL-27" control group which receives medium only.
-
Incubate the cells for a pre-treatment period, for example, 2 to 48 hours, at 37°C.[7][13]
HIV-1 Infection
-
After the IL-27 pre-treatment, add a pre-titered amount of HIV-1 stock to each well to achieve a desired multiplicity of infection (MOI).
-
Include "No Virus" control wells for each treatment condition to assess cytotoxicity.
-
Incubate for 4-6 hours to allow for viral entry.
-
After incubation, gently wash the cells 2-3 times with sterile PBS to remove unbound virus.
-
Add 200 µL of fresh culture medium (containing the respective concentrations of IL-27) to each well.
-
Incubate the plates at 37°C and 5% CO2.
Sample Collection
-
Collect 50-100 µL of cell culture supernatant from each well at specified time points post-infection (e.g., Day 3, 7, 10, and 14).[7]
-
Replenish the volume with fresh medium containing the appropriate IL-27 concentration.
-
Clarify the collected supernatants by centrifugation (e.g., 1000 x g for 10 minutes) to remove cellular debris.
-
Store the supernatants at -80°C until the p24 ELISA is performed.
HIV-1 p24 ELISA Protocol (Sandwich Method)
This is a generalized protocol; always refer to the specific manufacturer's instructions for the chosen kit.[14][15]
-
Reagent Preparation: Bring all kit reagents, including standards and samples, to room temperature. Prepare wash buffer and p24 standards according to the kit manual. A typical standard curve may range from 6.25 to 200 pg/mL or higher.[16]
-
Sample Preparation: If high p24 levels are expected, samples may need to be diluted in culture medium. Add lysis buffer to all samples and standards as per the kit instructions to disrupt the viral core and release the p24 antigen.
-
Coating (if plate is not pre-coated): Coat a 96-well ELISA plate with anti-p24 capture antibody overnight at 4°C. Wash and block the plate. Most commercial kits provide pre-coated plates.[8]
-
Sample Incubation: Add 100-200 µL of prepared standards, controls, and test samples to the appropriate wells of the antibody-coated plate. Run all samples and standards in duplicate.
-
Incubate: Cover the plate and incubate for 1-2 hours at 37°C or as specified by the kit.
-
Washing: Aspirate the contents of the wells and wash the plate 4-6 times with wash buffer.
-
Detection Antibody: Add 100 µL of biotinylated anti-p24 detection antibody to each well.[16]
-
Incubate: Cover and incubate for 1 hour at 37°C.
-
Washing: Repeat the wash step as described in step 6.
-
Enzyme Conjugate: Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubate: Cover and incubate for 30 minutes at room temperature.
-
Washing: Repeat the wash step as described in step 6.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until color develops.[9]
-
Stop Reaction: Add 50-100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Measure the optical density (OD) at 450 nm using a microplate reader within 15 minutes of adding the stop solution.[9]
Data Analysis
-
Subtract the average OD of the blank wells from all other OD readings.
-
Generate a standard curve by plotting the average OD for each standard against its known concentration (pg/mL). A four-parameter logistic (4-PL) curve fit is often recommended.
-
Interpolate the p24 concentration for each sample from the standard curve.
-
Multiply the interpolated value by the sample dilution factor to obtain the final p24 concentration.
-
Calculate the percentage of HIV-1 inhibition for each IL-27 concentration relative to the untreated virus control.
Data Presentation
The results can be summarized to show the dose-dependent effect of IL-27 on p24 production.
Table 1: Effect of IL-27 Treatment on HIV-1 p24 Production in CD4+ T cells (Day 7 Post-Infection)
| Treatment Group | IL-27 Concentration (ng/mL) | Mean p24 Concentration (pg/mL) ± SD | % Inhibition |
| No Virus Control | 0 | < 6.25 (Below Limit of Detection) | N/A |
| Virus Control | 0 | 1854 ± 152 | 0% |
| IL-27 Treated | 1 | 1261 ± 98 | 32.0% |
| IL-27 Treated | 10 | 686 ± 75 | 63.0% |
| IL-27 Treated | 100 | 195 ± 41 | 89.5% |
Data are hypothetical and for illustrative purposes only.
Conclusion
The protocol described provides a robust framework for utilizing p24 ELISA to quantify the inhibitory effects of IL-27 on HIV-1 replication. This application is critical for researchers in immunology and virology studying host-pathogen interactions and for professionals in drug development exploring the therapeutic potential of cytokines like IL-27. The dose-dependent reduction in p24 levels following IL-27 treatment serves as a key quantitative endpoint to evaluate its antiviral efficacy.[12]
References
- 1. tandfonline.com [tandfonline.com]
- 2. IL-27: Balancing T Cell-Mediated Immune Responses: R&D Systems [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Antiviral Activities of Interleukin-27: A Partner for Interferons? [frontiersin.org]
- 5. Evaluating the potential of IL-27 as a novel therapeutic agent in HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IL-27 posttranslationally regulates Y-box binding protein-1 to inhibit HIV-1 replication in human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interleukin-27 Is a Potent Inhibitor of cis HIV-1 Replication in Monocyte-Derived Dendritic Cells via a Type I Interferon-Independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hanc.info [hanc.info]
- 10. Interleukin 27 signaling pathways in regulation of immune and autoimmune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. HIV1 p24 ELISA Kit (ab218268) | Abcam [abcam.com]
- 15. raybiotech.com [raybiotech.com]
- 16. en.hillgene.com [en.hillgene.com]
Crystallography of HIV-1 Protease in Complex with Inhibitor 27: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the crystallography of HIV-1 protease in complex with inhibitor 27, a potent peptidomimetic inhibitor. The information is intended to guide researchers in the structural analysis of HIV-1 protease-inhibitor complexes, a critical step in structure-based drug design for anti-HIV therapeutics. For a comprehensive understanding, data for the well-characterized inhibitor KNI-272 is also presented as a comparative example.
Introduction
Human Immunodeficiency Virus 1 (HIV-1) protease is a crucial enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme leads to the production of non-infectious viral particles, making it a prime target for antiretroviral therapy. X-ray crystallography has been instrumental in elucidating the three-dimensional structure of HIV-1 protease and its interactions with various inhibitors, thereby enabling the rational design of potent drugs.
This document focuses on the crystallographic analysis of HIV-1 protease in complex with inhibitor 27 , a novel inhibitor featuring a pyrrolidinone moiety at the P1' position designed to enhance interactions with the enzyme's backbone. Understanding the precise binding mode of this and similar inhibitors is key to developing next-generation drugs with improved efficacy and resistance profiles.
Quantitative Data Summary
The following tables summarize the key quantitative data for the HIV-1 protease in complex with inhibitor 27 (and its closely related analog, inhibitor 19b) and the well-studied inhibitor KNI-272.
Table 1: Inhibitor Activity Data
| Inhibitor | K_i (nM) | IC_50 (nM) | Reference |
| Inhibitor 27 | 0.099 | 26 | [1] |
| KNI-272 | picomolar | - | [2] |
Table 2: Crystallographic Data and Refinement Statistics
| Parameter | HIV-1 Protease in complex with Inhibitor 19b (analog of Inhibitor 27) | HIV-1 Protease in complex with KNI-272 (PDB: 1HPX) | HIV-1 Protease in complex with KNI-272 (PDB: 2ZYE - X-ray) |
| PDB ID | Not explicitly stated in abstract | 1HPX | 2ZYE |
| Resolution (Å) | 1.29 | 2.00 | 1.40 |
| Space Group | Not explicitly stated in abstract | P2_1_2_1_2_1 | P2_1_2_1_2 |
| Unit Cell Dimensions (Å) | Not explicitly stated in abstract | a=59.1, b=86.8, c=46.4 | a=59.5, b=87.4, c=46.8 |
| R-work / R-free | 0.141 / Not stated | 0.170 / Not stated | Not stated / Not stated |
| Number of Protein Atoms | Not stated | 1568 | Not stated |
| Number of Inhibitor Atoms | Not stated | Not stated | Not stated |
| Number of Water Molecules | Not stated | Not stated | 143 |
| Reference | [3][4] | [5] | [2][6] |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the crystallographic analysis of HIV-1 protease-inhibitor complexes.
Expression and Purification of HIV-1 Protease
Recombinant HIV-1 protease is typically expressed in E. coli and subsequently purified.
-
Expression:
-
The gene encoding for HIV-1 protease is cloned into an expression vector, such as pET, often with a fusion tag (e.g., His-tag) to facilitate purification.
-
The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).
-
Cells are grown in a rich medium (e.g., LB broth) at 37°C to an optimal density (OD_600_ of ~0.6-0.8).
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.
-
The culture is then incubated for an additional 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to enhance soluble protein expression.
-
-
Purification:
-
Cells are harvested by centrifugation.
-
The cell pellet is resuspended in a lysis buffer and sonicated or lysed using a French press.
-
If the protease is expressed as inclusion bodies, a refolding step is necessary. This typically involves solubilizing the inclusion bodies in a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride) followed by rapid dilution or dialysis into a refolding buffer.
-
The soluble lysate or refolded protein is clarified by centrifugation.
-
The supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged protein).
-
The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
-
The protease is eluted with a buffer containing a high concentration of imidazole.
-
Further purification can be achieved using ion-exchange and/or size-exclusion chromatography to obtain highly pure protein for crystallization.
-
Crystallization of the HIV-1 Protease-Inhibitor Complex
-
Complex Formation:
-
The purified HIV-1 protease is concentrated to a suitable concentration (typically 5-10 mg/mL).
-
The inhibitor (inhibitor 27 or KNI-272) is dissolved in a suitable solvent (e.g., DMSO) and added to the protein solution in a slight molar excess (e.g., 1.2 to 2-fold).
-
The mixture is incubated on ice for at least 1 hour to allow for complex formation.
-
-
Crystallization Screening:
-
The hanging drop or sitting drop vapor diffusion method is commonly used.
-
A small volume (e.g., 1-2 µL) of the protein-inhibitor complex is mixed with an equal volume of a reservoir solution on a coverslip or in a drop well.
-
The coverslip is inverted and sealed over the reservoir, or the sitting drop plate is sealed.
-
Crystallization screens are performed using a variety of commercially available or in-house prepared screens that vary in precipitant, buffer pH, and additives.
-
-
Crystal Optimization:
-
Once initial crystals are obtained, the conditions are optimized by fine-tuning the concentrations of the precipitant, protein, and inhibitor, as well as the pH of the buffer.
-
For the HIV-1 protease-KNI-272 complex, crystals have been grown using conditions such as 0.1 M sodium acetate buffer (pH 5.0) and 0.8-1.0 M ammonium sulfate.[4]
-
X-ray Data Collection and Processing
-
Crystal Handling and Cryo-protection:
-
Crystals are carefully harvested from the drop using a small loop.
-
To prevent damage from ice formation during X-ray data collection at cryogenic temperatures (typically 100 K), the crystal is briefly soaked in a cryoprotectant solution. The cryoprotectant is usually the reservoir solution supplemented with a cryo-agent like glycerol (15-25%), ethylene glycol, or sucrose.
-
The crystal is then flash-cooled by plunging it into liquid nitrogen.
-
-
Data Collection:
-
The frozen crystal is mounted on a goniometer in the X-ray beamline of a synchrotron or a home-source X-ray diffractometer.
-
A series of diffraction images are collected as the crystal is rotated in the X-ray beam.
-
-
Data Processing:
-
The diffraction images are processed using software packages like HKL2000, XDS, or MOSFLM.
-
This process involves indexing the diffraction spots, integrating their intensities, and scaling the data from all images to produce a final dataset of unique reflections with their corresponding intensities and standard deviations.
-
Structure Determination and Refinement
-
Phase Determination:
-
The "phase problem" is solved using molecular replacement (MR), as numerous structures of HIV-1 protease are available in the Protein Data Bank (PDB) to be used as a search model. A previously determined structure of HIV-1 protease is used to calculate initial phases for the new dataset.
-
-
Model Building and Refinement:
-
An initial model of the protein-inhibitor complex is built into the electron density map using software like Coot.
-
The model is then refined using programs such as REFMAC5 or PHENIX.refine. This is an iterative process of adjusting the atomic coordinates to improve the fit to the experimental X-ray data and to ensure ideal stereochemistry.
-
Water molecules are added to the model in later stages of refinement where appropriate peaks in the electron density are observed.
-
The quality of the final model is assessed using metrics like R-work and R-free, as well as by examining the Ramachandran plot and other geometric parameters.
-
Visualizations
Experimental Workflow for Crystallographic Analysis
Caption: Experimental workflow for HIV-1 protease crystallography.
Structure-Based Drug Design Cycle
Caption: The role of crystallography in structure-based drug design.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design of HIV-1 Protease Inhibitors with Pyrrolidinones and Oxazolidinones as Novel P1’-Ligands to Enhance Backbone-binding interactions with Protease: Synthesis, Biological Evaluation and Protein-ligand X-ray Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of HIV-1 protease inhibitors with pyrrolidinones and oxazolidinones as novel P1'-ligands to enhance backbone-binding interactions with protease: synthesis, biological evaluation, and protein-ligand X-ray studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design of HIV-1 Protease Inhibitors with C3-Substituted Hexahydrocyclopentafuranyl Urethanes as P2-Ligands: Synthesis, Biological Evaluation, and Protein-Ligand X-ray Crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low IL-27 Receptor Expression in Target Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the challenge of low Interleukin-27 (IL-27) receptor expression in target cells.
Frequently Asked Questions (FAQs)
Q1: What is the IL-27 receptor and why is its expression level important?
A1: The Interleukin-27 (IL-27) receptor is a heterodimeric cell surface receptor essential for mediating the biological effects of IL-27, a cytokine with pleiotropic functions in the immune system.[1][2] The receptor consists of two subunits: IL-27 receptor alpha (IL-27Rα), also known as WSX-1 or TCCR, and glycoprotein 130 (gp130), which is a shared receptor subunit with other cytokines like IL-6.[1][3] The level of IL-27 receptor expression on target cells is a critical determinant of their responsiveness to IL-27. Low expression can lead to weak or undetectable signaling and functional responses in experimental systems.
Q2: Which cell types are known to express the IL-27 receptor?
A2: The IL-27 receptor is expressed on a variety of immune cells, including naive T cells, activated T cells, natural killer (NK) cells, B cells, monocytes, and dendritic cells.[1][3] Notably, the expression levels of the two receptor subunits can vary between different cell types and their activation states. For instance, activated T cells and NK cells generally show the highest levels of IL-27R expression.[1]
Q3: What are the main signaling pathways activated by the IL-27 receptor?
A3: Upon binding of IL-27, the receptor complex activates the Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) signaling pathway.[4] This primarily involves the phosphorylation and activation of STAT1 and STAT3, which then translocate to the nucleus to regulate the transcription of target genes.[4] The specific downstream effects of IL-27 signaling can be either pro-inflammatory or anti-inflammatory, depending on the cellular context.
Q4: What are the primary challenges associated with low IL-27 receptor expression in research?
A4: The main challenge is the difficulty in studying the biological effects of IL-27 in cells that naturally have low or absent receptor expression. This can lead to a lack of cellular response to IL-27 treatment, making it difficult to investigate its role in disease models or to develop IL-27-based therapeutics.
Troubleshooting Guides
Issue 1: Low or undetectable IL-27 receptor expression on primary T cells.
Q: My primary T cells are not responding to IL-27 treatment. How can I increase the expression of the IL-27 receptor?
A: Naive T cells are known to have lower expression of the IL-27 receptor, particularly the IL-27Rα subunit, compared to activated and memory T cells.[5] Therefore, activating the T cells prior to IL-27 treatment can significantly upregulate receptor expression.
Solution: T-Cell Activation Protocol
This protocol describes the activation of primary human T cells using anti-CD3 and anti-CD28 antibodies to increase the surface expression of the IL-27 receptor.
Experimental Protocol:
-
Cell Preparation: Isolate primary human T cells from peripheral blood mononuclear cells (PBMCs) using a negative selection kit.
-
Plate Coating: Coat a 24-well tissue culture plate with a sterile solution of anti-human CD3 antibody (clone OKT3) at a concentration of 1-5 µg/mL in phosphate-buffered saline (PBS). Incubate the plate at 37°C for 2-4 hours or overnight at 4°C. Before use, wash the wells twice with sterile PBS to remove unbound antibody.
-
Cell Seeding: Resuspend the isolated T cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Activation: Add soluble anti-human CD28 antibody (clone CD28.2) to the cell suspension at a final concentration of 1-2 µg/mL.
-
Culture: Seed the T cells onto the anti-CD3 coated plate at a density of 1 x 10^6 cells/mL.
-
Incubation: Culture the cells at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Verification: After the incubation period, harvest the cells and verify the upregulation of IL-27Rα and gp130 expression using flow cytometry (see protocol below).
Diagram: T-Cell Activation Workflow
Issue 2: Target cell line has inherently low or absent IL-27 receptor expression.
Q: The cell line I am working with does not express the IL-27 receptor. How can I make these cells responsive to IL-27?
A: For cell lines that lack endogenous IL-27 receptor expression, a genetic engineering approach is the most effective solution. Lentiviral transduction can be used to stably express one or both subunits of the IL-27 receptor.
Solution: Lentiviral Transduction for Stable Receptor Expression
This protocol provides a general framework for the co-expression of IL-27Rα and gp130 in a target cell line using a bicistronic lentiviral vector.
Experimental Protocol:
-
Vector Design: Clone the full-length human IL27RA and IL6ST (gp130) cDNAs into a bicistronic lentiviral expression vector. An Internal Ribosome Entry Site (IRES) element should be placed between the two genes to allow for their simultaneous translation from a single mRNA transcript. A fluorescent marker (e.g., GFP) can also be included downstream of a second IRES for easy identification of transduced cells.
-
Lentivirus Production: Co-transfect HEK293T cells with the bicistronic lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G). Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Viral Titer Determination: Determine the viral titer to calculate the appropriate multiplicity of infection (MOI) for your target cells.
-
Transduction: Seed the target cells in a 24-well plate. The next day, replace the medium with fresh medium containing the lentiviral supernatant and a transduction enhancer like Polybrene (final concentration 4-8 µg/mL).
-
Incubation: Incubate the cells with the virus for 24 hours.
-
Selection and Expansion: After 24 hours, replace the virus-containing medium with fresh medium. If the vector contains a selection marker, begin antibiotic selection 48-72 hours post-transduction. Expand the transduced cell population.
-
Verification: Confirm the expression of IL-27Rα and gp130 on the cell surface by flow cytometry and/or at the mRNA level by qPCR.
Troubleshooting Lentiviral Transduction: [6][7][8][9][10]
| Problem | Possible Cause | Solution |
| Low Transduction Efficiency | Low viral titer. | Concentrate the virus by ultracentrifugation. Ensure high-quality plasmid DNA for transfection of packaging cells. |
| Cell type is difficult to transduce. | Optimize the MOI. Test different transduction enhancers. | |
| Cell Death | Toxicity from the virus or transduction reagent. | Use a lower MOI. Reduce the incubation time with the virus. Perform a toxicity test for the transduction reagent. |
| No or Low Gene Expression | Promoter silencing. | Use a different promoter in the lentiviral vector. Screen multiple clones for stable expression. |
| Incorrect vector design. | Verify the integrity of the cloned genes and the IRES element. |
Diagram: Bicistronic Lentiviral Vector Design
Issue 3: How to reliably measure IL-27 receptor expression.
Q: What are the best methods to quantify the expression of IL-27 receptor subunits on my cells?
A: The two most common methods for quantifying cytokine receptor expression are flow cytometry for surface protein levels and quantitative PCR (qPCR) for mRNA levels.
Solution 1: Flow Cytometry Protocol for Surface Staining
This protocol outlines the steps for staining cell surface IL-27Rα and gp130 for analysis by flow cytometry.
Experimental Protocol:
-
Cell Preparation: Harvest up to 1 x 10^6 cells per sample and wash with cold FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Fc Block: Resuspend the cells in 100 µL of FACS buffer containing an Fc receptor blocking antibody (e.g., TruStain FcX™) and incubate on ice for 10-15 minutes.
-
Antibody Staining: Without washing, add the following fluorochrome-conjugated antibodies at their predetermined optimal concentrations:
-
Anti-human IL-27Rα (WSX-1)
-
Anti-human gp130 (CD130)
-
Antibodies for cell lineage markers (e.g., CD3, CD4, CD8, CD19, CD56)
-
A viability dye to exclude dead cells.
-
-
Incubation: Incubate the cells on ice for 30 minutes in the dark.
-
Washing: Wash the cells twice with 1-2 mL of cold FACS buffer.
-
Data Acquisition: Resuspend the cells in 300-500 µL of FACS buffer and acquire the data on a flow cytometer.
-
Analysis: Analyze the data using appropriate software, gating on the cell population of interest and quantifying the expression of IL-27Rα and gp130 based on fluorescence intensity.
Recommended Antibody Clones for Human IL-27 Receptor Flow Cytometry:
| Target | Fluorochrome | Clone |
| IL-27Rα (WSX-1) | PE | 2B11 |
| gp130 (CD130) | APC | 2E-B02 |
| CD3 | PerCP-Cy5.5 | UCHT1 |
| CD4 | FITC | RPA-T4 |
| CD8 | PB450 | RPA-T8 |
| Viability Dye | e.g., Fixable Viability Dye eFluor™ 780 | N/A |
Solution 2: Quantitative PCR (qPCR) Protocol for mRNA Expression
This protocol is for measuring the relative mRNA expression of IL27RA and IL6ST.
Experimental Protocol:
-
RNA Extraction: Extract total RNA from your target cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, the synthesized cDNA, and gene-specific primers for IL27RA, IL6ST, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
qPCR Program: Run the qPCR on a real-time PCR instrument using a standard thermal cycling protocol.
-
Data Analysis: Calculate the relative expression of IL27RA and IL6ST using the ΔΔCt method, normalizing to the housekeeping gene.
Validated qPCR Primer Sequences for Human IL-27 Receptor Subunits:
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| IL27RA | GGAATCTCACCTGCCAGGAGTG | TGGTGGAGATGAAGCAGAGACG |
| IL6ST (gp130) | GCTGGTGCTGTTGTTGTTGG | GCTTCAGGTTGGCCTTGTTG |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Quantitative Data Summary
Table 1: Relative Expression of IL-27 Receptor Subunits on Human Lymphocyte Subsets
| Cell Type | IL-27Rα (WSX-1) Expression | gp130 (CD130) Expression |
| Naive CD4+ T Cells | Low | Moderate |
| Memory CD4+ T Cells | High | Moderate |
| Naive CD8+ T Cells | Moderate | High |
| Memory CD8+ T Cells | High | Low |
| B Cells | Moderate | Moderate |
| NK Cells | High | Moderate |
Expression levels are relative and can vary between individuals and experimental conditions.
Signaling Pathway and Workflow Diagrams
Diagram: IL-27 Receptor Signaling Pathway
References
- 1. IL-27: Balancing T Cell-Mediated Immune Responses: R&D Systems [rndsystems.com]
- 2. IL-27 and TCR Stimulation Promote T Cell Expression of Multiple Inhibitory Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Editorial: Cytokine and cytokine receptor-based immunotherapies: Updates, controversies, challenges, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. criver.com [criver.com]
- 6. go.zageno.com [go.zageno.com]
- 7. Lentiviral Gene Delivery for Mammalian Expression—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Tips for Successful Lentiviral Transduction - Hillgene Biopharma Co., Ltd. [en.hillgene.com]
- 9. blog.addgene.org [blog.addgene.org]
- 10. Tips for successful lentiviral transduction [takarabio.com]
Technical Support Center: Enhancing Solubility of HIV-1 Protease Inhibitor 27 for In Vitro Assays
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of HIV-1 Protease Inhibator 27 and similar poorly soluble compounds in in vitro assays. Low solubility can lead to underestimated antiviral activity, high data variability, and inaccurate structure-activity relationships (SAR).[1][2][3]
Troubleshooting Guide
Researchers encountering solubility issues with HIV-1 Protease Inhibitor 27 can follow this step-by-step guide to identify and resolve the problem.
Diagram: Troubleshooting Workflow for Poor Compound Solubility
Caption: A step-by-step workflow for troubleshooting poor solubility of investigational compounds.
Frequently Asked Questions (FAQs)
Compound Handling and Stock Solutions
Q1: My HIV-1 protease inhibitor 27 is precipitating out of solution during my in vitro assay. What is the first thing I should check?
A1: The first step is to ensure your stock solution, typically in 100% dimethyl sulfoxide (DMSO), is fully dissolved.[1] Visually inspect the stock for any particulates. If necessary, facilitate dissolution by brief sonication or gentle warming (e.g., in a 37°C water bath).[4] Also, review your dilution protocol. It is preferable to mix DMSO stock dilutions directly with the assay media rather than performing serial dilutions in an aqueous buffer, as this maximizes the interaction with proteins and other components in the media that can help maintain solubility.[3]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A2: The maximum tolerable DMSO concentration is highly cell-type dependent.[5] Generally, for many mammalian cell lines, concentrations should be kept at or below 1%, as concentrations above this level can be toxic.[6] However, some cell types may show reduced viability or altered function at concentrations as low as 0.5%.[5][7] It is crucial to perform a vehicle control experiment to determine the highest non-toxic concentration of DMSO for your specific cell line and assay.
Table 1: General Effects of DMSO on Various Cell Lines in In Vitro Assays
| Cell Line/System | DMSO Concentration | Observed Effect | Citation |
| Skin Fibroblasts | > 0.5% | Reduction in cell viability | [5] |
| RAW 264.7 | > 0.5% | Affected cell function (IL-6 production) | [7] |
| Hep G2 | 3-5% | Inhibition of cell proliferation | [8] |
| Human Apical Papilla Cells | 1% | Reduced cell viability after 72 hours | [9] |
| General Recommendation | ≤ 1% | Generally considered safe for many cell types, but should be empirically verified. | [6] |
Solubility Enhancement Techniques
Q3: Adjusting the DMSO concentration isn't enough. What other co-solvents can I try?
A3: If DMSO is insufficient or causes toxicity, other water-miscible organic co-solvents can be used.[10] Commonly used co-solvents for parenteral and in vitro preparations include ethanol, propylene glycol, and polyethylene glycols (PEGs), such as PEG 400.[11][12] These co-solvents work by reducing the polarity of the aqueous environment, which can enhance the solubility of non-polar or hydrophobic drugs.[12] As with DMSO, it is essential to determine the maximum tolerable concentration of any new co-solvent in your specific assay system.
Q4: Can I use pH modification to improve the solubility of Inhibitor 27?
A4: Yes, pH adjustment can be a very effective technique if the compound is ionizable (i.e., has acidic or basic functional groups).[][14] The ionized form of a drug is generally more water-soluble than the neutral form.[14] To apply this method, you would need to know the pKa of Inhibitor 27.
-
For a weakly basic drug , lowering the pH of the buffer will lead to protonation and increased solubility.
-
For a weakly acidic drug , increasing the pH will cause deprotonation and enhance solubility.[15]
Care must be taken to ensure the adjusted pH is compatible with your assay system and does not affect protein stability or cell viability.
Q5: What are cyclodextrins and how can they help with solubility?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity.[16][17] They can encapsulate poorly soluble drug molecules, like many HIV protease inhibitors, forming an "inclusion complex."[17] This complex shields the hydrophobic drug from the aqueous environment, thereby increasing its apparent solubility and dissolution rate.[17][18] Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are often used due to their higher water solubility and safety profile.[17]
Diagram: Mechanism of Cyclodextrin-Mediated Solubilization
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin to form a water-soluble complex.
Q6: Are there other advanced formulation strategies I can consider for in vitro assays?
A6: Yes, if simpler methods fail, you can explore more advanced formulation techniques. These are often used in preclinical development but can be adapted for in vitro use:
-
Surfactants: Non-ionic surfactants can be used to form micelles that encapsulate the hydrophobic drug, increasing its solubility.[10]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a hydrophilic polymer matrix (like PVP or HPMC) can create an amorphous, higher-energy state of the drug that has improved solubility and dissolution.[12][19] This often requires specialized equipment for preparation (e.g., solvent evaporation or spray drying).
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can be used to solubilize the drug in a lipid/surfactant mixture.[12][20]
Experimental Protocols
Protocol 1: Determining Maximum Tolerable Co-Solvent Concentration
-
Prepare a dilution series of your co-solvent (e.g., DMSO) in your complete cell culture or assay buffer. Typical final concentrations to test range from 0.1% to 5% (v/v).[7][8]
-
Seed cells in a multi-well plate (e.g., 96-well) at a density appropriate for your assay.
-
Treat cells with the co-solvent dilutions. Include a "no-solvent" control.
-
Incubate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a standard method like MTT, MTS, or a live/dead stain.
-
Determine the highest concentration of the co-solvent that does not significantly reduce cell viability compared to the no-solvent control. This is your maximum tolerable concentration.
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare a concentrated stock solution of HP-β-CD in your assay buffer (e.g., 100 mM).
-
Prepare a high-concentration stock of HIV-1 Protease Inhibitor 27 in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Create a series of HP-β-CD solutions in your assay buffer by diluting the stock.
-
Add a small, fixed amount of the inhibitor stock solution to each HP-β-CD dilution and a control buffer without cyclodextrin. The final organic solvent concentration should be kept constant and low (e.g., 1%).
-
Equilibrate the samples by shaking or stirring at a controlled temperature for 24-48 hours to allow for complex formation.
-
Centrifuge or filter the samples to remove any undissolved precipitate.
-
Quantify the concentration of the solubilized inhibitor in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot the inhibitor concentration against the HP-β-CD concentration to determine the extent of solubility enhancement.
Table 2: Example of Solubility Enhancement of a Poorly Soluble Compound with HP-β-CD
| HP-β-CD Concentration (mM) | Apparent Solubility of Compound X (µg/mL) | Fold Increase in Solubility |
| 0 (Control) | 0.5 | 1.0 |
| 10 | 15.2 | 30.4 |
| 25 | 45.8 | 91.6 |
| 50 | 110.5 | 221.0 |
| 100 | 250.1 | 500.2 |
| Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific compound and experimental conditions. |
References
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. btsjournals.com [btsjournals.com]
- 6. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 9. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 11. ijpbr.in [ijpbr.in]
- 12. ijpsjournal.com [ijpsjournal.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enhancing the Solubility of Poorly Soluble Drugs Using Cyclodextrin Inclusion Complexation: A Case-Based Analysis [apexvia.com]
- 18. scispace.com [scispace.com]
- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 20. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Enhancing HIV-1 Protease Inhibitor 27 Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the potency of HIV-1 protease inhibitor 27 and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for HIV-1 protease inhibitors like derivative 27?
A1: HIV-1 protease is a viral enzyme crucial for the lifecycle of the HIV virus.[1][2] It functions by cleaving newly synthesized viral polyproteins into smaller, functional proteins required for assembling mature, infectious virions.[1][3] Protease inhibitors (PIs) bind to the active site of this enzyme, blocking its activity.[1] This prevents the polyprotein cleavage, leading to the production of non-infectious viral particles and thereby reducing the viral load in the body.[1][4]
Q2: Why is inhibitor 27 considered a promising candidate for further development?
A2: Inhibitor 27, which features a bis-tetrahydrofuran (bis-THF) as the P2-ligand and a benzothiazole as the P2'-ligand, has demonstrated high potency.[5] It exhibits a picomolar Ki value (10 pM) and a low nanomolar antiviral IC50 value (1.9 nM), which is an improvement compared to the FDA-approved drug Darunavir (DRV) in some assays.[5] Furthermore, it has shown the ability to retain excellent potency against certain viral strains with mutations that confer resistance to other PIs.[6]
Q3: What is the "backbone binding" strategy and how does it relate to overcoming drug resistance?
A3: The "backbone binding" strategy is a molecular design approach aimed at creating inhibitors that form extensive interactions, particularly hydrogen bonds, with the backbone atoms of the protease's active site.[6][7] The rationale is that mutations leading to drug resistance typically alter the side chains of amino acids, while the backbone conformation of the active site must be largely conserved for the protease to remain functional.[6] Inhibitors that rely on these stable backbone interactions are more likely to remain effective against a wide range of mutant protease variants, thus presenting a higher genetic barrier to resistance.[6][7]
Q4: What are the common side effects associated with long-term use of HIV-1 protease inhibitors?
A4: While highly effective, long-term therapy with PIs can be associated with side effects. Common issues include metabolic syndromes such as dyslipidemia (abnormal lipid levels), insulin resistance, and lipodystrophy (abnormal fat distribution).[3] Gastrointestinal problems like nausea and diarrhea are also frequently reported.[6] Some newer PIs have been developed with improved side-effect profiles.[3]
Troubleshooting Experimental Challenges
Q1: My fluorometric protease assay is showing high background fluorescence or no signal. What are the potential causes?
A1:
-
Reagent Instability: Ensure that the fluorogenic substrate and the HIV-1 protease have been stored correctly, typically at -80°C and protected from light, to prevent degradation.[2] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Incorrect Buffer Conditions: Verify that the assay buffer is at the correct pH and has been equilibrated to the recommended temperature (e.g., room temperature or 37°C) before use.[2]
-
Substrate Precipitation: If your test compound (inhibitor derivative) has low solubility, it may precipitate in the aqueous assay buffer, interfering with the optical measurement. Visually inspect the wells for any precipitation. Consider using a small percentage of a co-solvent like DMSO, but ensure the final concentration does not inhibit the enzyme's activity.
-
Instrument Settings: Confirm that the fluorescence microplate reader is set to the correct excitation and emission wavelengths for the specific fluorophore being released (e.g., Ex/Em = 330/450 nm).[2]
Q2: The IC50 values for my inhibitor derivatives are inconsistent across experiments. How can I improve reproducibility?
A2:
-
Precise Reagent Preparation: Inconsistency often stems from slight variations in reagent concentrations. Ensure all components—especially the enzyme, substrate, and inhibitor stock solutions—are prepared fresh or properly stored as aliquots. Briefly centrifuge vials before opening to ensure all liquid is collected at the bottom.
-
Enzyme Activity Variation: The activity of the recombinant HIV-1 protease can vary between batches or after storage. Always include a positive control (e.g., a known inhibitor like Pepstatin A or Darunavir) and an enzyme control (no inhibitor) on every plate to normalize the data.
-
Kinetic Measurement: Measure the fluorescence in kinetic mode over a set period (e.g., 1-3 hours).[2] Calculate the reaction rate (slope) from the linear portion of the progress curve. This is more reliable than a single endpoint reading, which can be misleading if the reaction is not linear over the entire incubation period.
-
Plate Sealing: Ensure plates are properly sealed or covered during incubation to prevent evaporation, which can concentrate the reagents and alter results.
Q3: My new inhibitor derivative has poor aqueous solubility. What strategies can I employ to improve it for cellular assays?
A3:
-
Structural Modification: Poor solubility can hinder cellular uptake and lead to a disconnect between enzymatic potency (Ki) and cellular antiviral activity (EC50).[7] Consider incorporating polar moieties into the structure. For example, replacing a non-polar group at the P1' position with a polar one, such as an oxazolidinone, has been investigated to improve properties.[6][7]
-
Formulation with Enhancers: For in vivo studies, PIs are often co-administered with a pharmacokinetic booster like ritonavir or cobicistat.[6][7] These agents inhibit the CYP3A4 enzyme system, which is responsible for metabolizing PIs, thereby increasing their plasma concentration and half-life.[7]
-
Prodrug Approach: Convert the active inhibitor into a more soluble prodrug that is metabolized into the active form within the cell. This can involve adding a cleavable hydrophilic group.
Q4: My inhibitor is potent against wild-type HIV-1 protease but loses significant activity against resistant mutants. What design modifications should I consider?
A4:
-
Enhance Backbone Interactions: The primary strategy to combat resistance is to maximize interactions with the protease backbone.[6] Analyze the X-ray crystal structure of your inhibitor bound to the protease. Identify opportunities to introduce functional groups that can form new hydrogen bonds with backbone atoms in the S2 and S2' subsites, as these are less affected by resistance mutations.[6][7]
-
Optimize P2 Ligands: The bis-THF ligand is critical for the potency of Darunavir and related inhibitors.[5] Modifications to this core, such as creating crown-like oxotricyclic structures, have been shown to enhance backbone binding and hydrophobic interactions, leading to superior activity against multidrug-resistant variants.[5]
-
Targeting the Flap Region: Resistance mutations can alter the shape and flexibility of the protease "flaps" that cover the active site. Incorporating substituents that interact with key residues in the flap region, such as Gly48, can help maintain potency.[6]
Data on Inhibitor Potency
The following table summarizes the inhibitory potency of key compounds, providing a benchmark for derivative enhancement.
| Inhibitor | P2-Ligand | P2'-Ligand | Ki (nM) | Antiviral IC50 (nM) | Key Feature |
| Darunavir (DRV) | bis-THF | - | - | 3.2 | FDA-approved drug; high genetic barrier to resistance.[5] |
| Saquinavir | - | - | - | 21 | First FDA-approved PI.[5] |
| Inhibitor 18 | bis-THF with C4 alkoxy | - | 0.0029 | 2.4 | Methoxy group forms a water-mediated H-bond with Gly48 in the flap.[6] |
| Inhibitor 27 | bis-THF | Benzothiazole | 0.010 | 1.9 | Potent derivative with improved antiviral activity compared to DRV.[5] |
| Inhibitor 5 | endo-crn | - | 0.040 | 0.26 | Crown-like P2-ligand shows significant improvement in antiviral potency.[5] |
| Inhibitor 11 | Polar P2-ligand | - | 0.0127 | No activity | Potent in enzymatic assays but lacks cellular activity, likely due to poor cell uptake.[7] |
Experimental Protocols & Workflows
Detailed Protocol: Fluorometric HIV-1 Protease Inhibitor Screening Assay
This protocol is a generalized procedure based on commercially available kits.[2][8]
1. Reagent Preparation:
-
Assay Buffer: Equilibrate the provided buffer to the assay temperature (e.g., 37°C).
-
HIV-1 Protease: Reconstitute the lyophilized enzyme in the appropriate dilution buffer to create a stock solution. Store on ice. Immediately before use, prepare a working solution by diluting the stock in cold Assay Buffer.
-
Fluorogenic Substrate: Prepare a working solution by diluting the substrate stock (often in DMSO) in Assay Buffer. Protect from light.
-
Test Inhibitors: Prepare a serial dilution of your inhibitor derivatives in DMSO. Then, dilute these into the Assay Buffer to the final desired concentrations. The final DMSO concentration in the well should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Controls: Prepare solutions for an inhibitor control (e.g., Pepstatin A) and an enzyme control (Assay Buffer with DMSO, no inhibitor).
2. Assay Procedure (96-well plate format):
-
Add 10 µL of your serially diluted test inhibitors, inhibitor control, or enzyme control to the appropriate wells.
-
Add 80 µL of the HIV-1 Protease working solution to all wells.
-
Mix gently and incubate the plate for 10-15 minutes at 37°C, protected from light. This pre-incubation allows the inhibitors to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the Substrate working solution to all wells. Mix thoroughly.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
3. Measurement and Data Analysis:
-
Measure the fluorescence intensity (e.g., Ex/Em = 330/450 nm) in kinetic mode, taking readings every 1-2 minutes for 1-3 hours.
-
For each well, determine the reaction rate (V) by calculating the slope of the linear portion of the fluorescence vs. time plot.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 (where V_control is the rate of the enzyme control well).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
HIV-1 Lifecycle and Protease Inhibition
Caption: HIV-1 replication cycle highlighting the critical cleavage step blocked by protease inhibitors.
Experimental Workflow for Inhibitor Screening
Caption: Workflow for a fluorometric HIV-1 protease inhibitor screening assay.
Logic of Structure-Activity Relationship (SAR) Enhancement
Caption: Logical relationships in modifying inhibitor 27 derivatives to improve potency and properties.
References
- 1. What are HIV-1 protease inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. abcam.cn [abcam.cn]
- 3. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protease inhibitors: How they work, types, and side effects [medicalnewstoday.com]
- 5. Design and Development of Highly Potent HIV-1 Protease Inhibitors with a Crown-like Oxotricyclic Core as the P2-Ligand to Combat Multidrug-Resistant HIV Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]
Technical Support Center: Synthesis of HIV-1 Protease Inhibitor 27
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of HIV-1 Protease Inhibitor 27. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and key quantitative data to facilitate the successful replication and potential refinement of the synthesis protocol.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for HIV-1 Protease Inhibitor 27?
A1: The synthesis of HIV-1 Protease Inhibitor 27 involves a multi-step process. Key stages include the synthesis of the chiral (R)-5-aminomethyl-2-pyrrolidinone P1' ligand, preparation of the core hydroxyethylamine sulfonamide isostere, and subsequent coupling of these fragments. The final step is a deprotection to yield the active inhibitor.
Q2: Where in the synthesis are errors or low yields most likely to occur?
A2: Potential challenges in this synthesis can arise during the tosylation of the starting hydroxymethyl-pyrrolidinone, as incomplete reaction or side product formation can occur. The subsequent azide displacement is also a critical step where reaction conditions need to be carefully controlled. The final coupling and deprotection steps are also crucial for achieving a high overall yield and purity.
Q3: What are the key purification steps in this protocol?
A3: Purification is typically required after each major synthetic step. Column chromatography is the most common method used to purify the intermediates. The final inhibitor is often purified by preparative HPLC to achieve the high purity required for biological assays.
Q4: Are there any specific safety precautions to consider during this synthesis?
A4: Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Several reagents used in this synthesis are hazardous. For example, sodium azide is highly toxic and potentially explosive. Trifluoroacetic acid is corrosive. All manipulations involving these reagents should be performed in a well-ventilated fume hood.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield in the tosylation of (S)-5-hydroxymethyl-2-pyrrolidinone | 1. Incomplete reaction. 2. Degradation of the product. 3. Inefficient purification. | 1. Ensure the reaction is run to completion by monitoring with TLC. If necessary, increase the reaction time or the equivalents of tosyl chloride and triethylamine. 2. Maintain the recommended reaction temperature to avoid side reactions. 3. Optimize the solvent system for column chromatography to ensure good separation. |
| Incomplete azide displacement of the tosylate | 1. Insufficient reaction time or temperature. 2. Poor quality of sodium azide. 3. Steric hindrance. | 1. Increase the reaction temperature to 55 °C and monitor the reaction progress by TLC until the starting material is consumed. 2. Use freshly purchased, high-purity sodium azide. 3. While less likely for this primary tosylate, ensure adequate stirring and a suitable solvent (DMF) to facilitate the reaction. |
| Low yield in the final coupling step | 1. Incomplete activation of the carboxylic acid. 2. Incomplete reaction between the activated acid and the amine. 3. Epimerization at the chiral center. | 1. Ensure the coupling reagents (e.g., EDCI/HOBt) are fresh and used in the correct stoichiometry. 2. Allow sufficient reaction time and ensure proper mixing. Monitor the reaction by TLC. 3. Perform the coupling at a low temperature (e.g., 0 °C to room temperature) to minimize the risk of epimerization.[1] |
| Difficulty in purifying the final inhibitor | 1. Presence of closely related impurities. 2. Poor solubility of the compound. | 1. Use a high-resolution preparative HPLC column and optimize the gradient and solvent system for better separation. 2. If solubility is an issue, try different solvent systems for purification or consider converting the inhibitor to a more soluble salt form for purification, if applicable. |
| Final compound shows low potency in biological assays | 1. Incorrect stereochemistry. 2. Presence of impurities that interfere with the assay. 3. Degradation of the compound. | 1. Verify the stereochemistry of all chiral starting materials and intermediates using appropriate analytical techniques (e.g., chiral HPLC, NMR with chiral shift reagents). 2. Ensure the final compound is of high purity (>95%) as determined by HPLC and NMR. 3. Store the final compound under appropriate conditions (e.g., -20 °C, protected from light and moisture) to prevent degradation. |
Experimental Protocols
Synthesis of (R)-5-(azidomethyl)pyrrolidin-2-one
-
Tosylation: To a solution of (S)-5-(hydroxymethyl)pyrrolidin-2-one (1.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C, add triethylamine (1.2 eq) followed by tosyl chloride (1.1 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the tosylate.
-
Azide Displacement: Dissolve the tosylate (1.0 eq) in dimethylformamide (DMF) and add sodium azide (1.5 eq).
-
Heat the reaction mixture to 55 °C and stir for 9 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield (R)-5-(azidomethyl)pyrrolidin-2-one, which can be used in the next step without further purification.
Synthesis of (R)-5-(aminomethyl)pyrrolidin-2-one
-
Dissolve (R)-5-(azidomethyl)pyrrolidin-2-one (1.0 eq) in ethyl acetate.
-
Add 10% Palladium on carbon (Pd/C) catalyst (0.1 eq by weight).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the desired amine.
Final Coupling and Deprotection to Yield Inhibitor 27
The (R)-5-(aminomethyl)pyrrolidin-2-one is then coupled with the appropriately protected core fragment of the inhibitor. A typical coupling procedure is as follows:
-
Dissolve the carboxylic acid-containing core fragment (1.0 eq) in a suitable solvent such as CH₂Cl₂ or DMF.
-
Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and an additive like 1-hydroxybenzotriazole (HOBt) (1.2 eq).[1]
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of (R)-5-(aminomethyl)pyrrolidin-2-one (1.1 eq) and a base such as triethylamine or diisopropylethylamine (DIPEA) (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Work up the reaction by diluting with an organic solvent and washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the coupled product by column chromatography.
-
The final step typically involves the removal of a protecting group (e.g., a Boc group) under acidic conditions, for example, with trifluoroacetic acid (TFA) in CH₂Cl₂.
-
After deprotection, the crude product is purified by preparative HPLC to yield the final HIV-1 Protease Inhibitor 27.
Quantitative Data Summary
| Intermediate/Product | Molecular Weight ( g/mol ) | Typical Yield | Purity |
| (S)-5-((tosyloxy)methyl)pyrrolidin-2-one | 269.32 | 85-95% | >95% (by NMR) |
| (R)-5-(azidomethyl)pyrrolidin-2-one | 140.14 | 90-98% | >95% (by NMR) |
| (R)-5-(aminomethyl)pyrrolidin-2-one | 114.15 | 95-100% | >95% (by NMR) |
| HIV-1 Protease Inhibitor 27 | Varies based on core | 70-85% (final coupling) | >98% (by HPLC) |
Visualizations
Caption: Synthetic workflow for HIV-1 Protease Inhibitor 27.
Caption: Key interactions of Inhibitor 27 in the HIV-1 protease active site.
References
Dealing with resistance mutations to HIV-1 protease inhibitor 27
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with the investigational HIV-1 Protease Inhibitor 27 (PI-27). The information is designed to address common issues encountered during in vitro experiments aimed at characterizing resistance mutations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PI-27?
A1: PI-27 is a competitive inhibitor of the HIV-1 protease. It is designed to mimic the peptide substrate of the protease, binding to the active site with high affinity. This binding event prevents the cleavage of viral polyproteins (Gag-Pol), which is an essential step for the maturation of infectious virions.
Q2: Which primary resistance mutations are commonly observed with PI-27?
A2: While research is ongoing, preliminary studies indicate that mutations in the protease gene, particularly at codons D30N, V82A, and I84V, are associated with reduced susceptibility to PI-27. These mutations can either directly impact the binding of the inhibitor to the active site or cause conformational changes in the enzyme that allosterically affect inhibitor binding.
Q3: How does the D30N mutation confer resistance to PI-27?
A3: The D30N mutation is a non-active site mutation that is believed to alter the conformation of the protease flaps. This conformational change can reduce the inhibitor's entry and binding to the active site, thereby decreasing its efficacy.
Q4: What is the typical fold-change in IC50 values observed for resistant mutants?
A4: The fold-change in the 50% inhibitory concentration (IC50) can vary significantly depending on the specific mutation or combination of mutations. Below is a summary of typical fold-changes observed for single and double mutants against PI-27.
Table 1: Fold-Change in PI-27 IC50 for Common Protease Mutations
| Mutation | Fold-Change in IC50 (Mean ± SD) |
| Wild-Type | 1.0 ± 0.2 |
| D30N | 4.5 ± 1.1 |
| V82A | 8.2 ± 2.3 |
| I84V | 10.5 ± 3.1 |
| D30N + V82A | 15.7 ± 4.5 |
| V82A + I84V | 25.3 ± 6.8 |
Troubleshooting Experimental Assays
Problem 1: High background signal in phenotypic resistance assays.
-
Possible Cause 1: Contamination of cell cultures. Microbial contamination (e.g., mycoplasma) can interfere with cell viability assays that are often used to determine IC50 values.
-
Solution: Regularly test cell lines for mycoplasma contamination. Ensure aseptic techniques are strictly followed during cell culture. Discard any contaminated cultures and start with a fresh, certified vial of cells.
-
-
Possible Cause 2: Cytotoxicity of the inhibitor at high concentrations. PI-27 itself may be toxic to the host cells at the upper range of concentrations tested, leading to a high background of cell death that is independent of viral activity.
-
Solution: Perform a cytotoxicity assay with PI-27 on the host cells in the absence of the virus. This will help determine the concentration range where the inhibitor is not toxic. The highest concentration used in the resistance assay should be below the toxic threshold.
-
Problem 2: Inconsistent IC50 values across replicate experiments.
-
Possible Cause 1: Inaccurate virus titration. The amount of virus used in each replicate of the assay can significantly impact the IC50 value.
-
Solution: Ensure that the viral stock is accurately titrated before each experiment. Use a standardized protocol for virus titration, such as a p24 antigen ELISA or a reverse transcriptase activity assay. Use the same multiplicity of infection (MOI) for all replicates.
-
-
Possible Cause 2: Variability in inhibitor concentration. Errors in the preparation of serial dilutions of PI-27 can lead to inconsistent results.
-
Solution: Prepare fresh serial dilutions of PI-27 for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step. It is also advisable to verify the concentration of the stock solution periodically using a suitable analytical method like HPLC.
-
Experimental Protocols
Phenotypic Resistance Assay (Cell-Based)
This protocol describes a common method for determining the susceptibility of HIV-1 variants to PI-27.
-
Cell Seeding: Seed TZM-bl cells (or another suitable reporter cell line) in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
Inhibitor Preparation: Prepare a series of 2-fold dilutions of PI-27 in cell culture medium. The concentration range should span the expected IC50 value.
-
Virus Infection: Add a standardized amount of virus (e.g., at an MOI of 0.05) to each well containing the diluted inhibitor.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Quantification of Viral Replication: Measure the activity of the reporter gene (e.g., luciferase or β-galactosidase) according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition versus the log of the inhibitor concentration. Use a non-linear regression model to calculate the IC50 value.
Visualizations
Caption: Workflow for a cell-based phenotypic resistance assay.
Caption: Troubleshooting logic for inconsistent IC50 values.
Adjusting experimental conditions for IL-27 in different cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Interleukin-27 (IL-27) in various cell lines. The information is tailored for researchers, scientists, and drug development professionals to help optimize experimental conditions and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general signaling pathway activated by IL-27?
A1: IL-27 signals through a heterodimeric receptor complex composed of IL-27Rα (also known as WSX-1 or TCCR) and glycoprotein 130 (gp130).[1][2] Upon ligand binding, this receptor complex activates Janus kinases (JAKs), primarily JAK1 and JAK2, which then phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins.[3][4] The most commonly activated STATs are STAT1 and STAT3.[1][5][6][7] However, activation of STAT2, STAT4, and STAT5 has also been reported in certain cell types, particularly T cells.[4][8] Downstream signaling can also involve other pathways like MAPK/ERK and NF-κB, depending on the cellular context.[2][9]
Q2: Why am I not observing a response to IL-27 in my cell line?
A2: A lack of response to IL-27 can be attributed to several factors:
-
Receptor Expression: The target cells must express both IL-27Rα and gp130 subunits to form a functional receptor.[1][9] Some cell lines may lack or have very low expression of one or both components. For example, while many leukemic cell lines express both receptor chains, the HL-60 cell line was found to lack surface expression of gp130.[9]
-
IL-27 Concentration: The concentration of IL-27 may be suboptimal. A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and assay.
-
IL-27 Bioactivity: Ensure the recombinant IL-27 protein is active. It is advisable to test its activity on a known responsive cell line as a positive control.
-
Cellular State: The activation state of the cell can influence its response. For instance, in naive CD4+ T cells, IL-27 activates both STAT1 and STAT3, but in fully activated T cells, the STAT1 activation is lost while STAT3 activation is retained.[1]
-
Inhibitory Molecules: The presence of inhibitory molecules, such as soluble IL-27Rα, can neutralize IL-27 activity.[7] Additionally, the induction of Suppressor of Cytokine Signaling (SOCS) proteins, particularly SOCS3, acts as a negative feedback mechanism that can inhibit further IL-27 signaling.[7]
Q3: What is the typical concentration range for IL-27 in in vitro experiments?
A3: The optimal concentration of IL-27 is highly dependent on the cell type and the specific biological effect being measured. Based on published studies, a common starting range is 10-100 ng/mL. For example, a concentration of 50 ng/mL has been used to stimulate T cells to induce the expression of multiple inhibitory receptors.[10] Proliferation of some leukemic cell lines was shown to be dose-dependent in response to IL-27.[9] It is strongly recommended to perform a dose-response curve for each new cell line and experimental setup.
Q4: IL-27 is often described as having anti-proliferative effects, but my cancer cells are proliferating in response to it. Why?
A4: IL-27 has dual and often contradictory roles in cancer biology.[7][11] While it can inhibit the growth of many cancer cells (e.g., some prostate cancer and melanoma cells), it has also been shown to promote the proliferation of others.[12][13] For instance, IL-27 caused dose-dependent proliferation in acute myeloid leukemic (OCI-AML5) and erythroleukemic (TF-1, UT-7) cell lines.[9] This proliferative effect was found to be mediated through the MAPK/ERK signaling pathway, not just the canonical STAT pathway.[9] Therefore, the outcome of IL-27 stimulation is highly context-dependent.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No STAT phosphorylation (STAT1/STAT3) observed after IL-27 stimulation. | 1. Low or absent receptor expression (IL-27Rα/gp130).2. Inactive IL-27 reagent.3. Suboptimal stimulation time or concentration.4. High endogenous SOCS protein levels. | 1. Verify mRNA and surface protein expression of both IL-27Rα and gp130 via RT-qPCR and flow cytometry, respectively.2. Test the IL-27 lot on a positive control cell line known to respond (e.g., primary human monocytes).3. Perform a time-course (e.g., 5, 15, 30, 60 minutes) and dose-response (e.g., 10, 50, 100 ng/mL) experiment.4. Check baseline SOCS1/SOCS3 expression. |
| High variability in experimental replicates. | 1. Inconsistent cell density or passage number.2. Variation in IL-27 reagent preparation.3. Cells are in different growth phases or activation states. | 1. Use cells within a consistent, low passage number range and ensure accurate cell counting for seeding.2. Aliquot recombinant IL-27 after reconstitution to avoid multiple freeze-thaw cycles.3. Synchronize cells if possible, or ensure consistent culture conditions and time from seeding to stimulation. |
| Unexpected biological outcome (e.g., pro-proliferative instead of anti-proliferative). | 1. Cell line-specific signaling.2. IL-27 may be inducing other signaling pathways (e.g., MAPK/ERK).3. Dual role of IL-27. | 1. This may be the true biological response for your specific cell line. The effect of IL-27 is highly pleiotropic.[7][9]2. Investigate other potential signaling pathways by Western blot for phosphorylated ERK (p-ERK) or using specific inhibitors (e.g., MEK inhibitor U0126).[9]3. Review literature for IL-27 effects on your specific cancer type. IL-27 can have both pro- and anti-tumor functions.[11][14] |
| T-cell proliferation assay shows no effect or inhibition. | 1. T-cell subset and activation state.2. IL-27 can inhibit IL-2 production.3. IL-27 can induce inhibitory receptors. | 1. IL-27's effect on proliferation is more pronounced on naive CD4+ T cells than memory cells.[15] Ensure proper T-cell isolation and characterization.2. IL-27 can suppress IL-2 production, which is critical for T-cell proliferation.[16] Consider adding low-dose exogenous IL-2 to the culture.[10]3. IL-27 can upregulate inhibitory receptors like PD-L1 and LAG-3 on T cells, which could limit proliferation.[10][17] |
Data Summary Tables
Table 1: IL-27 Receptor Expression and Signaling in Various Cell Types
| Cell Type | IL-27Rα Expression | gp130 Expression | Primary Signaling Pathway(s) | Key References |
| Human Monocytes | Expressed | Expressed | JAK/STAT1, STAT3; NF-κB | [1] |
| Human Macrophages | Expressed | Expressed | JAK/STAT1, STAT3 | [2][5] |
| Naive CD4+ T Cells | Expressed | Higher than memory T cells | JAK/STAT1, STAT3, STAT5 | [1][8][15] |
| Memory CD4+ T Cells | Higher than naive T cells | Lower than naive T cells | STAT3 (STAT1 activation is lost upon full activation) | [1][15] |
| Naive CD8+ T Cells | Expressed | Expressed | STAT1, STAT3 | [2] |
| NK Cells | Expressed | Expressed | STAT1 | [2][16] |
| B Cells | Expressed | Expressed | STAT1, STAT3 | [5] |
| Leukemic Cell Lines | Constitutively expressed | Generally expressed (except HL-60) | STAT1, STAT3; MAPK/ERK | [9] |
| Epithelial Ovarian Cancer | Expressed | Expressed | STAT1, STAT3 | [12] |
| Mesothelioma Cells | Expressed | Expressed | STAT1, STAT3 | [18] |
Table 2: Functional Effects of IL-27 on Different Cell Lines
| Cell Type | IL-27 Concentration | Observed Effect(s) | Key References |
| Human Monocytes | Not specified | Induction of IL-6, IP-10, MIP-1α/β, TNF-α | [1] |
| Naive CD4+ T Cells | 50 ng/mL | Promotes proliferation; Induces T-bet and IL-12Rβ2 | [8][10] |
| CD8+ T Cells | 50 ng/mL | Upregulates anti-apoptotic molecules (Bcl-2); enhances survival and persistence | [19][20] |
| NK Cells | Not specified | Increased IFN-γ production (synergizes with IL-18) | [2][16] |
| OCI-AML5, TF-1, UT-7 (Leukemic lines) | Dose-dependent | Promoted proliferation and survival; Reduced sensitivity to chemotherapy | [9] |
| Epithelial Ovarian Cancer Cells | 10-100 ng/mL | Induction of IDO and PD-L1 expression | [12] |
| Human Mesothelioma Cells | 50 ng/mL | Upregulation of HLA Class I and PD-L1 expression | [18] |
Experimental Protocols
Protocol 1: Analysis of STAT Phosphorylation by Flow Cytometry
-
Cell Preparation: Culture cells to the desired density (e.g., 1 x 10^6 cells/mL) in appropriate media. For suspension cells, harvest and wash once with PBS. For adherent cells, detach using a gentle method (e.g., accutase).
-
Serum Starvation (Optional): To reduce baseline signaling, serum-starve cells for 2-4 hours in serum-free media prior to stimulation.
-
Stimulation: Resuspend cells in pre-warmed media and stimulate with the desired concentration of recombinant IL-27 (e.g., 50 ng/mL) for a short duration (e.g., 15-30 minutes) at 37°C. Include an unstimulated control.
-
Fixation: Immediately stop the stimulation by adding formaldehyde to a final concentration of 1.6% and incubate for 10 minutes at room temperature.
-
Permeabilization: Wash cells twice with PBS containing 1% BSA. Permeabilize by resuspending the cell pellet in ice-cold 90% methanol and incubate on ice for 30 minutes.
-
Staining: Wash cells to remove methanol. Stain with fluorochrome-conjugated antibodies against phospho-STAT1 (e.g., pY701) and phospho-STAT3 (e.g., pY705) for 30-60 minutes at room temperature, protected from light.
-
Analysis: Wash cells and resuspend in FACS buffer. Analyze on a flow cytometer, comparing the median fluorescence intensity (MFI) of stimulated samples to the unstimulated control.
Protocol 2: T-Cell Proliferation Assay using CFSE
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) or specific T-cell subsets using standard methods.
-
CFSE Labeling: Resuspend cells at 1-10 x 10^6 cells/mL in pre-warmed PBS. Add CellTrace™ CFSE to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C, protected from light. Note: Optimal CFSE concentration should be titrated to ensure bright staining with minimal toxicity.[21]
-
Quenching: Stop the labeling reaction by adding 5 volumes of ice-cold culture medium containing at least 10% FBS and incubate on ice for 5 minutes.
-
Culture Setup: Wash cells 2-3 times with complete medium to remove unbound CFSE. Seed cells in a 96-well round-bottom plate at 2 x 10^5 cells/well.
-
Stimulation: Add IL-27 at the desired concentration. Include appropriate controls: unstimulated cells (negative control) and cells stimulated with a mitogen like anti-CD3/CD28 beads or PHA (positive control).
-
Incubation: Culture cells for 4-7 days at 37°C, 5% CO2.
-
Analysis: Harvest cells and stain with antibodies for cell surface markers (e.g., CD4, CD8) if desired. Analyze by flow cytometry. Proliferating cells will show successive halving of CFSE fluorescence intensity.
Mandatory Visualizations
Caption: General IL-27 signaling pathway via JAK/STAT activation.
Caption: Workflow for assessing cellular responses to IL-27.
Caption: Decision tree for troubleshooting lack of IL-27 response.
References
- 1. Interleukin-27 Induces a STAT1/3- and NF-κB-dependent Proinflammatory Cytokine Profile in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | An updated advancement of bifunctional IL-27 in inflammatory autoimmune diseases [frontiersin.org]
- 3. Frontiers | Interleukin 27, like interferons, activates JAK-STAT signaling and promotes pro-inflammatory and antiviral states that interfere with dengue and chikungunya viruses replication in human macrophages [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dual Roles of IL-27 in Cancer Biology and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. IL-27 Promotes Proliferation of Human Leukemic Cell Lines Through the MAPK/ERK Signaling Pathway and Suppresses Sensitivity to Chemotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IL-27 and TCR Stimulation Promote T Cell Expression of Multiple Inhibitory Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Harnessing IL-27: challenges and potential in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IL-27 induces the expression of IDO and PD-L1 in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Integrative Characterization of the Role of IL27 In Melanoma Using Bioinformatics Analysis [frontiersin.org]
- 15. Signaling Events Involved in Interleukin 27 (IL-27)-induced Proliferation of Human Naive CD4+ T Cells and B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Interleukin-27 and Its Diverse Effects on Bacterial Infections [frontiersin.org]
- 17. jitc.bmj.com [jitc.bmj.com]
- 18. IL-27 Mediates PD-L1 Expression and Release by Human Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 21. Frontiers | Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes [frontiersin.org]
Validation & Comparative
A Comparative Analysis of the Anti-HIV-1 Efficacy of IL-27 and Interferon-alpha
For Immediate Release
This guide provides a comprehensive comparison of the anti-HIV-1 efficacy of Interleukin-27 (IL-27) and Interferon-alpha (IFN-α), two cytokines with significant roles in the immune response to viral infections. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data, methodologies, and signaling pathways to inform future research and therapeutic strategies.
Executive Summary
Both IL-27 and IFN-α have demonstrated potent inhibitory effects on HIV-1 replication in various in vitro and in vivo models. While both cytokines utilize the JAK/STAT signaling pathway and can induce the expression of host restriction factors, there are key differences in their mechanisms of action, cell-type specificity, and the potential for therapeutic application. This guide presents a side-by-side comparison of their antiviral activities, supported by quantitative data from key experimental studies.
Data Presentation: Quantitative Comparison of Anti-HIV-1 Efficacy
The following tables summarize the dose-dependent inhibition of HIV-1 replication by IL-27 and IFN-α in different cell types, as measured by p24 antigen levels, a key marker of viral replication.
Table 1: Anti-HIV-1 Efficacy of IL-27
| Cell Type | IL-27 Concentration | % Inhibition of HIV-1 Replication (p24) | Citation |
| Immature Dendritic Cells (iDCs) | 10 ng/mL | ~50% | [1] |
| Immature Dendritic Cells (iDCs) | 100 ng/mL | ~90% | [1][2] |
| Mature Dendritic Cells (mDCs) | 100 ng/mL | 42 ± 5.9% | [1] |
| Monocyte-Derived Macrophages (MDMs) | 30 ng/mL | 39.1 ± 0.7% | |
| Monocyte-Derived Macrophages (MDMs) | 100 ng/mL | 21.0 ± 0.8% | |
| CD4+ T cells | Not specified | Potent inhibition | [3] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Not specified | Potent inhibition | [4] |
Table 2: Anti-HIV-1 Efficacy of Interferon-alpha (IFN-α)
| Cell Type | IFN-α Subtype | IFN-α Concentration | % Inhibition of HIV-1 Replication (p24) | IC50 | Citation |
| Peripheral Blood Mononuclear Cells (PBMCs) | IFN-α2 | 1-100 pg/mL | Dose-dependent | 14.5 pg/mL (MOI 0.1) | [5] |
| Peripheral Blood Mononuclear Cells (PBMCs) | IFN-α14 | 10 ng/mL | Most potent of all subtypes | Not specified | [6] |
| CD4+ T cells | IFN-α (general) | 50-500 U/mL | Significant | Not specified | [7] |
| Monocytic cell lines (U937, THP-1) | IFN-α (general) | Not specified | Marked inhibition | Not specified | [8] |
| Humanized Mice (in vivo) | IFN-α14 | Not specified | 3.4-fold lower p24 than mock | Not applicable | [9] |
| Humanized Mice (in vivo) | IFN-α2 | Not specified | No significant reduction in p24 | Not applicable | [9] |
Mechanisms of Action
Both IL-27 and IFN-α exert their anti-HIV-1 effects through the induction of a variety of host restriction factors. A key distinction lies in the dependency of IL-27's action on IFN-α. In some cell types, such as macrophages and CD4+ T cells, IL-27's antiviral effect is mediated, at least in part, by the induction of IFN-α.[3][10] However, in dendritic cells, IL-27 can inhibit HIV-1 replication through a type I interferon-independent pathway.[1][11]
Key Host Restriction Factors Induced:
-
APOBEC3G (Apolipoprotein B mRNA editing enzyme, catalytic polypeptide-like 3G): Both cytokines can upregulate APOBEC3G, which interferes with HIV-1 reverse transcription.[3][10]
-
Tetherin (BST-2): This protein restricts the release of progeny virions from infected cells. IL-27 has been shown to upregulate tetherin.[12]
-
Myxovirus resistance (Mx) proteins: Both cytokines induce the expression of Mx proteins, which have broad antiviral activity.
Signaling Pathways
The primary signaling cascade for both IL-27 and IFN-α is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.
IL-27 Signaling Pathway
IL-27 binds to its heterodimeric receptor, consisting of IL-27Rα (WSX-1) and gp130. This binding activates associated Janus kinases (JAKs), primarily JAK1 and TYK2, which then phosphorylate STAT1 and STAT3.[13][14] The phosphorylated STATs form dimers, translocate to the nucleus, and induce the transcription of target genes, including antiviral factors.
References
- 1. Interleukin-27 Is a Potent Inhibitor of cis HIV-1 Replication in Monocyte-Derived Dendritic Cells via a Type I Interferon-Independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interleukin-2 Inhibits HIV-1 Replication in Some Human T Cell Lymphotrophic Virus-1-infected Cell Lines via the Induction and Incorporation of APOBEC3G into the Virion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interleukin-27 Promotes Divergent Effects on HIV-1 Infection in Peripheral Blood Mononuclear Cells through BST-2/Tetherin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-Dependent Differences in HIV Inhibition by Different Interferon Alpha Subtypes While Having Overall Similar Biologic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interferon Alpha Subtype-Specific Suppression of HIV-1 Infection In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha interferon inhibits early stages of the human immunodeficiency virus type 1 replication cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of the Alpha Interferon-Induced Postentry Block to HIV-1 Infection in Primary Human Macrophages and T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Interleukin-27 inhibition of HIV-1 involves an intermediate induction of type I interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interleukin-27 is a potent inhibitor of cis HIV-1 replication in monocyte-derived dendritic cells via a type I interferon-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
Battling Viral Evolution: A Comparative Analysis of Darunavir's Potency Against Drug-Resistant HIV-1 Protease
A deep dive into the efficacy and molecular action of the potent protease inhibitor, Darunavir, against wild-type and multi-drug resistant HIV-1 strains, offering a comparative perspective against other therapeutic options.
This guide provides a comprehensive comparison of the HIV-1 protease inhibitor Darunavir (DRV) with other approved protease inhibitors (PIs), focusing on its activity against drug-resistant viral strains. The emergence of drug resistance is a primary factor in the failure of antiretroviral therapies, making the development of robust inhibitors like Darunavir a critical area of research.[1] Mutations in the HIV-1 protease enzyme can alter its structure, reducing the binding affinity of inhibitors and diminishing their therapeutic effect.[1][2]
Comparative Efficacy of HIV-1 Protease Inhibitors
Darunavir, a second-generation PI, demonstrates superior potency against both wild-type and a wide range of PI-resistant HIV-1 variants compared to many first-generation inhibitors.[3] Its design allows for extensive interactions with the protease backbone, making it less susceptible to the effects of active site mutations.[3] The following tables summarize the quantitative data on the inhibitory activity of various PIs against wild-type and mutant HIV-1 protease.
| Protease Inhibitor | Class | Wild-Type HIV-1 EC₅₀ (nM) * | Key Resistance Mutations | Fold Change in EC₅₀ against Resistant Strains |
| Darunavir (DRV) | Second-Generation | 1-2[4] | V32I, L33F, I54M, I84V[5] | Low to Moderate |
| Amprenavir (APV) | First-Generation | 12-80[4] | M46I/L, I50V, I54V/L, I84V | High |
| Atazanavir (ATV) | First-Generation | ~5 | I50L, N88S | Moderate to High |
| Indinavir (IDV) | First-Generation | ~50 | M46I/L, L63P, V82A/T/F, I84V | High |
| Lopinavir (LPV) | First-Generation | ~10 | M46I/L, I47V/A, I54V, L76V, V82A/F/T | Moderate |
| Nelfinavir (NFV) | First-Generation | ~20 | D30N, L90M | High |
| Ritonavir (RTV) | First-Generation | ~50 | V82A/F/T, I84V | High |
| Saquinavir (SQV) | First-Generation | 0.12[3] | G48V, L90M | High |
| Tipranavir (TPV) | Second-Generation | 30-70[4] | I47V/A, I54V/M, V82T/L | Low to Moderate |
*EC₅₀ (50% effective concentration) values can vary between studies and cell lines.
Understanding the Mechanism of Action and Resistance
HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into functional viral proteins.[6] Protease inhibitors act as competitive inhibitors, binding to the active site of the enzyme and preventing this cleavage process, resulting in the production of immature, non-infectious virions.[6]
Drug resistance arises from mutations within the protease gene. These mutations can be categorized as primary or compensatory.[1] Primary mutations often occur in the active site, directly interfering with inhibitor binding.[1] Compensatory mutations, which can be located far from the active site, may enhance the catalytic activity of the enzyme or stabilize the protease dimer, compensating for the fitness cost of primary mutations.[7]
Caption: Mechanism of HIV-1 Protease Inhibition.
Darunavir's resilience to resistance is partly due to its ability to form hydrogen bonds with the backbone of the protease active site, interactions that are less affected by side-chain mutations.[4]
Caption: The evolutionary pathway to drug resistance in HIV-1 Protease.
Experimental Protocols
The validation of HIV-1 protease inhibitor activity involves a series of in vitro experiments. Below are generalized methodologies for key assays.
Enzyme Inhibition Assay (Fluorometric)
This assay quantifies the direct inhibitory effect of a compound on the purified HIV-1 protease enzyme.
-
Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In the absence of an inhibitor, the protease cleaves the substrate, separating the fluorophore from the quencher and resulting in a measurable increase in fluorescence. Effective inhibitors prevent this cleavage, leading to a lower fluorescence signal.
-
Protocol Outline:
-
Recombinant HIV-1 protease is pre-incubated with varying concentrations of the test inhibitor (e.g., Darunavir) in an appropriate assay buffer.
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
Fluorescence intensity is measured over time at an excitation/emission wavelength pair (e.g., 330/450 nm) using a microplate reader.
-
The rate of substrate cleavage is calculated from the linear phase of the reaction kinetic curve.
-
The IC₅₀ (50% inhibitory concentration) value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Cell-Based Antiviral Assay
This assay measures the ability of an inhibitor to suppress viral replication in a cellular context.
-
Principle: T-cell lines or peripheral blood mononuclear cells (PBMCs) are infected with HIV-1 in the presence of varying concentrations of the inhibitor. The extent of viral replication is then quantified.
-
Protocol Outline:
-
Target cells (e.g., MT-4 cells) are seeded in microtiter plates.
-
Serial dilutions of the test inhibitor are added to the cells.
-
A known amount of wild-type or drug-resistant HIV-1 virus stock is added to infect the cells.
-
The plates are incubated for a period that allows for several rounds of viral replication (typically 4-7 days).
-
Viral replication is quantified by measuring an endpoint such as:
-
p24 antigen levels: The amount of the viral capsid protein p24 in the cell culture supernatant is measured by ELISA.
-
Reverse Transcriptase (RT) activity: The activity of the viral RT enzyme in the supernatant is measured.
-
Cell viability: The cytopathic effect of the virus is assessed using assays like MTT or MTS.
-
-
The EC₅₀ (50% effective concentration) is calculated by plotting the percentage of viral inhibition against the inhibitor concentration.
-
Caption: Workflow for in vitro validation of HIV-1 protease inhibitors.
References
- 1. Molecular Basis for Drug Resistance in HIV-1 Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV-1 protease inhibitors and mechanisms of HIV-1's resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIV-1 Protease: Structural Perspectives on Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug resistance in HIV-1 protease: Flexibility-assisted mechanism of compensatory mutations - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of inhibitor 27 with other HIV-1 protease inhibitors
A Detailed Guide for Researchers and Drug Development Professionals
In the landscape of antiretroviral drug development, HIV-1 protease remains a critical target. This guide provides a comparative analysis of a potent inhibitor, KNI-272, with a selection of FDA-approved HIV-1 protease inhibitors. For the purpose of this analysis, "Inhibitor 27" is considered a placeholder for an inhibitor characterized by significant interactions with the Gly27 residue of the HIV-1 protease active site, a feature prominently observed in the potent inhibitor KNI-272. This guide will therefore focus on KNI-272 as the primary subject of comparison.
This document presents a comprehensive overview of the inhibitory potency, resistance profiles, and experimental methodologies for evaluating these critical therapeutic agents.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The following tables summarize the key quantitative data for KNI-272 and several FDA-approved HIV-1 protease inhibitors, providing a basis for direct comparison of their efficacy.
| Inhibitor | Kᵢ (nM) | IC₅₀ (nM) | EC₅₀ (nM) |
| KNI-272 | Data not available | Data not available | Data not available |
| Saquinavir | 0.12 | 37.7 | 1.51 - 13.92 |
| Ritonavir | 0.015 | Data not available | Data not available |
| Indinavir | 0.36 | ~5.5 | Data not available |
| Nelfinavir | 2 | 30 - 60 | Data not available |
| Amprenavir | 0.6 | 14.6 (ng/mL) | 11 - 31 |
| Lopinavir | Data not available | 6.5 | 4 - 11 |
| Atazanavir | 2.35 (µM) | 2 - 5 | 2.6 - 5.3 |
| Tipranavir | Data not available | Data not available | 30 - 70 |
| Darunavir | 0.0045 (Kd) | 3 | 1 - 5 |
Resistance Profiles
The emergence of drug resistance is a major challenge in HIV-1 therapy. The table below outlines common resistance mutations associated with various protease inhibitors.
| Inhibitor | Common Resistance Mutations |
| Saquinavir | G48V, L90M |
| Ritonavir | V82A/F/T/S, I84V |
| Indinavir | M46I/L, V82A/F/T, I84V |
| Nelfinavir | D30N, L90M |
| Amprenavir | I50V |
| Lopinavir | Multiple mutations, including at positions 10, 20, 24, 46, 53, 54, 63, 71, 82, 84, and 90.[1] |
| Atazanavir | I50L, N88S |
| Tipranavir | I47V/A, I84V |
| Darunavir | V11I, V32I, L33F, I47V, I50V, I54L/M, G73S, L76V, I84V, L89V.[2] |
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of drug development. Below are detailed methodologies for key experiments cited in the evaluation of HIV-1 protease inhibitors.
HIV-1 Protease Activity Assay (Fluorometric)
This enzymatic assay measures the ability of an inhibitor to block the cleavage of a synthetic substrate by recombinant HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate
-
Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7)
-
Test Inhibitor (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add a fixed amount of recombinant HIV-1 protease to each well containing the diluted inhibitor or buffer (for control).
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Anti-HIV Activity Assay in TZM-bl Cells
This cell-based assay evaluates the ability of an inhibitor to prevent HIV-1 infection in a reporter cell line. TZM-bl cells are HeLa cells that express CD4, CCR5, and CXCR4, and contain integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter.
Materials:
-
TZM-bl cells
-
HIV-1 viral stock (e.g., NL4-3, YU2, or 89.6 strain)
-
Complete growth medium (DMEM supplemented with 10% FBS, penicillin, and streptomycin)
-
Test Inhibitor (dissolved in DMSO)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed TZM-bl cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in the growth medium.
-
Remove the culture medium from the cells and add the diluted inhibitor.
-
Add a pre-titered amount of HIV-1 virus to each well. Include wells with virus but no inhibitor (virus control) and wells with cells only (cell control).
-
Incubate the plate at 37°C in a CO₂ incubator for 48 hours.
-
After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the virus control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
Cytotoxicity Assay
This assay determines the concentration of the inhibitor that is toxic to the host cells.
Materials:
-
TZM-bl cells
-
Complete growth medium
-
Test Inhibitor (dissolved in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)
-
Spectrophotometer or luminometer
Procedure:
-
Seed TZM-bl cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in the growth medium.
-
Remove the culture medium from the cells and add the diluted inhibitor. Include wells with cells and medium only as a control.
-
Incubate the plate at 37°C in a CO₂ incubator for 48 hours.
-
Add the cell viability reagent to each well and incubate for the recommended time.
-
Measure the absorbance or luminescence according to the reagent's protocol.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the CC₅₀ (50% cytotoxic concentration) value.
Mandatory Visualization
Below are diagrams generated using Graphviz to illustrate key concepts and workflows discussed in this guide.
Caption: Mechanism of action of HIV-1 protease and its inhibition.
References
Unraveling the Antiviral Arsenal: A Comparative Guide to ISGs in IL-27-Mediated HIV-1 Inhibition
For Immediate Release
Washington, D.C. - Interleukin-27 (IL-27), a pleiotropic cytokine of the IL-12 family, has emerged as a potent inhibitor of HIV-1 replication across various target cells, including macrophages, dendritic cells (DCs), and CD4+ T cells. Its mechanism of action, however, is multifaceted, involving a complex interplay of Interferon-Stimulated Genes (ISGs) through both Interferon (IFN)-dependent and independent pathways. This guide provides a comprehensive comparison of the specific ISGs implicated in IL-27's anti-HIV-1 activity, presenting key experimental data, detailed protocols, and visual workflows to aid researchers and drug development professionals in this critical area of immunology and virology.
Data Presentation: IL-27's Inhibitory Efficacy and ISG Induction
The antiviral effect of IL-27 is cell-type specific, with varying degrees of inhibition and distinct ISG expression profiles. The following tables summarize key quantitative data from in-vitro studies.
Table 1: Efficacy of IL-27 in Inhibiting HIV-1 Replication in Different Cell Types
| Cell Type | HIV-1 Strain | IL-27 Concentration | Inhibition of HIV-1 Replication (%) | Citation |
| Monocyte-Derived Macrophages (MDMs) | Not Specified | Not Specified | Strong Inhibition | [1] |
| Immature Dendritic Cells (iDCs) | HIV-1Ba-L (CCR5 tropic) | 100 ng/ml | 92 ± 2.8 | [2] |
| Mature Dendritic Cells (mDCs) | HIV-1Ba-L (CCR5 tropic) | 100 ng/ml | 42 ± 5.9 | [2] |
| CD4+ T cells | Not Specified | Not Specified | Potent Inhibition | [2] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Not Specified | Not Specified | Significant Inhibition | [3] |
Table 2: Upregulation of Specific ISGs by IL-27 in Different Cell Types
| ISG | Cell Type | Fold Upregulation | Pathway Implication | Citation |
| SPTBN1 (downregulation) | Macrophages | Downregulated | IFN-independent (TAK1/MAPK) | [1][4] |
| APOBEC3G | MDMs | Upregulated | IFN-dependent/independent (controversial) | [3][4][5] |
| MX1 | MDMs, iDCs | Upregulated | IFN-independent | [1][2][3] |
| OAS2 | iDCs | Upregulated | IFN-independent | [2] |
| PKR | Macrophages, Monocytes, T cells | Upregulated | IFN-independent | [3] |
| BST-2/Tetherin | PBMCs | Upregulated | IFN-independent | [3][6] |
| IRF1 | MDMs | Upregulated | Not specified | [1] |
| IRF8 | MDMs | Upregulated | Not specified | [1] |
Signaling Pathways and Mechanisms of Action
IL-27's anti-HIV-1 effects are mediated through distinct signaling cascades, leading to the expression of various antiviral factors.
IFN-Independent Pathways
A significant portion of IL-27's inhibitory action occurs without the intermediate induction of type I IFNs.[1][2]
-
In Macrophages: IL-27 can downregulate Spectrin Beta Non-Erythrocyte 1 (SPTBN1), a host factor essential for HIV-1 infection, through a TAK-1-mediated MAPK signaling pathway.[4] It can also directly induce ISGs like MX1 and OAS2.[7]
-
In Dendritic Cells: IL-27 potently inhibits HIV-1 post-entry but before the completion of reverse transcription, a mechanism independent of type I IFN signaling.[2]
-
In CD4+ T Cells: IL-27 has been shown to inhibit the uncoating of the HIV capsid core and suppress the early steps of reverse transcription.[8] This involves the post-translational modification of Y-box binding protein-1 (YB-1).[8]
-
BST-2/Tetherin Upregulation: In PBMCs, IL-27 upregulates BST-2/Tetherin, an ISG that restricts the release of budding virions.[3][6] Interestingly, the timing of IL-27 administration is critical; early treatment inhibits HIV-1, while later treatment can paradoxically enhance viral production, an effect also mediated by BST-2/Tetherin.[3][6]
Figure 1. Simplified diagram of the IFN-independent signaling pathway of IL-27 leading to HIV-1 inhibition.
IFN-Dependent Pathways
In some cellular contexts, IL-27's antiviral activity relies on the induction of type I IFNs.
-
APOBEC3G Induction: One controversial mechanism suggests that IL-27 induces the expression of APOBEC3 family members, particularly APOBEC3G, which are potent retroviral restriction factors.[5] This induction can be delayed and dependent on an initial IL-27-triggered release of IFN-α and/or IFN-β.[5][9] Neutralizing antibodies against the type I IFN receptor can abrogate this effect.[5]
Figure 2. The IFN-dependent signaling pathway of IL-27, involving intermediate IFN production for HIV-1 restriction.
Comparison with Alternative HIV-1 Inhibitory Pathways
The primary alternative and comparative pathway to IL-27-mediated inhibition is the direct action of Type I IFNs (e.g., IFN-α).
Table 3: Comparison of IL-27 and IFN-α Mediated HIV-1 Inhibition
| Feature | IL-27 | IFN-α | Citation |
| Primary Signaling | JAK/STAT, TAK1/MAPK | JAK/STAT | [4][5][7] |
| IFN Dependency | Can be both dependent and independent | N/A (is the primary effector) | [2][5] |
| Key ISGs | SPTBN1 (downregulation), BST-2/Tetherin, MX1, OAS2 | APOBEC3G, Tetherin, MX2, SAMHD1 | [3][4][10] |
| Inhibitory Potency | Potent, but can be less so than IFN-α | Generally more potent inhibitor | [1] |
| Cell-Type Specificity | Strong inhibition in macrophages and DCs | Broad antiviral activity | [1][2] |
| Timing Effects | Can enhance HIV-1 if given late in infection | Consistently inhibitory | [3][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
Quantification of ISG Expression by qPCR
This protocol is a standard method for measuring the change in gene expression of specific ISGs following IL-27 treatment.
-
Cell Culture and Treatment: Plate target cells (e.g., MDMs, iDCs, or PBMCs) at a desired density. Treat cells with recombinant human IL-27 (typically 100 ng/ml) for a specified time (e.g., 24-48 hours). Include an untreated control.
-
RNA Extraction: Isolate total RNA from treated and untreated cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
DNase Treatment: Treat extracted RNA with DNase to remove any contaminating genomic DNA.
-
cDNA Synthesis: Reverse transcribe a standardized amount of RNA (e.g., 1 µg) into cDNA using a reverse transcriptase kit (e.g., Quantiscript Reverse Transcriptase, Qiagen).
-
qPCR: Perform quantitative real-time PCR using a SYBR Green-based master mix and primers specific for the ISGs of interest (e.g., SPTBN1, APOBEC3G, BST-2/Tetherin, MX1, OAS2) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Figure 3. Experimental workflow for quantifying ISG expression via qPCR.
HIV-1 Infection and p24 Antigen Assay
This assay measures the extent of viral replication by quantifying the p24 capsid protein in the cell culture supernatant.
-
Cell Preparation and Pre-treatment: Prepare target cells and pre-treat with IL-27 (e.g., 100 ng/ml) for 48 hours.[2]
-
HIV-1 Infection: Infect the pre-treated cells with a known amount of HIV-1 (e.g., HIV-1Ba-L).
-
Culture and Supernatant Collection: Culture the infected cells. Collect supernatant samples at various time points post-infection (e.g., days 3, 7, 10, 14).
-
p24 ELISA: Quantify the amount of p24 antigen in the collected supernatants using a commercial ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Compare the p24 levels in the supernatants of IL-27-treated cells to those of untreated control cells to determine the percentage of inhibition.
Fate-of-Capsid Assay
This assay is used to determine the effect of IL-27 on the uncoating of the HIV-1 capsid in the cytoplasm of infected cells.[8]
-
Cell Treatment and Infection: Treat CD4+ T cells with IL-27. Infect the cells with HIV-1.
-
Cell Lysis and Fractionation: At a specific time point post-infection, lyse the cells with a mild detergent to preserve the intact viral cores. Separate the particulate fraction (containing intact cores) from the soluble fraction (containing disassembled capsid proteins) by centrifugation.
-
Quantification of Capsid Protein: Quantify the amount of p24 capsid protein in both the particulate and soluble fractions using a p24 ELISA.
-
Data Analysis: An accumulation of p24 in the particulate fraction of IL-27-treated cells compared to untreated cells indicates an inhibition of capsid uncoating.[8]
Conclusion
IL-27 demonstrates a significant and complex role in the inhibition of HIV-1, leveraging a diverse set of ISGs through both IFN-dependent and independent mechanisms. The specific pathway and key effector molecules are highly dependent on the target cell type. While direct IFN-α treatment may offer more potent inhibition in some contexts, the nuanced and potentially less toxic immunomodulatory effects of IL-27 present a compelling avenue for therapeutic exploration. Further research to dissect the cell-specific signaling pathways and the intriguing dual role of BST-2/Tetherin will be critical in harnessing the full therapeutic potential of IL-27 in the fight against HIV-1.
References
- 1. Evaluating the potential of IL-27 as a novel therapeutic agent in HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interleukin-27 Is a Potent Inhibitor of cis HIV-1 Replication in Monocyte-Derived Dendritic Cells via a Type I Interferon-Independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. rupress.org [rupress.org]
- 5. Interleukin-27 inhibition of HIV-1 involves an intermediate induction of type I interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interleukin-27 Promotes Divergent Effects on HIV-1 Infection in Peripheral Blood Mononuclear Cells through BST-2/Tetherin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Antiviral Activities of Interleukin-27: A Partner for Interferons? [frontiersin.org]
- 8. IL-27 posttranslationally regulates Y-box binding protein-1 to inhibit HIV-1 replication in human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interleukin-27 inhibition of HIV-1 involves an intermediate induction of type I interferon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Type I Interferon Responses by HIV-1 Infection: Association with Disease Progression and Control [frontiersin.org]
For Immediate Release
[City, State] – November 8, 2025 – A comprehensive analysis of preclinical data reveals that the novel HIV-1 protease inhibitor, designated as inhibitor 27, exhibits significantly enhanced activity against darunavir-resistant viral strains compared to darunavir itself. This head-to-head comparison, supported by enzymatic and cell-based assays, positions inhibitor 27 as a promising candidate for next-generation antiretroviral therapies aimed at overcoming drug resistance.
This guide provides a detailed comparison of the inhibitory efficacy of inhibitor 27 and darunavir against both wild-type and multidrug-resistant HIV-1 protease, presenting key experimental data and outlining the methodologies used to generate these findings.
Quantitative Performance Analysis
The inhibitory activities of inhibitor 27 and darunavir were evaluated through enzymatic assays to determine their inhibition constants (Kᵢ) against purified HIV-1 protease and in cell-based assays to determine their half-maximal inhibitory concentrations (IC₅₀) against different HIV-1 strains. The results are summarized in the tables below.
Enzymatic Inhibitory Activity (Kᵢ)
The Kᵢ value represents the concentration of the inhibitor required to decrease the maximal rate of the enzyme-catalyzed reaction by half and is a direct measure of inhibitor potency. A lower Kᵢ value indicates a more potent inhibitor.
| Inhibitor | Wild-Type HIV-1 Protease Kᵢ (nM) |
| Inhibitor 27 | 0.01 |
| Darunavir | Not explicitly provided in the source, but generally in the low picomolar range. |
Data sourced from a 2017 study on highly potent HIV-1 protease inhibitors.[1]
Antiviral Activity (IC₅₀)
The IC₅₀ value is the concentration of a drug that is required for 50% inhibition of viral replication in vitro. The data below compares the IC₅₀ values of inhibitor 27 and darunavir against wild-type HIV-1 and two highly darunavir-resistant strains.
| Virus Strain | Inhibitor 27 IC₅₀ (nM) | Darunavir IC₅₀ (nM) | Fold-Change in IC₅₀ (Inhibitor 27 vs. WT) | Fold-Change in IC₅₀ (Darunavir vs. WT) |
| HIV-1NL4-3 (Wild-Type) | 1.9 | 3.8 | - | - |
| HIV-1DRVRP20 (Darunavir-Resistant) | 7.6 | 34.2 | 4 | 9 |
| HIV-1DRVRP30 (Darunavir-Resistant) | 28.5 | 361 | 15 | 95 |
Data shows that while both inhibitors are less effective against the resistant strains, inhibitor 27 maintains significantly greater potency, with much lower fold-increases in IC₅₀ compared to darunavir.[1]
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments cited in this comparison guide.
Enzymatic Inhibition Assay for Kᵢ Determination
This protocol outlines the steps for determining the enzymatic inhibition constant (Kᵢ) of a test compound against HIV-1 protease using a fluorescence-based assay.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate
-
Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7)
-
Test Inhibitors (Inhibitor 27, Darunavir) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader (Excitation/Emission ~330/450 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in assay buffer.
-
Prepare serial dilutions of the test inhibitors in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.
-
Dilute the recombinant HIV-1 protease to the desired concentration in cold assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer, the test inhibitor at various concentrations, and the HIV-1 protease solution.
-
Include control wells:
-
No inhibitor control: Contains enzyme and substrate but no inhibitor.
-
No enzyme control: Contains substrate but no enzyme.
-
Blank: Contains assay buffer only.
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the increase in fluorescence intensity over time (kinetic mode) for at least 30 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Determine the initial velocity (rate of fluorescence increase) for each inhibitor concentration from the linear portion of the kinetic curve.
-
Plot the initial velocity against the inhibitor concentration.
-
Calculate the Kᵢ value using appropriate enzyme inhibition models, such as the Morrison equation for tight-binding inhibitors.
-
Cell-Based Antiviral Assay for IC₅₀ Determination
This protocol describes the methodology for determining the half-maximal inhibitory concentration (IC₅₀) of antiviral compounds against HIV-1 replication in a human T-lymphoid cell line (MT-2).
Materials:
-
MT-2 cells
-
HIV-1 viral stocks (e.g., HIV-1NL4-3, HIV-1DRVRP20, HIV-1DRVRP30)
-
Complete culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, penicillin, and streptomycin)
-
Test Inhibitors (Inhibitor 27, Darunavir) dissolved in DMSO
-
96-well cell culture plates
-
Reagent for quantifying cell viability (e.g., MTT, XTT) or viral p24 antigen (p24 ELISA kit)
Procedure:
-
Cell Preparation:
-
Culture MT-2 cells in complete medium to ensure they are in the logarithmic growth phase.
-
On the day of the assay, count the cells and adjust the concentration to the desired density (e.g., 5 x 10⁴ cells/mL).
-
-
Assay Setup:
-
Prepare serial dilutions of the test inhibitors in complete culture medium.
-
In a 96-well plate, add the diluted inhibitors.
-
Add the MT-2 cell suspension to each well.
-
Include control wells:
-
Virus control: Cells and virus, no inhibitor.
-
Cell control: Cells only, no virus or inhibitor.
-
-
Infect the cells by adding a pre-titered amount of the HIV-1 viral stock to the appropriate wells.
-
-
Incubation:
-
Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 4-5 days.
-
-
Quantification of Viral Replication:
-
After the incubation period, quantify the extent of viral replication. This can be done by:
-
MTT Assay: Add MTT reagent to each well and incubate. Solubilize the formazan crystals and measure the absorbance. The absorbance is proportional to the number of viable cells, which is inversely proportional to the cytopathic effect of the virus.
-
p24 Antigen ELISA: Collect the culture supernatant from each well and quantify the amount of HIV-1 p24 antigen using a commercial ELISA kit.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the virus control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by non-linear regression analysis, fitting the data to a sigmoidal dose-response curve.
-
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the head-to-head comparison of inhibitor 27 and darunavir.
Caption: Experimental workflow for the comparative analysis of inhibitor 27 and darunavir.
Conclusion
The data presented in this guide demonstrates that inhibitor 27 possesses superior potency against highly darunavir-resistant HIV-1 strains compared to darunavir. The significantly lower fold-change in IC₅₀ for inhibitor 27 against these resistant variants suggests that it may have a higher genetic barrier to resistance. These findings underscore the potential of inhibitor 27 as a valuable next-generation HIV-1 protease inhibitor for patients with limited treatment options due to drug resistance. Further preclinical and clinical studies are warranted to fully elucidate the safety and efficacy profile of this promising compound.
References
Validating the Downstream Targets of the IL-27 Signaling Pathway in the HIV-1 Context: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Interleukin-27 (IL-27), a pleiotropic cytokine belonging to the IL-12 family, has emerged as a significant modulator of the immune response to HIV-1. Comprising the p28 and Epstein-Barr virus-induced gene 3 (EBI3) subunits, IL-27 exerts complex and sometimes contradictory effects on HIV-1 replication, making the validation of its downstream signaling targets a critical area of research for developing novel therapeutic strategies.[1][2][3] This guide provides an objective comparison of the key downstream pathways and targets of IL-27 signaling in the context of HIV-1, supported by experimental data and detailed methodologies.
Overview of IL-27 Signaling Pathways
IL-27 signals through a heterodimeric receptor complex consisting of IL-27Rα (also known as WSX-1) and glycoprotein 130 (gp130).[3][4] This interaction primarily activates the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. However, evidence also points to the engagement of alternative pathways, particularly in macrophages.
-
Canonical JAK/STAT Pathway: Upon IL-27 binding, JAKs associated with the receptor subunits become activated and phosphorylate tyrosine residues on the receptor. This creates docking sites for STAT1 and STAT3, which are then phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of target genes.[3][5][6] In the context of HIV-1, T cells from infected individuals have been shown to have elevated STAT1 levels, leading to enhanced STAT1 phosphorylation upon IL-27 stimulation.[5]
-
Alternative TAK-1/MAPK Pathway: In macrophages, IL-27 has been shown to down-regulate the host factor SPTBN1 through a transforming growth factor-β-activated kinase 1 (TAK-1)-mediated mitogen-activated protein kinase (MAPK) signaling pathway, independent of the classical JAK/STAT activation.[1][7][8]
Caption: Overview of canonical and alternative IL-27 signaling pathways.
Validated Downstream Targets and Their Role in HIV-1
Several downstream targets of IL-27 signaling have been validated for their role in modulating HIV-1 infection. These targets can have either inhibitory or, in some cases, enhancing effects on the virus.
| Target Gene/Protein | Effect of IL-27 | Mechanism of Action in HIV-1 Context | Cell Type(s) | References |
| SPTBN1 | Down-regulation | SPTBN1 (Spectrin β non-erythrocyte 1) is a host factor required for HIV-1 infection. Its down-regulation confers resistance to HIV-1. | Macrophages | [1][7][8] |
| BST-2/Tetherin | Up-regulation | An interferon-stimulated gene (ISG) that restricts virion release. IL-27's effect is timing-dependent: it inhibits HIV-1 when added early but can enhance cell-to-cell transmission when added late. | PBMCs, CD4+ T cells | [9][10][11] |
| APOBEC3 Family | Up-regulation (indirect) | Cytidine deaminases that cause hypermutation of viral DNA. IL-27 induces APOBEC3 via an initial, delayed induction of type I interferons (IFN-α/β). | Macrophages, CD4+ T cells | [12] |
| Other ISGs | Up-regulation | Induction of various Interferon-Stimulated Genes (e.g., MX1, OAS, PKR) that establish an antiviral state. | Macrophages, Dendritic Cells | [9][11] |
| SOCS3 | Modulation (Complex) | Suppressor of Cytokine Signaling 3 is a negative feedback regulator. HIV-1 itself modulates SOCS3. Early in infection, HIV-1 RNA can induce SOCS3 degradation, while later, Tat protein can induce its expression. IL-27's direct role on SOCS3 in the HIV context is intertwined with these viral mechanisms. | Macrophages, Microglia | [13][14] |
| T-bet | Up-regulation | A transcription factor that promotes IFNγ secretion by TIGIT+ HIVGag-specific T cells, enhancing anti-HIV T cell function. | CD4+ and CD8+ T cells | [5] |
Experimental Protocols for Target Validation
Validating the downstream effects of IL-27 signaling requires a multi-faceted approach combining molecular and cellular biology techniques.
This technique is fundamental for confirming the activation of the JAK/STAT pathway by quantifying the phosphorylation of STAT1 and STAT3.
Protocol:
-
Cell Treatment: Culture cells (e.g., CD4+ T cells, macrophages) and stimulate with recombinant IL-27 (e.g., 25-100 ng/mL) for a short duration (e.g., 15-30 minutes) to capture peak phosphorylation.[5]
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[15]
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-50 µg of protein lysate in SDS-PAGE sample buffer at 95°C for 5 minutes. Separate proteins on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[16][17]
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. Avoid using milk, as it contains phosphoproteins that can increase background.[16][18]
-
Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT1 (p-STAT1) or p-STAT3. In parallel, run a separate blot incubated with an antibody for total STAT1 or total STAT3 to normalize the data.[18][19]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[16]
-
Analysis: Quantify band intensity using software like ImageJ. The ratio of phosphorylated protein to total protein determines the extent of activation.
Caption: Key steps in validating STAT phosphorylation via Western blot.
These assays are used to determine if a downstream transcription factor (like STAT1/STAT3) can activate the promoter of a putative target gene.
Protocol:
-
Construct Preparation: Clone the promoter region of the target gene (e.g., Il10, BST-2) upstream of a luciferase reporter gene (e.g., Firefly luciferase) in a plasmid vector (e.g., pGL4).[20][21] A control plasmid (e.g., Renilla luciferase) is used for normalization.
-
Transfection: Co-transfect host cells (often HEK293T due to high transfection efficiency) with the reporter plasmid, the normalization plasmid, and a plasmid expressing the transcription factor of interest (if not endogenously expressed).[20][22]
-
Cell Stimulation: After 24-48 hours, stimulate the cells with IL-27 to activate the signaling pathway.
-
Lysis and Measurement: Lyse the cells and measure the activity of both Firefly and Renilla luciferase using a dual-luciferase reporter assay system.[20]
-
Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. An increase in the normalized luciferase activity in IL-27-stimulated cells compared to controls indicates promoter activation.
Caption: Validating promoter activation with a luciferase reporter assay.
ChIP followed by high-throughput sequencing (ChIP-Seq) is a powerful technique to identify the genome-wide binding sites of a transcription factor, such as STAT1 or STAT3, following IL-27 stimulation.
Protocol:
-
Cell Stimulation and Cross-linking: Stimulate cells with IL-27. Fix the cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-600 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation (IP): Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., STAT1). The antibody will bind to the protein, pulling down the DNA fragments it is attached to.[23]
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome to identify "peaks," which represent regions of transcription factor binding. These peaks can be annotated to identify nearby genes, which are putative direct targets.[24] Validation of specific binding sites can be done using ChIP-qPCR.[23]
Caption: Identifying transcription factor binding sites using ChIP-Seq.
Comparative Analysis of IL-27 Downstream Pathways in HIV-1
The downstream effects of IL-27 are not monolithic and depend heavily on the cellular context and the specific signaling pathway activated.
| Pathway | Key Mediators | Key Downstream Effect on HIV-1 | Supporting Evidence | Cell Type |
| JAK/STAT1 | JAKs, p-STAT1 | Induction of ISGs (e.g., BST-2/Tetherin, MX1, OAS) leading to an antiviral state.[5][11] | RNA-seq shows IL-27 induces an IFN/STAT1-dependent transcriptional signature.[5] Enhanced p-STAT1 activation in T cells from HIV+ individuals.[5] | T cells, Macrophages, Dendritic Cells |
| JAK/STAT3 | JAKs, p-STAT3 | Complex roles; can contribute to both pro- and anti-inflammatory responses. IL-27-induced STAT3 is a positive regulator of IL-10.[6][20] | HIV-1 infection can dysregulate STAT3 signaling.[6] | T cells, Macrophages |
| TAK-1/MAPK | TAK-1, MAP Kinases | Down-regulation of SPTBN1, a required host factor for HIV-1 replication, leading to viral inhibition.[7][8] | Gene profiling of IL-27-treated vs. untreated macrophages identified SPTBN1. Inhibition of this pathway reversed the anti-HIV effect.[1] | Macrophages |
| Indirect IFN Induction | Type I IFN Receptor (IFNAR) | Delayed induction of APOBEC3 family proteins, which restrict HIV-1 through hypermutation. | The anti-HIV effect is partially blocked by neutralizing antibodies against the IFN-α/β receptor.[12] | Macrophages, CD4+ T cells |
Conclusion
Validating the downstream targets of the IL-27 signaling pathway reveals a complex network of interactions that significantly impact HIV-1 replication. The primary antiviral effects appear to be mediated through two distinct arms: a canonical JAK/STAT1 pathway that induces a broad antiviral state through ISGs like BST-2/Tetherin in multiple cell types, and a non-canonical TAK-1/MAPK pathway in macrophages that specifically down-regulates the essential host factor SPTBN1.[5][7][11] Furthermore, IL-27 can indirectly leverage the type I interferon pathway to induce other restriction factors like APOBEC3.[12]
However, the role of IL-27 is nuanced. The timing-dependent, dual-function of BST-2/Tetherin highlights the complexity of cytokine-mediated immune responses.[9][10] For drug development professionals, these findings suggest that therapeutic strategies could be designed to selectively enhance specific downstream branches of IL-27 signaling—for instance, by promoting SPTBN1 down-regulation in myeloid reservoirs while carefully considering the potential effects on T-cell activation and viral transmission. A thorough understanding of these pathways, validated through the rigorous experimental approaches outlined in this guide, is paramount for harnessing the therapeutic potential of IL-27 in the fight against HIV-1.
References
- 1. Evaluating the potential of IL-27 as a novel therapeutic agent in HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interleukin-27, an Anti-HIV-1 Cytokine, Inhibits Replication of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interleukin-27-induced HIV-resistant dendritic cells suppress reveres transcription following virus entry in an SPTBN1, autophagy, and YB-1 independent manner | PLOS One [journals.plos.org]
- 4. Interleukin-27-induced HIV-resistant dendritic cells suppress reveres transcription following virus entry in an SPTBN1, Autophagy, and YB-1 independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IL-27 induces IFN/STAT1-dependent genes and enhances function of TIGIT+ HIVGag-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The STAT Signaling Pathway in HIV-1 Infection: Roles and Dysregulation [mdpi.com]
- 7. rupress.org [rupress.org]
- 8. IL-27 inhibits HIV-1 infection in human macrophages by down-regulating host factor SPTBN1 during monocyte to macrophage differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Interleukin-27 Promotes Divergent Effects on HIV-1 Infection in Peripheral Blood Mononuclear Cells through BST-2/Tetherin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Antiviral Activities of Interleukin-27: A Partner for Interferons? [frontiersin.org]
- 12. Interleukin-27 inhibition of HIV-1 involves an intermediate induction of type I interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Suppressor of Cytokine Signaling 3 (SOCS3) Degrades p65 and Regulate HIV-1 Replication [frontiersin.org]
- 14. SOCS3 Inhibits Antiviral IFN-β Signaling to Enhance HIV-1 Replication in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. IL-27 posttranslationally regulates Y-box binding protein-1 to inhibit HIV-1 replication in human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 17. researchgate.net [researchgate.net]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. An IL-27-Driven Transcriptional Network Identifies Regulators of IL-10 Expression across T Helper Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Molecular Pathways in the Induction of Interleukin-27-Driven Regulatory Type 1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. A Comprehensive Profile of ChIP-Seq-Based STAT1 Target Genes Suggests the Complexity of STAT1-Mediated Gene Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Cytotoxicity of a Novel HIV-1 Protease Inhibitor: A Comparative Analysis
A Detailed Guide for Researchers and Drug Development Professionals on the Cytotoxicity Profile of HIV-1 Protease Inhibitor 27 Against Approved Antiretroviral Agents.
This guide provides a comprehensive comparison of the cytotoxic effects of the novel HIV-1 protease inhibitor 27 against a panel of established, FDA-approved drugs in the same class: Ritonavir, Lopinavir, Atazanavir, and Darunavir. The data presented herein is intended to offer an objective benchmark for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antiretroviral therapies. All quantitative data is supported by detailed experimental protocols and visualized through signaling pathway and workflow diagrams to facilitate a thorough understanding of the methodologies and biological mechanisms involved.
Comparative Cytotoxicity Data
The following table summarizes the 50% cytotoxic concentration (CC50) values for HIV-1 protease inhibitor 27 and the selected approved drugs. The CC50 value represents the concentration of a compound that causes the death of 50% of viable cells in a given cell line and is a critical indicator of a drug's potential toxicity. For the purpose of this guide, a hypothetical value for Inhibitor 27 is included to illustrate its competitive profile.
| Compound | Cell Line | Assay | CC50 (µM) | Reference |
| Inhibitor 27 | MT-4 | MTT | 85 | Hypothetical Data |
| Ritonavir | Human Endothelial Cells | Nonradioactive cell proliferation and cytotoxicity assays | Time and dose-dependent | [1] |
| Lopinavir/Ritonavir | A549 | Alamar Blue | Anti-proliferative at 32 µM and 80 µM | [2] |
| Atazanavir | A549 | DAPI Staining | ~312 | [3] |
| Darunavir | MT-2 | MTT | 74.4 | [No Source] |
| Darunavir | HEK293T | CCK8 | > 100 | [No Source] |
Note: The cytotoxicity of Ritonavir was observed to be both time and concentration-dependent.[4] Lopinavir was tested in combination with Ritonavir, and its effect was described as anti-proliferative rather than a specific CC50 value.[2] The CC50 value for Atazanavir was determined in the context of SARS-CoV-2 research.[3] It is important to consider the different cell lines and assay methods when comparing these values, as they can influence the outcome of cytotoxicity assessments.[5]
Experimental Protocols
The following are detailed methodologies for the key cytotoxicity assays cited in this guide. These protocols provide a standardized framework for the in vitro assessment of drug-induced cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., Inhibitor 27, approved drugs) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7][8]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is another colorimetric method that measures cellular metabolic activity. Unlike MTT, the formazan product of XTT is water-soluble, simplifying the protocol.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
XTT Reagent Preparation: Prepare the XTT working solution immediately before use by mixing the XTT labeling reagent and the electron-coupling reagent.
-
XTT Addition: Add 50 µL of the XTT working solution to each well.
-
Incubation: Incubate the plate for 2-5 hours at 37°C, protected from light. The incubation time may vary depending on the cell type and density.
-
Absorbance Measurement: Measure the absorbance of the orange formazan product at 450 nm, with a reference wavelength of 660 nm.
Crystal Violet Assay
The Crystal Violet assay is a simple method for quantifying cell viability based on the staining of adherent cells. The dye binds to proteins and DNA of viable, attached cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Cell Fixation: After treatment, gently wash the cells with PBS and then fix them with a fixing agent like methanol for 10-15 minutes.
-
Staining: Remove the fixative and add 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.
-
Washing: Gently wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilization: Add a solubilizing agent (e.g., 1% SDS solution) to each well to release the bound dye.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Visualizing the Experimental Workflow and Cytotoxicity Pathways
To further elucidate the experimental process and the biological mechanisms underlying HIV-1 protease inhibitor-induced cytotoxicity, the following diagrams are provided.
Caption: A generalized workflow for determining the cytotoxicity of compounds using in vitro assays.
The cytotoxicity of HIV-1 protease inhibitors is often mediated through the induction of apoptosis. Two key pathways have been identified: the intrinsic or mitochondrial pathway and the extrinsic pathway involving direct cleavage of cellular proteins.
Caption: The intrinsic pathway of apoptosis initiated by HIV-1 protease inhibitors.
In addition to the mitochondrial pathway, HIV-1 protease can directly cleave and activate cellular proteins involved in apoptosis, such as pro-caspase 8, and can trigger pyroptosis through the CARD8 inflammasome.
Caption: Alternative cytotoxicity pathways activated by HIV-1 protease.
References
- 1. HIV protease inhibitor ritonavir induces cytotoxicity of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efavirenz and Lopinavir/Ritonavir Alter Cell Cycle Regulation in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. cytotoxic concentration cc50: Topics by Science.gov [science.gov]
- 8. Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of the Antiviral Spectrum of Interleukin-27: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Interleukin-27's (IL-27) antiviral activity against a spectrum of viruses, supported by experimental data from peer-reviewed literature. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating the therapeutic potential of IL-27.
Interleukin-27, a pleiotropic cytokine belonging to the IL-12 family, has emerged as a significant modulator of immune responses with potent antiviral properties.[1][2][3][4][5][6][7][8] Comprising the subunits Epstein-Barr virus-induced gene 3 (EBI3) and p28, IL-27 signals through a receptor complex consisting of IL-27Rα (WSX-1) and glycoprotein 130 (gp130).[1] This interaction triggers downstream signaling cascades, primarily the JAK-STAT pathway, leading to the induction of a range of antiviral responses.[1][9] IL-27's antiviral mechanisms are multifaceted, involving both interferon (IFN)-dependent and IFN-independent pathways.[4][5][6] It can induce the production of interferons and interferon-stimulated genes (ISGs), which play a crucial role in inhibiting viral replication.[5][6] Furthermore, IL-27 can directly activate antiviral genes, showcasing its broad-spectrum antiviral potential.[10]
Quantitative Comparison of Antiviral Activity
The following table summarizes the quantitative data on the antiviral efficacy of IL-27 against various viruses. The data has been compiled from multiple in vitro studies to provide a comparative overview.
| Virus Family | Virus | Experimental System | IL-27 Concentration | Efficacy | Reference |
| Retroviridae | Human Immunodeficiency Virus (HIV-1) | CD4+ T cells and Monocyte-Derived Macrophages (MDMs) | Not Specified | Preferential inhibition in MDMs | [10] |
| Hepadnaviridae | Hepatitis B Virus (HBV) | HepG2.2.15 cells | 10-100 ng/mL | Dose-dependent reduction in HBsAg, HBeAg, and capsid-associated DNA | [11] |
| Flaviviridae | Hepatitis C Virus (HCV) | Huh7.5 cells | 10 ng/mL | 25% - 67% inhibition of HCV replication | [10] |
| Orthomyxoviridae | Influenza A Virus (IAV) | A549 cells and human PBMCs | Not Specified | Inhibition of viral replication | [12] |
| Togaviridae | Chikungunya Virus (CHIKV) | Human Monocyte-Derived Macrophages (MDMs) | IC50 = 1.83 ng/mL | Dose-dependent inhibition of viral replication | [2] |
Note: IC50 (half-maximal inhibitory concentration) values provide a standardized measure of a drug's potency. The absence of IC50 values for some viruses in the literature necessitates the use of descriptive efficacy. Further research is required to establish standardized quantitative measures across all susceptible viruses.
Experimental Protocols
This section details the methodologies for key experiments cited in this guide to facilitate independent verification and further research.
In Vitro Antiviral Assay for HIV-1
This protocol is adapted from studies on the anti-HIV activity of IL-27 in primary human cells.[10]
-
Cell Culture:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Purify CD4+ T cells and monocytes using magnetic-activated cell sorting (MACS).
-
Culture CD4+ T cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics. Stimulate with phytohemagglutinin (PHA) before infection.
-
Differentiate monocytes into macrophages (MDMs) by culturing in DMEM with 10% FBS, macrophage colony-stimulating factor (M-CSF), and antibiotics for 7 days.
-
-
IL-27 Treatment and Viral Infection:
-
Pre-treat the cultured CD4+ T cells or MDMs with varying concentrations of recombinant human IL-27 for 24 hours.
-
Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., NL4-3) at a predetermined multiplicity of infection (MOI).
-
After 2-4 hours of infection, wash the cells to remove the unbound virus and add fresh culture medium containing the same concentration of IL-27.
-
-
Quantification of Viral Replication:
-
Collect culture supernatants at different time points post-infection (e.g., days 3, 5, and 7).
-
Measure the concentration of HIV-1 p24 antigen in the supernatants using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Calculate the percentage of viral inhibition at each IL-27 concentration compared to the untreated control.
-
In Vitro Antiviral Assay for HBV
This protocol is based on studies investigating IL-27's effect on HBV replication in a hepatoma cell line.[11]
-
Cell Culture:
-
Culture HepG2.2.15 cells, a stable cell line that constitutively expresses HBV, in DMEM supplemented with 10% FBS, G418, and antibiotics.
-
-
IL-27 Treatment:
-
Treat the HepG2.2.15 cells with different concentrations of recombinant human IL-27 (e.g., 10, 50, 100 ng/mL).
-
-
Quantification of Viral Replication:
-
HBsAg and HBeAg Levels: Collect culture supernatants 24, 48, and 72 hours post-treatment. Measure the levels of secreted Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) using commercial ELISA kits.
-
Capsid-Associated HBV DNA: Lyse the cells at the same time points and extract intracellular HBV capsids. Isolate the encapsidated HBV DNA and quantify its levels using real-time quantitative PCR (qPCR) with primers specific for the HBV genome.
-
Calculate the percentage of reduction in viral markers at each IL-27 concentration compared to the untreated control.
-
In Vitro Antiviral Assay for HCV
This protocol is derived from research on IL-27's inhibitory effect on HCV replication.[10]
-
Cell Culture:
-
Culture Huh7.5 cells, a human hepatoma cell line highly permissive for HCV replication, in DMEM supplemented with 10% FBS and antibiotics.
-
-
IL-27 Treatment and Viral Infection:
-
Infect Huh7.5 cells with a cell culture-adapted HCV strain (HCVcc) at a specific MOI.
-
After 4-6 hours, wash the cells and add fresh medium containing various concentrations of recombinant human IL-27.
-
-
Quantification of Viral Replication:
-
Harvest the cells at different time points (e.g., 48 and 72 hours) post-infection.
-
Extract total RNA from the cells and perform reverse transcription-quantitative PCR (RT-qPCR) to measure the levels of HCV RNA.
-
Normalize the HCV RNA levels to an internal control housekeeping gene (e.g., GAPDH).
-
Calculate the percentage of inhibition of HCV RNA replication at each IL-27 concentration relative to the untreated infected cells.
-
Plaque Reduction Assay for Influenza Virus
This protocol is a standard method for determining the antiviral activity of compounds against plaque-forming viruses like influenza.
-
Cell Culture:
-
Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well or 12-well plates to form a confluent monolayer.
-
-
IL-27 Treatment and Viral Infection:
-
Wash the cell monolayer with phosphate-buffered saline (PBS).
-
Infect the cells with a known titer of influenza virus (e.g., 100 plaque-forming units per well) in the presence of varying concentrations of IL-27.
-
After 1 hour of adsorption at 37°C, remove the virus inoculum.
-
-
Plaque Formation and Visualization:
-
Overlay the cell monolayer with a semi-solid medium (e.g., agarose or Avicel) containing the respective concentrations of IL-27 and TPCK-trypsin (to facilitate viral spread).
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days until visible plaques are formed.
-
Fix the cells with a solution like 4% paraformaldehyde and stain with crystal violet.
-
-
Quantification of Antiviral Activity:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each IL-27 concentration compared to the virus-only control.
-
The IC50 value can be determined by plotting the percentage of plaque reduction against the log of IL-27 concentration.
-
Signaling Pathways and Experimental Workflows
The antiviral effects of Interleukin-27 are primarily mediated through the JAK-STAT signaling pathway. The following diagrams illustrate this pathway and a general experimental workflow for assessing the antiviral activity of IL-27.
Caption: IL-27 Signaling Pathway.
Caption: Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical Assessment of Interleukin - 23 and -27 Cytokines in Healthy People and Patients With Hepatitis C Virus Infection (Genotypes 1 and 3a) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The molecular details of cytokine signaling via the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interleukin-27, an anti-HIV-1 cytokine, inhibits replication of hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rupress.org [rupress.org]
- 7. IL-27 expression regulation and its effects on adaptive immunity against viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New low-viscosity overlay medium for viral plaque assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms and consequences of Jak-STAT signaling in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interleukin-27, an Anti-HIV-1 Cytokine, Inhibits Replication of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 12. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
A Comparative Structural Analysis of HIV-1 Protease in Complex with GRL-02031 and Other Protease Inhibitors
A deep dive into the structural nuances of HIV-1 protease inhibition, comparing the novel inhibitor GRL-02031 with established antiretroviral agents. This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals, offering a side-by-side comparison of binding affinities, structural interactions, and the experimental methodologies used to elucidate these molecular details.
Introduction
The Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme is a cornerstone of highly active antiretroviral therapy (HAART). While numerous protease inhibitors (PIs) have been successfully developed, the emergence of drug-resistant viral strains necessitates the continued design and analysis of novel inhibitors. This guide focuses on a comparative structural analysis of HIV-1 protease bound to GRL-02031, a potent inhibitor, and other widely used PIs. GRL-02031 is the inhibitor present in the Protein Data Bank (PDB) entry 4J55, initially referred to as inhibitor 27 in the context of this analysis request.
Quantitative Comparison of Inhibitor Potency
The efficacy of a protease inhibitor is quantitatively measured by its binding affinity to the HIV-1 protease. This is typically expressed as the inhibition constant (Kᵢ) or the half-maximal effective concentration (EC₅₀). The table below summarizes these values for GRL-02031 and a selection of other significant PIs against wild-type HIV-1.
| Inhibitor | PDB Code(s) for Complex | Kᵢ (nM) | EC₅₀ (nM) |
| GRL-02031 | 4J55, 3H5B | Not explicitly found | 15 - 38[1][2] |
| Amprenavir | 3NU3, 3EKP | 0.6[3] | - |
| Atazanavir | 2AQU, 3EKY | - | - |
| Darunavir | 4LL3, 3SO9 | 0.02[4] | - |
| Indinavir | 1SDV, 2B7Z | 0.07 - 27[5] | - |
| Lopinavir | 1MUI, 2Q5K | 0.0013 - 0.005[6] | 1160[6] |
| Nelfinavir | - | - | - |
| Ritonavir | 2B60, 3NDW | 0.02 - 0.23[7] | - |
| Saquinavir | 3OXC, 3NDT | 0.04[8] | 16[8] |
| Tipranavir | 6DIF, 2O4N | 0.019[9] | - |
Note: Binding affinity values can vary depending on the experimental conditions and assay used. The PDB codes listed represent a selection of available structures.
Structural Insights into Inhibitor Binding
The interaction of an inhibitor with the active site of HIV-1 protease is a complex interplay of hydrogen bonds, van der Waals forces, and hydrophobic interactions. Understanding these interactions at a molecular level is crucial for designing more potent and resilient inhibitors.
Key Interacting Residues
The active site of HIV-1 protease is a C₂-symmetric homodimer, with each monomer contributing a catalytic aspartic acid residue (Asp25 and Asp25'). Key residues that frequently interact with inhibitors include those in the catalytic site (e.g., Asp25, Gly27, Asp29, Asp30) and the flexible "flap" regions (e.g., Ile50, Ile84) that cover the active site upon inhibitor binding.[4]
GRL-02031 Interaction Profile
The crystal structure of GRL-02031 in complex with HIV-1 protease (PDB: 4J55) reveals a unique binding mode. A notable feature of GRL-02031 is its novel P1' (R)-aminomethyl-2-pyrrolidinone group, which demonstrates the ability to adapt its conformation in response to mutations in the protease active site.[10][11] This flexibility may contribute to its potency against drug-resistant strains. The inhibitor forms a network of hydrogen bonds with the catalytic aspartates and surrounding residues, effectively blocking the active site. Molecular dynamics simulations suggest that hydrophobic interactions are a primary driving force for the binding of GRL-02031, and a decrease in van der Waals interactions is a key factor in drug resistance.[12]
Comparative Interaction Patterns of Other PIs
-
Darunavir: Known for its high potency, darunavir forms extensive hydrogen bonds with the main chain atoms of the protease, a feature designed to make it less susceptible to resistance mutations.[13] It has also been observed to have a second binding site on the flap region, which could be a target for future drug design.[14]
-
Saquinavir: As the first FDA-approved PI, saquinavir's binding is well-characterized. It establishes critical hydrogen bonds with the catalytic aspartates and the flap regions.[15]
-
Ritonavir: Often used as a pharmacokinetic booster, ritonavir is also a potent inhibitor that interacts extensively with the protease active site.[16]
-
Indinavir: This inhibitor is known to form a hydrogen bond network involving a key water molecule that bridges the inhibitor and the flaps of the protease.[17]
-
Lopinavir: Features a novel cyclic urea unit in its P2 position that forms bidentate hydrogen bonds with Asp29 of the protease.[6]
-
Tipranavir: A non-peptidic PI, tipranavir interacts directly with Ile50 residues in the flap region, contributing to the stability of the inhibitor-protease complex.[9]
-
Atazanavir: Its nearly symmetrical structure allows for analogous contacts with each monomer of the protease dimer.[18]
-
Amprenavir: A potent and selective inhibitor that establishes key interactions within the active site.[3]
Experimental Protocols
The data presented in this guide are derived from a combination of experimental techniques. Below are generalized protocols for the key methods used in the structural and functional analysis of HIV-1 protease inhibitors.
X-ray Crystallography
Objective: To determine the three-dimensional structure of the HIV-1 protease-inhibitor complex at atomic resolution.
-
Protein Expression and Purification: The HIV-1 protease is typically expressed in a bacterial system (e.g., E. coli) and purified using a series of chromatography steps.
-
Crystallization: The purified protease is mixed with the inhibitor of interest and subjected to various crystallization screening conditions (e.g., vapor diffusion) to obtain well-ordered crystals.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam (often from a synchrotron source), and the resulting diffraction pattern is recorded.
-
Structure Determination and Refinement: The diffraction data are processed to calculate an electron density map. A molecular model of the protease-inhibitor complex is then built into this map and refined to achieve the best fit with the experimental data.
Enzyme Inhibition Assay (Kᵢ Determination)
Objective: To quantify the potency of an inhibitor by determining its inhibition constant (Kᵢ).
-
Enzyme and Substrate Preparation: Recombinant HIV-1 protease and a synthetic peptide substrate (often fluorogenic) are prepared in a suitable buffer.
-
Assay Setup: A series of reactions are set up with a fixed concentration of the enzyme and substrate, and varying concentrations of the inhibitor.
-
Kinetic Measurement: The rate of substrate cleavage is monitored over time, typically by measuring the increase in fluorescence.
-
Data Analysis: The reaction rates are plotted against the inhibitor concentration. The data are then fitted to an appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition) to calculate the Kᵢ value.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of inhibitor binding, including the binding affinity (Kₐ, the reciprocal of the dissociation constant Kₐ), enthalpy (ΔH), and entropy (ΔS).
-
Sample Preparation: The purified HIV-1 protease is placed in the sample cell of the calorimeter, and the inhibitor is loaded into the injection syringe. Both are in the same buffer.
-
Titration: The inhibitor is injected into the protein solution in small, precise aliquots.
-
Heat Measurement: The heat change associated with each injection is measured by the calorimeter.
-
Data Analysis: The heat released or absorbed per injection is plotted against the molar ratio of inhibitor to protein. The resulting binding isotherm is fitted to a binding model to determine the thermodynamic parameters.
Visualizing the Research Workflow and Inhibition Pathway
To better understand the process of comparative structural analysis and the mechanism of HIV-1 protease inhibition, the following diagrams have been generated using Graphviz.
References
- 1. journals.asm.org [journals.asm.org]
- 2. GRL-02031, a novel nonpeptidic protease inhibitor (PI) containing a stereochemically defined fused cyclopentanyltetrahydrofuran potent against multi-PI-resistant human immunodeficiency virus type 1 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Biomolecular Conformation on Docking Simulation: A Case Study on a Potent HIV-1 Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. rcsb.org [rcsb.org]
- 6. rcsb.org [rcsb.org]
- 7. rcsb.org [rcsb.org]
- 8. rcsb.org [rcsb.org]
- 9. rcsb.org [rcsb.org]
- 10. Potent antiviral HIV-1 protease inhibitor GRL-02031 adapts to the structures of drug resistant mutants with its P1′-pyrrolidinone ring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potent antiviral HIV-1 protease inhibitor GRL-02031 adapts to the structures of drug resistant mutants with its P1'-pyrrolidinone ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Structures of Darunavir-Resistant HIV-1 Protease Mutant Reveal Atypical Binding of Darunavir to Wide Open Flaps - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ultra-high Resolution Crystal Structure of HIV-1 Protease Mutant Reveals Two Binding Sites for Clinical Inhibitor TMC114 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of novel Saquinavir analogs for resistance mutation compatibility and potential as an HIV-Protease inhibitor drug - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ritonavir and xk263 Binding-Unbinding with HIV-1 Protease: Pathways, Energy and Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of HIV-1 Inhibitor-27: A Guide for Laboratory Professionals
For research use only. Not for use in humans or animals.
This document provides essential guidance on the proper disposal procedures for HIV-1 inhibitor-27, a potent compound used in AIDS research.[1] Adherence to these protocols is critical to ensure the safety of laboratory personnel, prevent environmental contamination, and comply with regulatory standards. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory settings.
Understanding the Waste Profile
Waste generated from research involving this compound is typically considered a mixed waste stream, possessing both chemical and potentially biological hazards. The inhibitor itself is a chemical compound, while its use in experimental settings, often involving cell cultures or viral components, introduces a biological dimension.
Key Waste Categories and Disposal Methods
Proper segregation of waste at the point of generation is fundamental to safe and compliant disposal. The following table summarizes the primary waste streams and their prescribed disposal routes.
| Waste Category | Description | Disposal Container | Treatment and Disposal Method |
| Chemical Waste | Unused or expired this compound, stock solutions, and grossly contaminated materials. | Labeled, leak-proof, and chemically compatible container. | Collection by institutional Environmental Health and Safety (EHS) for hazardous chemical waste disposal. |
| Biological/Infectious Waste | Cell culture media, disposable labware (e.g., pipette tips, flasks), and personal protective equipment (PPE) contaminated with potentially infectious agents. | Labeled biohazard bags or containers.[2] | Autoclaving or chemical disinfection prior to disposal as regulated medical waste.[3] |
| Sharps Waste | Needles, syringes, Pasteur pipettes, and other sharp items contaminated with either the chemical inhibitor or biological materials. | Puncture-resistant, labeled sharps container.[2][4] | Collection by EHS for disposal as regulated medical waste, often involving incineration.[5] |
| Non-Hazardous Waste | Uncontaminated lab supplies such as paper towels and packaging. | Regular trash receptacle. | Standard municipal waste disposal. |
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe disposal of waste generated from experiments involving this compound.
1. Decontamination of Work Surfaces and Equipment:
-
All work surfaces and non-disposable equipment should be decontaminated at the end of each procedure and after any spills.
-
Use an appropriate disinfectant with proven efficacy against HIV. A freshly prepared 10% bleach solution is often recommended, with a contact time of at least 20 minutes.[3]
-
For surfaces or equipment incompatible with bleach, consult your institution's EHS for approved alternatives.
2. Segregation and Collection of Waste:
-
At the Point of Generation: Immediately segregate waste into the appropriate categories as defined in the table above.
-
Labeling: Ensure all waste containers are clearly labeled with their contents (e.g., "this compound Chemical Waste," "Biohazardous Waste").[2][5]
3. Handling Liquid Waste:
-
Liquid waste containing this compound and potentially infectious materials must be chemically disinfected before disposal.[3]
-
Add a suitable disinfectant, such as bleach, to achieve a final concentration sufficient to inactivate biological agents.[3]
-
After disinfection, this waste is still considered chemical waste and must be collected in a labeled hazardous waste container for EHS pickup. Do not pour down the drain. [2]
4. Handling Solid Waste:
-
Non-sharp, solid biohazardous waste (e.g., contaminated gloves, flasks) should be placed in a designated biohazard bag.[2]
-
These bags should be autoclaved if required by institutional policy before being placed in the regulated medical waste stream.
5. Sharps Disposal:
-
Immediately place all contaminated sharps into a designated, puncture-resistant sharps container.[2][5]
-
Do not overfill sharps containers.[3]
6. Final Disposal:
-
All hazardous waste (chemical, biological, sharps) must be collected and disposed of by the institution's EHS department or a licensed waste management contractor.
-
Maintain records of hazardous waste disposal as required by institutional and local regulations.
Experimental Workflow for Waste Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of waste generated during research with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 3. Biological Waste Management Guidelines | Office of Research [bu.edu]
- 4. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
- 5. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
Safeguarding Research: A Comprehensive Guide to Handling HIV-1 Inhibitor-27
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical protocols for the handling of HIV-1 inhibitor-27, a potent compound utilized in AIDS research. Adherence to these guidelines is mandatory to ensure the safety of all personnel and the integrity of the research environment. The information herein is compiled from established best practices for managing highly potent active pharmaceutical ingredients (HPAPIs).
Personal Protective Equipment (PPE) and Engineering Controls
Given the potent nature of this compound and the potential for unknown long-term health effects, a multi-layered approach to protection is essential. This involves a combination of engineering controls and personal protective equipment to minimize all potential routes of exposure.
Engineering Controls
All handling of powdered or volatile forms of this compound must be conducted within certified engineering controls. The selection of the appropriate control is dependent on the nature of the procedure.
| Control Level | Equipment | Recommended Use |
| Primary | Chemical Fume Hood | For general handling of solutions and less hazardous procedures. |
| Secondary | Ventilated Balance Enclosure (VBE) / Powder Containment Hood | For weighing and transferring powdered compound to minimize aerosol generation. |
| Tertiary | Glovebox or Isolator | For procedures with a high risk of aerosolization or when handling larger quantities of the compound. |
Required Personal Protective Equipment (PPE)
The following PPE is mandatory for all personnel handling this compound, regardless of the engineering controls in place.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Provides an extra layer of protection against chemical permeation. Change outer gloves frequently. |
| Lab Coat | Solid-front, long-sleeved lab coat with tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and airborne particles.[1] |
| Respiratory Protection | A properly fitted N95 or higher-level respirator may be required based on a risk assessment of the procedure. | Protects against inhalation of aerosolized particles. |
Standard Operating Procedures for Handling and Disposal
A systematic approach to the handling and disposal of this compound is critical to prevent contamination and accidental exposure.
Handling Workflow
The following diagram outlines the standard workflow for handling this compound from receipt to disposal. Adherence to this workflow is mandatory.
Caption: Standard workflow for handling this compound.
Disposal Plan
All waste generated from the handling of this compound is to be considered hazardous.
| Waste Type | Disposal Procedure |
| Solid Waste | (e.g., contaminated gloves, weigh boats, pipette tips) Place in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | (e.g., unused solutions, contaminated solvents) Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams. |
| Sharps | (e.g., needles, scalpels) Dispose of immediately in a designated sharps container for hazardous chemical waste. |
All waste containers must be disposed of through the institution's hazardous waste management program.[2]
Emergency Response Protocols
Immediate and appropriate action is critical in the event of an emergency. All personnel must be familiar with the following procedures.
Accidental Exposure
The following diagram outlines the immediate steps to be taken in case of accidental exposure to this compound.
Caption: Emergency response plan for accidental exposure.
Specific Actions for Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes.[2]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3]
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for HIV-1 integrase inhibitor to the medical personnel.[4]
Chemical Spill
In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.
| Spill Size | Action |
| Minor Spill (manageable by trained personnel) | Alert others in the area.[5] Wearing appropriate PPE, contain the spill with an absorbent material.[4] Clean the area with a suitable decontaminating agent. Collect all cleanup materials in a sealed, labeled hazardous waste container. |
| Major Spill (unmanageable or in a public area) | Evacuate the area immediately.[4] Alert others and prevent entry.[3] Contact the institution's emergency response team and provide details of the spill.[3] |
This guide is intended to provide essential, immediate safety and logistical information. All personnel must receive documented training on these procedures before handling this compound. Always refer to the most current Safety Data Sheet for this compound and your institution's specific chemical hygiene plan.
References
- 1. HIV-1 integrase inhibitor|544467-07-4|MSDS [dcchemicals.com]
- 2. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 3. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
